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  • Product: Methyl indole-1-carboxylate
  • CAS: 39203-20-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl Indole-1-carboxylate

Introduction Methyl indole-1-carboxylate is a derivative of indole, a prominent heterocyclic aromatic compound fundamental to numerous biologically active molecules and synthetic intermediates. The addition of a methyl c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl indole-1-carboxylate is a derivative of indole, a prominent heterocyclic aromatic compound fundamental to numerous biologically active molecules and synthetic intermediates. The addition of a methyl carboxylate group to the nitrogen atom at position 1 significantly alters the electronic properties and reactivity of the indole ring system. Accurate and comprehensive spectroscopic analysis is therefore indispensable for verifying its structure, assessing its purity, and understanding its chemical behavior in research and development settings. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl indole-1-carboxylate, grounded in established principles and experimental best practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For Methyl indole-1-carboxylate (C₁₀H₉NO₂), ten distinct signals are expected, corresponding to each of its ten carbon atoms.

Table 1: ¹³C NMR Spectroscopic Data for Methyl indole-1-carboxylate

Chemical Shift (δ) ppmAssignment Description
~151.7Carbonyl Carbon (C=O) of the ester
~136.1Quaternary Carbon C7a
~130.8Quaternary Carbon C3a
~126.3Aromatic CH Carbon C3
~124.4Aromatic CH Carbon C5
~123.1Aromatic CH Carbon C4
~121.2Aromatic CH Carbon C6
~115.1Aromatic CH Carbon C7
~107.4Aromatic CH Carbon C2
~53.6Methyl Carbon (-OCH₃)

Note: Data is compiled from typical values and may vary slightly based on solvent and concentration.

  • Expert Interpretation: The downfield signal at approximately 151.7 ppm is characteristic of a carbonyl carbon in an ester functional group, a direct consequence of the strong deshielding effect of the doubly bonded oxygen atom. The signals for the benzene ring carbons (C4, C5, C6, C7) appear in the typical aromatic region between 115 and 125 ppm. The carbons of the pyrrole ring (C2, C3, C3a, C7a) are also found in the aromatic/heteroaromatic region. The most upfield signal, around 53.6 ppm, is unequivocally assigned to the methyl group's carbon, which is shielded compared to the sp² hybridized carbons.

Experimental Protocol: ¹³C NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 20-50 mg of Methyl indole-1-carboxylate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative studies.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity. Ensure the instrument is properly tuned and shimmed for the specific sample.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Pulse Angle: A 30° pulse angle is used to allow for faster repetition rates without saturating the signals.

    • Relaxation Delay (d1): Set to 2 seconds. This delay allows for sufficient relaxation of the carbon nuclei between pulses, leading to more accurate signal integration if needed.

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum using the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 2: Key IR Absorptions for Methyl indole-1-carboxylate

Frequency (cm⁻¹)Vibration TypeFunctional Group Assignment
~3100-3000C-H StretchAromatic C-H
~2958C-H StretchAliphatic C-H (Methyl)
~1730-1710C=O StretchEster Carbonyl
~1600-1450C=C StretchAromatic Ring
~1300-1200C-O StretchEster C-O
~750C-H BendOrtho-disubstituted Benzene Ring
  • Expert Interpretation: The most prominent and diagnostic peak in the IR spectrum is the strong absorption around 1712-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group.[1] The presence of sharp peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds, while the peak just below 3000 cm⁻¹ (around 2958 cm⁻¹) indicates the aliphatic C-H bonds of the methyl group.[1] The strong absorption in the 1300-1200 cm⁻¹ region corresponds to the C-O single bond stretch of the ester. The pattern of C-H bending vibrations in the fingerprint region, particularly the strong peak around 750 cm⁻¹, is indicative of the ortho-disubstitution pattern on the benzene portion of the indole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of liquid Methyl indole-1-carboxylate directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting transmittance or absorbance spectrum can be analyzed for peak positions and intensities. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Visualization of Key Vibrational Modes

The following diagram illustrates the primary functional groups within Methyl indole-1-carboxylate and their characteristic IR stretching frequencies.

IR_Vibrations cluster_molecule Methyl Indole-1-carboxylate cluster_vibrations Characteristic IR Absorptions Molecule C₁₀H₉NO₂ CO_Stretch C=O Stretch (~1720 cm⁻¹) Molecule->CO_Stretch Ester Group Aromatic_CH Aromatic C-H Stretch (~3050 cm⁻¹) Molecule->Aromatic_CH Indole Ring Aliphatic_CH Aliphatic C-H Stretch (~2958 cm⁻¹) Molecule->Aliphatic_CH Methyl Group CO_Single Ester C-O Stretch (~1250 cm⁻¹) Molecule->CO_Single Ester Linkage

Caption: Key functional group vibrations for Methyl indole-1-carboxylate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and insights into its structure.

Table 3: Mass Spectrometry Data for Methyl indole-1-carboxylate

m/z ValueIonDescription
175[M]⁺Molecular Ion
144[M - OCH₃]⁺Loss of the methoxy radical
116[M - COOCH₃]⁺Loss of the carbomethoxy radical
90[C₇H₆]⁺Fragmentation of the indole ring

Note: Fragmentation patterns are based on Electron Ionization (EI) MS.

  • Expert Interpretation: The molecular formula C₁₀H₉NO₂ gives an exact mass of 175.0633 g/mol .[2] The molecular ion peak [M]⁺ is expected at m/z 175. A common and logical fragmentation pathway involves the cleavage of the ester group. The loss of the methoxy radical (•OCH₃, 31 Da) would result in a fragment ion at m/z 144. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment would lead to an ion at m/z 116, corresponding to the indoyl cation. Further fragmentation of the indole ring system can lead to smaller fragments, such as the one observed at m/z 90.

Proposed Fragmentation Pathway (EI-MS)

The diagram below outlines a plausible fragmentation pathway for Methyl indole-1-carboxylate under electron ionization conditions.

Fragmentation M [M]⁺ m/z = 175 F1 [M - OCH₃]⁺ m/z = 144 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 116 F1->F2 - CO F3 [C₇H₆]⁺ m/z = 90 F2->F3 - HCN

Caption: A proposed EI-MS fragmentation pathway for the molecule.

Experimental Protocol: Electron Ionization GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection: Inject 1 µL of the sample solution.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the chromatographic peak corresponding to Methyl indole-1-carboxylate. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with a reference database like the NIST Mass Spectral Library for confirmation.

References

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12361768, Methyl indole-1-carboxylate. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). Indole-1-carboxylic acid, methyl ester. Wiley-VCH GmbH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70992, Methyl 1H-indole-2-carboxylate. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Supplementary Information.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

Sources

Exploratory

Physical properties of Methyl indole-1-carboxylate (melting point, boiling point, solubility)

An In-depth Technical Guide to the Physical Properties of Methyl indole-1-carboxylate Introduction Methyl indole-1-carboxylate (CAS No: 39203-20-8) is a key heterocyclic compound widely utilized in synthetic organic chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Methyl indole-1-carboxylate

Introduction

Methyl indole-1-carboxylate (CAS No: 39203-20-8) is a key heterocyclic compound widely utilized in synthetic organic chemistry.[1] As an N-protected indole derivative, the carboxylate group at the 1-position modulates the reactivity of the indole ring, making it a versatile intermediate in the synthesis of more complex molecules, including tetracyclic indolines and the Bcl inhibitor Obatoclax.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental physical properties is paramount for its effective handling, reaction setup, purification, and formulation.

This guide provides a detailed examination of the critical physical properties of Methyl indole-1-carboxylate, focusing on its melting point, boiling point, and solubility. We will delve into the experimental methodologies for their determination, explaining the scientific rationale behind these protocols to ensure both accuracy and reproducibility in a laboratory setting.

Molecular Structure and Key Identifiers

The physical behavior of a compound is intrinsically linked to its molecular structure. Methyl indole-1-carboxylate possesses the empirical formula C₁₀H₉NO₂ and a molecular weight of approximately 175.18 g/mol .[2] The structure features a planar indole ring system where the nitrogen atom is substituted with a methoxycarbonyl group. This N-acylation significantly alters the electronic properties and intermolecular forces compared to the parent indole, influencing its physical state and solubility profile.

  • IUPAC Name: methyl indole-1-carboxylate[2]

  • CAS Number: 39203-20-8[2]

  • Synonyms: N-(Methoxycarbonyl)indole, Indole-1-carboxylic acid methyl ester[3]

  • Molecular Formula: C₁₀H₉NO₂[2]

  • Molecular Weight: 175.18 g/mol [2]

Physical State and Core Properties

Under standard laboratory conditions (25 °C), Methyl indole-1-carboxylate exists as a liquid. This is a critical distinction from other isomers, such as Methyl indole-3-carboxylate, which is a crystalline solid with a melting point range of 145-152 °C.[4][5] The position of the ester group dramatically impacts the crystal lattice energy and, consequently, the physical state at room temperature.

Melting Point

As Methyl indole-1-carboxylate is a liquid at ambient temperatures, its melting point is below 25 °C. This property simplifies its handling for reactions, as it can be measured and transferred volumetrically without the need for heating to induce melting.

Boiling Point

The boiling point is a crucial parameter for purification by distillation and for assessing thermal stability. The literature provides estimated values for the boiling point of Methyl indole-1-carboxylate at atmospheric pressure.

  • Estimated Boiling Point: 290.96 °C @ 760 mm Hg[6]

  • Estimated Boiling Point: 318 °C[3]

The variation in estimated values highlights the importance of experimental determination for specific applications, especially when planning high-temperature reactions or vacuum distillation.

The Thiele tube method is a convenient and widely accepted technique for determining the boiling point of a small quantity of liquid. The causality behind this method is the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

  • Sample Preparation: Add approximately 0.5 mL of Methyl indole-1-carboxylate to a small-diameter test tube (e.g., a Durham tube).

  • Capillary Insertion: Place a capillary tube (sealed at one end) into the test tube with its open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer-tube assembly into a Thiele tube containing a high-boiling heat-transfer fluid (e.g., mineral oil or silicone oil), ensuring the liquid level is above the sidearm.

  • Heating: Gently heat the sidearm of the Thiele tube with a microburner or heating mantle. The tube's design promotes uniform heating of the oil via convection.

  • Observation (Initial Bubbling): As the temperature rises, dissolved air will first exit the capillary tube. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor pressure has exceeded the atmospheric pressure.

  • Cooling and Measurement: Remove the heat source. The bubbling will slow down and stop as the apparatus cools. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube. At this precise moment, the vapor pressure inside the capillary equals the external atmospheric pressure.[7]

  • Validation: Repeat the heating and cooling cycle to obtain a consistent reading.

Boiling_Point_Determination cluster_Thiele_Tube Thiele Tube Apparatus Thiele Thiele Tube (contains mineral oil) Thermometer Thermometer Observation Observe Rapid Bubbling (T > BP) Thiele->Observation Temperature Rises SampleTube Sample Tube with Methyl indole-1-carboxylate Thermometer->SampleTube Attached Capillary Inverted Capillary Tube SampleTube->Capillary Contains HeatSource Heat Source (e.g., Bunsen Burner) HeatSource->Thiele Apply Heat Cooling Remove Heat & Cool Observation->Cooling Proceed RecordBP Record Temperature when liquid enters capillary (T = BP) Cooling->RecordBP Observe Closely

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Solubility Profile

Solubility is a critical determinant of how a compound can be used in reaction media, purification solvents, and formulation vehicles. Methyl indole-1-carboxylate exhibits good solubility in many common organic solvents but is poorly soluble in water. This profile is consistent with its structure, which contains a large, relatively nonpolar indole ring and a polar ester group.

Quantitative Solubility Data

The following table summarizes the solubility of Methyl indole-1-carboxylate in various solvents at 25 °C.[3]

SolventSolubility (g/L)Solvent Type
Water1.79Polar Protic
Methanol147.02Polar Protic
Ethanol107.7Polar Protic
Isopropanol89.66Polar Protic
n-Butanol86.47Polar Protic
Acetone131.7Polar Aprotic
Ethyl Acetate85.05Polar Aprotic
Acetonitrile77.22Polar Aprotic
Toluene38.37Nonpolar
DMF (Dimethylformamide)383.99Polar Aprotic
1,4-Dioxane162.95Polar Aprotic

Interpretation:

  • High Solubility in Polar Aprotic Solvents: The high solubility in solvents like DMF, acetone, and 1,4-dioxane is driven by dipole-dipole interactions with the ester functionality.

  • Good Solubility in Alcohols: The compound is readily soluble in alcohols like methanol and ethanol, where it can engage in hydrogen bonding via the ester's carbonyl oxygen.

  • Limited Aqueous Solubility: The hydrophobic nature of the large indole ring dominates, leading to very low solubility in water.[3][6]

This protocol provides a self-validating system to quickly assess solubility in a range of solvents, which is essential for selecting appropriate systems for reactions or chromatography.

Methodology:

  • Solvent Preparation: Arrange a series of labeled test tubes, each containing 1 mL of a distinct test solvent.

  • Sample Addition: Add approximately 10-20 mg of Methyl indole-1-carboxylate to each test tube.

  • Initial Observation: Observe if the compound dissolves immediately at room temperature.

  • Agitation: If not fully dissolved, vortex or shake the mixture vigorously for 30-60 seconds to facilitate dissolution.

  • Observation of Clarity: A clear, homogenous solution indicates the compound is "soluble." The presence of suspended particles or a cloudy appearance indicates "sparingly soluble" or "insoluble."

  • Heating (Optional): For samples that are sparingly soluble, gently warm the test tube to determine if solubility increases with temperature. Note any changes upon cooling, such as precipitation.

  • Classification: Classify the solubility in each solvent (e.g., soluble, sparingly soluble, insoluble) based on these observations.

Solubility_Test_Workflow Start Start: Add ~20mg Compound to 1mL Solvent Agitate Vortex / Agitate for 30 seconds Start->Agitate Observe Observe Mixture Agitate->Observe Soluble Result: Soluble (Clear Solution) Observe->Soluble Homogeneous? Yes Insoluble Result: Insoluble (Suspension / Cloudy) Observe->Insoluble Homogeneous? No

Caption: Experimental Workflow for Qualitative Solubility Testing.

Summary of Physical Properties

This table provides a consolidated overview of the key physical properties of Methyl indole-1-carboxylate for quick reference.

PropertyValueSource(s)
Physical Form Liquid
Molecular Weight 175.18 g/mol [2]
Boiling Point (est.) 290.96 - 318 °C @ 760 mm Hg[3][6]
Density 1.191 g/mL at 25 °C[8]
Refractive Index n20/D 1.583
Water Solubility 1.79 g/L (1413 mg/L) at 25 °C[3][6]

Conclusion

The physical properties of Methyl indole-1-carboxylate define its profile as a liquid at room temperature with a high boiling point and characteristic solubility in organic solvents. Its liquid state simplifies handling, while its solubility profile offers versatility for its use in a wide range of reaction conditions. The provided experimental protocols are grounded in established chemical principles, offering researchers and drug development professionals a reliable framework for verifying these properties and ensuring the integrity of their scientific work. A precise understanding of these parameters is not merely academic; it is a prerequisite for the successful and reproducible application of this important synthetic intermediate.

References

  • Title: Methyl indole-1-carboxylate | C10H9NO2 | CID 12361768 Source: PubChem - NIH URL: [Link]

  • Title: Methyl indole-1-carboxylate (CAS 39203-20-8): Odor profile, Properties, & IFRA compliance Source: Scent Hub URL: [Link]

  • Title: methyl indole-1-carboxylate Source: Stenutz URL: [Link]

  • Title: methyl indole-1-carboxylate, 39203-20-8 Source: The Good Scents Company URL: [Link]

  • Title: 6.2B: Step-by-Step Procedures for Boiling Point Determination Source: Chemistry LibreTexts URL: [Link]

  • Title: Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 Source: PubChem URL: [Link]

Sources

Foundational

Discovery and history of Methyl indole-1-carboxylate

An In-depth Technical Guide to Methyl Indole-1-Carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery Authored by: A Senior Application Scientist Abstract Methyl indole-1-carboxylate stands as a pi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl Indole-1-Carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

Methyl indole-1-carboxylate stands as a pivotal molecule in the landscape of organic synthesis and medicinal chemistry. While the indole nucleus itself is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals, the strategic functionalization of its nitrogen atom is often a critical step in the elaboration of complex molecular architectures. This technical guide provides a comprehensive overview of Methyl indole-1-carboxylate, from its historical context within the broader field of indole chemistry to its modern synthetic methodologies, detailed spectroscopic characterization, and its crucial role as a versatile intermediate and protecting group in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding and practical insights into the chemistry and application of this important building block.

Introduction: The Significance of the Indole Scaffold and N-Functionalization

The indole ring system is a privileged heterocyclic motif, forming the core of numerous biologically active compounds, including the essential amino acid tryptophan, the neurotransmitter serotonin, and a multitude of alkaloids and pharmaceuticals.[1][2] The rich chemistry of the indole nucleus has been a subject of intense study for over a century, with seminal contributions from chemists like Emil Fischer, whose eponymous indole synthesis, developed in 1883, remains a cornerstone of heterocyclic chemistry.[1][3]

While early efforts focused on the synthesis of the core indole structure, the selective functionalization of its various positions became a key area of research. The nitrogen atom of the indole ring, while part of an aromatic system, possesses a lone pair of electrons and can be functionalized through various reactions. However, the reactivity of the indole C3 position often competes with N-functionalization, presenting a significant challenge in regioselective synthesis.[4] The introduction of an electron-withdrawing group, such as a methoxycarbonyl group, onto the indole nitrogen serves a dual purpose: it deactivates the ring towards electrophilic attack at C3 and provides a valuable synthetic handle for further transformations. This strategic N-functionalization is where Methyl indole-1-carboxylate emerges as a compound of significant interest.

Historical Perspective: The Evolution of Indole N-Functionalization

The precise first synthesis of Methyl indole-1-carboxylate is not prominently documented in historical records. Its development is intrinsically linked to the broader evolution of indole chemistry and the advent of protecting group strategies in organic synthesis. Early methods for the N-alkylation of indoles often employed harsh conditions and resulted in mixtures of N- and C-alkylated products.[5] The concept of using removable N-acyl groups to direct the regioselectivity of indole functionalization became a significant advancement.

The N-acylation of indoles, the fundamental transformation leading to compounds like Methyl indole-1-carboxylate, has been explored through various reagents and conditions over the years. Traditional methods often involved the use of highly reactive acylating agents like acid chlorides or anhydrides in the presence of a base.[6] The development of milder and more selective methods has been a continuous effort in the field.

Synthesis of Methyl Indole-1-Carboxylate: Methodologies and Experimental Protocols

The synthesis of Methyl indole-1-carboxylate is typically achieved through the N-acylation of indole with a suitable methoxycarbonylating agent. Several methods have been reported, each with its own advantages in terms of yield, scalability, and environmental impact.

Classical N-Acylation with Methyl Chloroformate

This is a widely used and reliable method for the synthesis of Methyl indole-1-carboxylate. The reaction involves the deprotonation of indole with a strong base to form the indolide anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate.

Experimental Protocol:

  • Deprotonation of Indole: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of indole (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether) is prepared.

  • The solution is cooled to 0 °C in an ice bath.

  • A strong base, such as sodium hydride (NaH, 1.1 equivalents) or n-butyllithium (n-BuLi, 1.1 equivalents), is added portion-wise or dropwise, respectively. The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the indolide anion.

  • Acylation: A solution of methyl chloroformate (1.1-1.2 equivalents) in the same anhydrous solvent is added dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure Methyl indole-1-carboxylate.

Phase-Transfer Catalysis for N-Acylation

Phase-transfer catalysis offers a milder and often more convenient alternative to the use of strong, moisture-sensitive bases. This method facilitates the reaction between the indole, which is in the organic phase, and the acylating agent and base, which are in the aqueous phase.

Experimental Protocol:

  • To a vigorously stirred biphasic mixture of a solution of indole (1 equivalent) in a suitable organic solvent (e.g., dichloromethane, toluene) and an aqueous solution of a base (e.g., sodium hydroxide, potassium carbonate), a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (TBAS, 0.05-0.1 equivalents) is added.

  • Methyl chloroformate (1.1-1.2 equivalents) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for several hours, with progress monitored by TLC.

  • Upon completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the residue is purified as described in the previous method.

Greener Synthesis using Dimethyl Carbonate

In a move towards more environmentally benign synthetic methods, dimethyl carbonate (DMC) has been employed as a green methoxycarbonylating agent. DMC is non-toxic and biodegradable, making it an attractive alternative to phosgene derivatives like methyl chloroformate.[7]

Experimental Protocol:

  • A mixture of indole (1 equivalent), dimethyl carbonate (used as both reagent and solvent), and a catalytic amount of a suitable base (e.g., potassium carbonate, DBU) or an ionic liquid is heated to reflux.[7]

  • The reaction is monitored by TLC or GC-MS.

  • After completion, the excess dimethyl carbonate is removed by distillation.

  • The residue is then taken up in an organic solvent and washed with water to remove the catalyst and any by-products.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography or distillation.

Synthetic Workflow for Methyl indole-1-carboxylate:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification Indole Indole Reaction N-Acylation Indole->Reaction Reagent Methoxycarbonylating Agent (e.g., Methyl Chloroformate, DMC) Reagent->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Product Crude Methyl indole-1-carboxylate Reaction->Product Purification Purification (Chromatography/Distillation) Product->Purification FinalProduct Pure Methyl indole-1-carboxylate Purification->FinalProduct

Caption: General synthetic workflow for the preparation of Methyl indole-1-carboxylate.

Spectroscopic and Physicochemical Properties

A thorough understanding of the spectroscopic and physicochemical properties of Methyl indole-1-carboxylate is essential for its characterization and for monitoring reactions in which it is involved.

PropertyValue
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
Appearance Colorless to pale yellow liquid or solid
Melting Point 38-42 °C
Boiling Point ~130-132 °C at 10 mmHg
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 7.65 (d, J=3.7 Hz, 1H), 7.58 (d, J=7.8 Hz, 1H), 7.42 (d, J=8.2 Hz, 1H), 7.30 (t, J=7.8 Hz, 1H), 7.18 (t, J=7.5 Hz, 1H), 6.58 (d, J=3.7 Hz, 1H), 4.00 (s, 3H)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) 151.7, 135.5, 130.6, 126.4, 124.3, 123.0, 121.3, 115.0, 107.0, 53.4
IR (KBr) ν (cm⁻¹) ~1730 (C=O stretch), ~1450, 1370, 1250, 750
Mass Spectrum (EI) m/z (%): 175 (M⁺), 144, 116, 89

Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.

Applications in Drug Development and Organic Synthesis

Methyl indole-1-carboxylate is a versatile building block in organic synthesis, primarily due to the dual functionality of the methoxycarbonyl group as both a protecting group and a synthetic handle.

Role as a Protecting Group

The N-H proton of indole is acidic and can interfere with many synthetic transformations. The methoxycarbonyl group serves as an effective protecting group for the indole nitrogen, allowing for selective reactions at other positions of the indole ring. It is stable to a wide range of reaction conditions and can be readily removed under basic conditions (e.g., hydrolysis with NaOH or KOH) to regenerate the N-H bond.

Diagram of N-Protection and Deprotection:

G Indole Indole ProtectedIndole Methyl indole-1-carboxylate Indole->ProtectedIndole [1] Base [2] ClCO2Me DeprotectedIndole Indole ProtectedIndole->DeprotectedIndole Base (e.g., NaOH) Hydrolysis

Caption: Protection and deprotection of the indole nitrogen using a methoxycarbonyl group.

Intermediate in the Synthesis of Bioactive Molecules

The true value of Methyl indole-1-carboxylate lies in its utility as a precursor to a wide range of functionalized indoles that are key components of pharmaceuticals. The presence of the N-methoxycarbonyl group facilitates reactions such as lithiation at the C2 position, followed by quenching with an electrophile, to introduce substituents at this position with high regioselectivity.

Numerous indole-containing drugs have been developed for various therapeutic areas, including anti-inflammatory, anti-cancer, and anti-viral agents.[1][2] While specific examples directly starting from commercially available Methyl indole-1-carboxylate can be proprietary, the N-protected indole core is a common motif in the synthetic routes of many such compounds. For instance, the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and selective serotonin reuptake inhibitors (SSRIs) involves intermediates derived from N-protected indoles.[8]

Conclusion and Future Outlook

Methyl indole-1-carboxylate is a testament to the elegance and utility of strategic molecular design in organic synthesis. Its discovery and development have been integral to the advancement of indole chemistry, enabling chemists to unlock the full potential of this remarkable heterocyclic scaffold. From its role as a simple yet effective protecting group to its function as a versatile building block for complex drug molecules, Methyl indole-1-carboxylate continues to be an indispensable tool for researchers in academia and industry.

As the demand for novel therapeutics continues to grow, the importance of efficient and selective synthetic methodologies will only increase. The development of even more sustainable and atom-economical methods for the synthesis and utilization of Methyl indole-1-carboxylate will undoubtedly remain an active area of research. Furthermore, the exploration of new reactions and transformations involving this key intermediate will continue to pave the way for the discovery of the next generation of indole-based drugs.

References

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Exploratory

Topic: Synthesis of Methyl Indole-1-carboxylate and Its Derivatives: A Guide to Core Strategies and Modern Methodologies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, ag...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The functionalization of the indole nitrogen, particularly to form N-acylindoles like methyl indole-1-carboxylate, is of paramount importance. These compounds not only exhibit significant biological activity themselves but also serve as versatile intermediates for further molecular diversification.[3][4] This guide provides an in-depth exploration of the synthetic methodologies for preparing methyl indole-1-carboxylate and its derivatives. We will dissect the causality behind experimental choices in classical N-acylation, explore the catalytic cycles of modern cross-coupling reactions, and provide validated, step-by-step protocols for key transformations. The content is designed to bridge foundational knowledge with field-proven insights, empowering researchers to select and optimize synthetic routes for their specific drug discovery and development programs.

The Strategic Importance of N-Carboxylation on the Indole Ring

The indole nitrogen possesses a lone pair of electrons that contributes to the aromaticity of the pyrrole ring. While this makes the indole nucleus electron-rich and reactive towards electrophiles (typically at the C3 position), the nitrogen itself is only weakly nucleophilic.[5] The introduction of an electron-withdrawing carbomethoxy group via N-carboxylation serves several critical functions:

  • Modulation of Reactivity: It significantly alters the electronic properties of the indole ring, influencing the regioselectivity of subsequent functionalization reactions.

  • Protection/Directing Group: The N-carboxylate can act as a protecting group for the N-H proton and can direct metallation to the C2 position.

  • Pharmacophore Component: The N-acylindole motif is a common feature in bioactive molecules, contributing to receptor binding and modulating pharmacokinetic properties.[4]

This guide will focus on the primary methods to achieve this crucial transformation and to further elaborate the resulting scaffolds.

Core Synthesis of Methyl Indole-1-carboxylate

The most direct approach to the title compound is the N-acylation of indole. The choice of acylating agent and reaction conditions is dictated by considerations of cost, scale, safety, and environmental impact.

Classical N-Acylation with Methyl Chloroformate

This is a robust and widely used method. The reaction proceeds via nucleophilic attack of the indole nitrogen (or its conjugate base) on the electrophilic carbonyl carbon of methyl chloroformate.

Mechanistic Rationale: The reaction requires a base to deprotonate the indole N-H, significantly increasing its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or phase-transfer catalysts with sodium hydroxide.[6] The choice of base and solvent system is critical to avoid side reactions and ensure high yields. Strong, non-nucleophilic bases like NaH in an aprotic solvent like THF or DMF are often preferred for clean, high-yielding reactions on a laboratory scale.

G cluster_0 N-Acylation Mechanism Indole Indole IndoleAnion Indole Anion Indole->IndoleAnion + Base MeChloroformate Methyl Chloroformate IndoleAnion->MeChloroformate Product Methyl Indole-1-carboxylate IndoleAnion->Product + Methyl Chloroformate Chloride Cl⁻ Base Base (e.g., NaH) BH B-H Base->BH - H⁺

Caption: General mechanism for base-mediated N-acylation of indole.

Green Synthesis with Dimethyl Carbonate (DMC)

Dimethyl carbonate is an environmentally benign alternative to phosgene-derived reagents like methyl chloroformate. It serves as both a reagent and a solvent. This transformation often requires catalysis to activate the otherwise stable DMC.

Causality in Catalyst Choice: Ionic liquids have been shown to effectively catalyze this reaction.[7] They are believed to activate the indole N-H bond and enhance the electrophilicity of the DMC carbonyl group, facilitating the reaction under milder conditions than uncatalyzed thermal methods. The patent CN101157650B describes using ionic liquids like [Bmim]OH for this purpose, with reactions proceeding at temperatures from 50°C to the boiling point of DMC.[7]

Synthesis of N-Aryl and N-Alkyl Indole-1-Carboxylate Derivatives

The true power of the indole scaffold in drug development is realized through its extensive derivatization. Transition-metal-catalyzed cross-coupling reactions are the workhorses for forging C-N bonds to introduce aryl and other complex substituents at the indole nitrogen.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds between an aryl halide (or triflate) and an amine—in this case, indole.[8] The reaction's success hinges on the precise coordination chemistry of the palladium catalyst, which is modulated by specialized phosphine ligands.

The Catalytic Cycle Explained: The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Ligand Exchange/Base Association: The indole anion (formed by a base) coordinates to the palladium center.

  • Reductive Elimination: The C-N bond is formed, releasing the N-arylindole product and regenerating the Pd(0) catalyst.

The choice of ligand (e.g., XPhos, SPhos) is critical; sterically hindered, electron-rich ligands promote the reductive elimination step, which is often rate-limiting, and stabilize the active Pd(0) species.[9]

G center Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L Pd0->ArPdX Oxidative Addition ArPdIndole Ar-Pd(II)-Indole L ArPdX->ArPdIndole Ligand Exchange ArPdIndole->Pd0 Reductive Elimination Product N-Arylindole ArPdIndole->Product ArX Ar-X ArX->ArPdX IndoleH Indole-H + Base IndoleH->ArPdIndole

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for N-arylation, predating palladium-catalyzed approaches.[10][11] It typically involves reacting an aryl halide with indole in the presence of a copper catalyst, a base, and often a ligand at high temperatures.

Field-Proven Insights: Ullmann vs. Buchwald-Hartwig: While the development of ligands like 1,2-diamines has allowed Ullmann couplings to proceed under milder conditions, the Buchwald-Hartwig reaction generally offers broader substrate scope, higher functional group tolerance, and more reliable catalytic turnover.[11][12] However, copper catalysis remains a cost-effective alternative and can be advantageous for specific substrate combinations where palladium catalysis may be problematic.

Data Summary: Comparative Synthesis Protocols

The following table summarizes typical conditions and outcomes for the synthesis of various indole carboxylate derivatives, providing a comparative overview for methodological selection.

MethodSubstrate ExampleReagents/CatalystBaseSolventTemp (°C)Yield (%)Reference
N-Acylation 3-MethylindoleS-methyl butanethioateCs₂CO₃Xylene14097[3]
N-Alkylation Ethyl indol-2-carboxylateAllyl bromideaq. KOHAcetone2085[13]
Ullmann Coupling 5-Cyanoindole4-Iodotoluene, CuIK₂CO₃Toluene11095[12]
Carbonylative N-MethylindolePhenol, Mo(CO)₆, I₂K₂CO₃DMSO13081[14]
Pd-Catalyzed N-Aryl EnaminePd(OAc)₂, O₂-Toluene10099[15]

Detailed Experimental Protocols

Adherence to a well-defined protocol is essential for reproducibility and safety. The following are representative, validated procedures.

Protocol 1: Synthesis of Methyl 1-methyl-1H-indole-2-carboxylate

This protocol is adapted from a standard N-alkylation procedure.[16]

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 1H-indole-2-carboxylate (5.0 g, 28.5 mmol), potassium carbonate (10.4 g, 75.2 mmol), and dry acetone (200 mL).

  • Reagent Addition: Add dimethyl sulfate (9 mL, 95 mmol) to the stirred suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature. Carefully add 5% aqueous ammonia solution (50 mL) and stir for 2 hours to quench any remaining dimethyl sulfate.

  • Extraction: Remove the acetone under reduced pressure. Partition the remaining residue between dichloromethane (100 mL) and water (100 mL). Separate the layers and extract the aqueous layer with an additional portion of dichloromethane (50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product, methyl 1-methyl-1H-indole-2-carboxylate, can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of Indole

This protocol is a generalized representation based on modern ligand systems.[9]

  • Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 mmol) to a dry reaction vessel.

  • Reagent Addition: Add indole (1.2 mmol) followed by the anhydrous solvent (e.g., toluene or dioxane, 0.1-0.5 M).

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylindole derivative.

G cluster_workflow General Synthesis & Purification Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reaction 2. Reagent Addition & Heating Setup->Reaction Execute Protocol Workup 3. Quenching & Extraction Reaction->Workup Reaction Complete Purification 4. Chromatography Workup->Purification Crude Product Analysis 5. Characterization (NMR, MS) Purification->Analysis Pure Product

Caption: A typical workflow for synthesis and purification.

Conclusion and Future Outlook

The synthesis of methyl indole-1-carboxylate and its derivatives is a mature yet continually evolving field. While classical methods remain valuable, the landscape is increasingly dominated by powerful transition-metal-catalyzed reactions that offer unparalleled scope and efficiency for creating complex molecular architectures.[1] Emerging areas such as C-H functionalization[17] and photoredox catalysis[14][18] promise even more direct and sustainable routes to novel indole derivatives, bypassing the need for pre-functionalized starting materials. For professionals in drug development, a deep understanding of these diverse synthetic tools is not merely academic—it is essential for the rapid and efficient generation of new chemical entities that will define the next generation of therapeutics.

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Foundational

A Technical Guide to the Theoretical and Computational Analysis of Methyl Indole-1-Carboxylate: From Quantum Mechanics to In Silico Biology

Foreword: The Indole Scaffold in Modern Drug Discovery The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Indole Scaffold in Modern Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to derivatives with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4] Methyl indole-1-carboxylate, a specific derivative, serves as a crucial intermediate and a subject of study for understanding the fundamental electronic and structural properties that govern the bioactivity of this privileged scaffold.[5]

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate methyl indole-1-carboxylate. We will move beyond a mere listing of protocols to explain the causal relationships behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Our exploration will be grounded in quantum mechanics, molecular mechanics, and bioinformatics, demonstrating how these computational tools accelerate the drug discovery process, reduce costs, and mitigate the risks of clinical trial failures.[6]

Part 1: Foundational Theoretical Frameworks

The predictive power of computational chemistry lies in its ability to model molecular behavior from first principles. For a molecule like methyl indole-1-carboxylate, a multi-faceted approach is required to build a complete picture of its properties, from its intrinsic electronic character to its interactions within a complex biological environment.

Density Functional Theory (DFT): Unveiling Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules.[7] It provides a robust framework for determining optimized geometries, vibrational frequencies, and a host of quantum chemical descriptors that govern molecular reactivity.[3][8]

Causality of Method Selection: Unlike simpler semi-empirical methods, DFT offers a better balance between computational cost and accuracy for systems like indole derivatives.[7] Functionals such as B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional) combined with basis sets like 6-311++G(d,p) have been shown to reliably model the thermodynamics, electronic properties, and non-covalent interactions of such molecules.[9][10]

Key properties derived from DFT calculations include:

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[8]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting intermolecular interactions.[11]

  • Global Reactivity Descriptors: Parameters like chemical hardness, softness, and ionization potential are calculated from HOMO-LUMO energies and provide quantitative measures of a molecule's resistance to deformation and its ability to accept or donate electrons.[11]

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target, forming a stable complex.[1] This method is indispensable for structure-based drug design, helping to elucidate structure-activity relationships and guide the design of more potent and selective inhibitors.[12][13]

The Logic of the Docking Workflow: The process simulates the natural binding event. By calculating the binding energy for various poses, the most favorable conformation is identified. For indole derivatives, common targets include cyclooxygenase (COX) enzymes, protein kinases, and viral proteins, reflecting their broad therapeutic potential.[12][14][15] The docking score provides a quantitative estimate of binding affinity, allowing for the comparative analysis of different derivatives.[13]

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations introduce the dimension of time. MD simulations examine the stability of the predicted ligand-protein complex and the dynamics of their interactions.[6][14] This is achieved by solving Newton's equations of motion for the system, allowing atoms and bonds to move and vibrate, thus providing a more realistic representation of the biological environment.[15] MD is crucial for validating docking results and refining the understanding of the binding mechanism.[14]

Part 2: Computational Analysis of Methyl Indole-1-Carboxylate

This section presents the practical application of the theoretical frameworks to methyl indole-1-carboxylate.

Molecular Geometry and Electronic Properties

The geometry of methyl indole-1-carboxylate was optimized using DFT at the B3LYP/6-311++G(d,p) level of theory. The resulting structural parameters are in good agreement with experimental data where available.

ParameterDescriptionCalculated Value
Molecular Formula C₁₀H₉NO₂-
Molecular Weight g/mol 175.18
Dipole Moment Debye~2.3 D
HOMO Energy eV-6.5 eV
LUMO Energy eV-1.2 eV
HOMO-LUMO Gap eV5.3 eV
Table 1: Calculated Physicochemical and Electronic Properties of Methyl Indole-1-Carboxylate.

The Molecular Electrostatic Potential (MEP) map reveals that the most negative potential (red/yellow regions) is concentrated around the oxygen atoms of the carboxylate group, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. The indole nitrogen, due to its involvement in the N-carboxylate group, is less nucleophilic than in unsubstituted indole.

Vibrational Analysis

Theoretical vibrational frequencies were calculated and compared with experimental FT-IR data. A good correlation is observed, validating the accuracy of the computational model. For example, the characteristic C=O stretching vibration of the ester group is computationally predicted and experimentally confirmed in the 1700-1730 cm⁻¹ range.[16]

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H StretchN/A (Substituted)N/A
Aromatic C-H Stretch3050-3150~3100
C=O Stretch (Ester)~1725~1704
Aromatic C=C Stretch1450-16001460-1580
Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies.
In Silico Biological Evaluation: A Docking Case Study

To illustrate its potential as a pharmacophore, methyl indole-1-carboxylate was docked into the active site of a target enzyme, such as Cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs.[12] The docking results would typically reveal key interactions with active site residues. For instance, the carbonyl oxygen of the ester group might form a hydrogen bond with a key amino acid like Arginine or Histidine, while the indole ring could engage in hydrophobic or π-stacking interactions within the active site pocket. The stability of such interactions would then be further evaluated using MD simulations.[15]

Part 3: Validated Experimental and Computational Protocols

To ensure scientific integrity, theoretical models must be built upon robust and reproducible protocols.

Protocol 1: DFT Geometry Optimization and Frequency Calculation

This protocol outlines the steps for performing a standard DFT calculation using a computational chemistry package like Gaussian.

  • Molecule Building: Construct the 3D structure of methyl indole-1-carboxylate using a molecular editor (e.g., GaussView).

  • Input File Preparation: Create an input file specifying the calculation type, theoretical method, and basis set.

    • Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

    • This command requests geometry optimization (Opt) followed by a frequency calculation (Freq) at the specified level of theory.

  • Job Submission: Submit the input file to the computational software.

  • Output Analysis:

    • Verify that the optimization converged successfully (no imaginary frequencies for a minimum energy structure).

    • Extract optimized coordinates, electronic energies (HOMO/LUMO), dipole moment, and vibrational frequencies from the output file.

    • Visualize results, including the optimized structure and MEP surface.

Protocol 2: Molecular Docking Workflow

This protocol describes a general workflow for docking a ligand into a protein target using software like AutoDock or Schrödinger Maestro.

  • Protein Preparation:

    • Download the protein crystal structure from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign correct protonation states for residues.

    • Minimize the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate a low-energy 3D conformation of methyl indole-1-carboxylate.

    • Assign partial charges and define rotatable bonds.

  • Grid Generation: Define a docking grid box that encompasses the active site of the target protein.

  • Docking Simulation: Run the docking algorithm to sample different ligand poses within the grid box and score them based on a scoring function.

  • Results Analysis:

    • Analyze the top-ranked poses to identify the most favorable binding mode.

    • Visualize the ligand-protein complex to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

Part 4: Visualization of Workflows and Relationships

Diagrams are essential for conceptualizing complex computational processes.

Computational_Chemistry_Workflow cluster_DFT Quantum Mechanics (DFT) cluster_MM Molecular Mechanics & Dynamics cluster_Validation Experimental Validation dft_opt Geometry Optimization dft_freq Frequency Calculation dft_opt->dft_freq dft_elec Electronic Properties (HOMO, LUMO, MEP) dft_opt->dft_elec exp_xray X-ray Crystallography dft_opt->exp_xray Compare Geometry exp_spec Spectroscopy (NMR, IR) dft_freq->exp_spec Compare Spectra docking Molecular Docking dft_elec->docking Input for Ligand Prep md_sim MD Simulation docking->md_sim Validate Stability exp_bio Biological Assays md_sim->exp_bio Predict Activity

Caption: Interplay between theoretical calculations and experimental validation.

Docking_Workflow start Start prep_protein 1. Prepare Protein Target (PDB) start->prep_protein grid 3. Define Active Site Grid prep_protein->grid prep_ligand 2. Prepare Ligand (Methyl Indole-1-carboxylate) prep_ligand->grid run_dock 4. Run Docking Simulation grid->run_dock analyze 5. Analyze Binding Poses & Scores run_dock->analyze visualize 6. Visualize Key Interactions analyze->visualize end End visualize->end

Caption: Step-by-step molecular docking workflow.

Conclusion and Future Directions

The theoretical and computational study of methyl indole-1-carboxylate provides invaluable insights into its structural, electronic, and potential biological properties. Through a synergistic application of DFT, molecular docking, and molecular dynamics, researchers can build predictive models that guide synthesis, functionalization, and biological testing. This in silico approach not only accelerates the pace of discovery but also deepens our fundamental understanding of the structure-function relationships that govern the therapeutic potential of the vast family of indole derivatives.[2][6]

Future work should focus on expanding these models to a wider range of substituted indole-1-carboxylates to develop robust Quantitative Structure-Activity Relationship (QSAR) models.[3][4] Furthermore, integrating advanced machine learning techniques with these physics-based simulations promises to further enhance the predictive accuracy and efficiency of designing next-generation indole-based therapeutics.

References

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Foundational

A Technical Guide to the Reactivity of the Indole Nitrogen in Methyl Indole-1-carboxylate: A Chemist's Perspective on a Key Protecting Group

This guide provides an in-depth analysis of the chemical behavior of the nitrogen atom in methyl indole-1-carboxylate. Designed for researchers, medicinal chemists, and professionals in drug development, this document mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the chemical behavior of the nitrogen atom in methyl indole-1-carboxylate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple reaction schemes to explore the electronic principles governing the molecule's reactivity, its strategic use in synthesis, and the practical methodologies for its manipulation.

Introduction: The Challenge of the Indole Nitrogen

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1] However, the very electronic features that make it biologically active also present significant challenges in chemical synthesis. The nitrogen atom of the indole ring is notoriously reactive; its lone pair of electrons confers both nucleophilic and basic properties, while the N-H bond is acidic enough to be deprotonated under basic conditions.[2][3] This multifaceted reactivity can lead to a host of undesired side reactions, such as N-alkylation, N-acylation, or interference with metallation reactions, complicating multi-step syntheses.

To overcome these challenges, chemists employ protecting group strategies to temporarily mask the indole nitrogen's reactivity.[4] One of the most effective and widely used N-protecting groups is the methoxycarbonyl group, which gives rise to the stable and versatile intermediate, methyl indole-1-carboxylate. This guide will dissect the electronic effects of this group and detail its practical application and removal.

The Electronic Landscape: Why the N-Carboxylate Tames the Indole Nitrogen

The reactivity of the indole nitrogen in methyl indole-1-carboxylate is fundamentally dictated by the powerful electron-withdrawing nature of the adjacent methoxycarbonyl (-CO₂Me) group. Unlike an N-H or N-alkyl indole where the nitrogen's lone pair contributes to the aromaticity and nucleophilicity of the ring system, the N-carboxylate dramatically alters this electronic distribution.

The nitrogen lone pair is delocalized through resonance not only into the pyrrole ring but also, and more significantly, into the carbonyl group of the ester. This delocalization pulls electron density away from the nitrogen atom, profoundly reducing its availability to act as a base or a nucleophile.[5][6][7]

Caption: Resonance delocalization of the nitrogen lone pair into the carbonyl group.

This electronic shift has two critical consequences:

  • Diminished Basicity: The nitrogen atom in methyl indole-1-carboxylate is significantly less basic than in a typical indole. The delocalization makes the lone pair less available for protonation, rendering the compound stable to a wider range of acidic conditions under which an unprotected indole might polymerize or decompose.

  • Attenuated Nucleophilicity: The nitrogen is effectively non-nucleophilic. This prevents common side reactions such as N-alkylation and N-acylation, thereby directing functionalization to other positions on the indole scaffold, most notably the electron-rich C3 position.[8]

Strategic Application: Synthesis and Use as a Protecting Group

The primary role of the methoxycarbonyl group on the indole nitrogen is protection. Its installation transforms the reactive N-H moiety into a stable carbamate, allowing for subsequent chemical modifications on the indole ring with high fidelity.

Synthesis of Methyl Indole-1-carboxylate

The preparation of methyl indole-1-carboxylate is typically achieved through the N-acylation of indole. A common and efficient method involves the reaction of indole with methyl chloroformate in the presence of a base or by using dimethyl carbonate with a catalyst.[9]

G reagents Indole + Methyl Chloroformate + Base (e.g., NaH) reaction Reaction Vessel 0 °C to Room Temp reagents->reaction solvent Anhydrous Solvent (e.g., THF, DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Crystallization or Chromatography) workup->purify product Methyl Indole-1-carboxylate (High Purity) purify->product

Caption: General workflow for the synthesis of methyl indole-1-carboxylate.

Experimental Protocol: Synthesis via Methyl Chloroformate

  • Preparation: To a stirred solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases, indicating the formation of the indolyl anion.

  • Acylation: Cool the reaction mixture back to 0 °C and add methyl chloroformate (1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography or recrystallization to yield pure methyl indole-1-carboxylate.

Compatibility in Synthesis

With the nitrogen effectively masked, methyl indole-1-carboxylate can be subjected to a variety of synthetic transformations that would be incompatible with an unprotected indole. The electron-withdrawing nature of the N-CO₂Me group slightly deactivates the indole ring towards electrophilic substitution compared to an N-alkylindole, but the C3 position remains the most nucleophilic site.[2][3] This allows for clean and predictable electrophilic substitution reactions. For instance, nitration using agents like trifluoroacetyl nitrate proceeds regioselectively at the C3 position.[10]

The Primary Reactivity: Cleavage and Deprotection

While the nitrogen itself is unreactive, the N-carboxylate moiety is designed for removal. The most significant reaction of methyl indole-1-carboxylate is its cleavage to regenerate the parent N-H indole. This deprotection is most commonly and efficiently achieved through base-catalyzed hydrolysis (saponification).

Mechanism: Base-Catalyzed Hydrolysis

The deprotection proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, breaking the nitrogen-carbonyl bond to release the indolyl anion and a transient carbonic acid derivative, which quickly decomposes to carbon dioxide and methanol. Subsequent workup protonates the indolyl anion to yield the final N-H indole.

Caption: Simplified mechanism of base-catalyzed deprotection.

Experimental Protocol: Deprotection using Lithium Hydroxide

A robust and frequently cited method for the hydrolysis of the N-methoxycarbonyl group involves the use of lithium hydroxide.[11]

  • Setup: Dissolve methyl indole-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 5:1 v/v).

  • Addition of Base: Add an aqueous solution of lithium hydroxide (LiOH, e.g., 2M solution, 10-20 eq) to the stirred solution at room temperature.[11]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 30-40 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, neutralize the reaction mixture with an acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting N-H indole is often pure enough for subsequent steps, or it can be further purified if necessary.

Deprotection Conditions: A Comparative Overview

While LiOH is highly effective, other basic conditions can also be employed for the deprotection. The choice of base and solvent system can be tailored to the specific substrate and its functional group compatibility.

BaseSolvent SystemTemperatureTypical Reaction TimeNotes
LiOH THF / MeOH / H₂ORoom Temp - 40°C12 - 24 hHighly efficient and general method.[11]
NaOH / KOH MeOH or EtOH / H₂ORoom Temp - Reflux4 - 18 hStandard saponification conditions; may be harsher.
K₂CO₃ MethanolReflux12 - 48 hMilder conditions, suitable for base-sensitive substrates.

Conclusion

The reactivity of the nitrogen atom in methyl indole-1-carboxylate is best understood through the lens of modern protecting group chemistry. The potent electron-withdrawing effect of the N-methoxycarbonyl group effectively silences the inherent nucleophilicity and basicity of the indole nitrogen. This electronic modulation transforms the otherwise reactive nitrogen into a stable and predictable carbamate, enabling chemists to perform a wide array of transformations on the indole core with precision and high yield. The true "reactivity" of this moiety is therefore not in its participation in reactions, but in its designed lability, allowing for its clean and efficient removal under basic conditions to unveil the N-H indole at the desired stage of a synthetic sequence. Mastering the use of methyl indole-1-carboxylate is a key skill for any scientist engaged in the synthesis of complex indole-containing molecules.

References

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Exploratory

A Technical Guide to the Strategic Application of Methyl Indole-1-carboxylate in Natural Product Synthesis

Abstract The indole nucleus is a cornerstone of countless natural products and pharmacologically active molecules, making the strategic synthesis of complex indole-containing scaffolds a paramount objective in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of countless natural products and pharmacologically active molecules, making the strategic synthesis of complex indole-containing scaffolds a paramount objective in medicinal and synthetic chemistry.[1][2][3] This technical guide delves into the multifaceted role of a pivotal precursor: methyl indole-1-carboxylate. We will explore the dual functionality of the N-methoxycarbonyl group, which acts not only as a robust protecting group but also as a critical modulator of the indole ring's electronic character and reactivity. This guide provides an in-depth analysis of key synthetic transformations, including directed C-H functionalization and cascade reactions, supported by field-proven insights into the causality of experimental choices. Detailed protocols, data-driven tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile synthetic building block.

Introduction: The Strategic Importance of the Indole Scaffold

Indole alkaloids represent a structurally diverse class of natural products, exhibiting a wide array of biological activities that are leveraged in both pharmaceutical and agrochemical industries.[3] The synthesis of these complex molecules is a significant challenge that demands precise control over regioselectivity and reactivity. Methyl indole-1-carboxylate emerges as a superior starting material due to the strategic influence of the N-methoxycarbonyl group. This substituent provides a crucial element of control that is essential for sophisticated synthetic endeavors.

The N-methoxycarbonyl moiety serves two primary, interconnected functions:

  • Nitrogen Protection: It effectively shields the indole nitrogen from undesired side reactions, such as protonation, alkylation, or oxidation, which would otherwise complicate multi-step syntheses.

  • Reactivity Modulation: As an electron-withdrawing group, it alters the electron density of the indole ring system. This electronic perturbation deactivates the typically electron-rich pyrrole ring towards classical electrophilic substitution at C3, while simultaneously enhancing the acidity of C-H bonds, particularly at the C2 position. This modulation is the cornerstone of modern C-H activation strategies.

This guide will dissect these functions, illustrating how methyl indole-1-carboxylate is strategically employed to build molecular complexity with high fidelity.

The N-Methoxycarbonyl Group as a Control Element

The decision to employ an N-protected indole, and specifically methyl indole-1-carboxylate, is a deliberate choice rooted in the need to direct reactivity. The electron-withdrawing nature of the carbamate is key to unlocking synthetic pathways that are inaccessible with N-H or N-alkyl indoles.

Caption: Influence of the N-methoxycarbonyl group on indole reactivity.

This electronic shift is fundamental to the success of transition-metal-catalyzed C-H functionalization, a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds directly onto the indole core.[4][5]

Key Synthetic Transformations Enabled by Methyl Indole-1-carboxylate

The unique electronic properties of methyl indole-1-carboxylate make it an ideal substrate for a variety of advanced synthetic methods.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is a dominant strategy for the C-H functionalization of heterocycles.[4] In the context of N-alkoxycarbonyl indoles, this approach is particularly effective for achieving selective C2-arylation, -alkenylation, or -alkynylation.

Causality of Experimental Design: The mechanism typically involves an electrophilic palladation at the C2 position.[4] The N-methoxycarbonyl group facilitates this step by increasing the acidity of the C2-H bond, making it more susceptible to deprotonation and metallation. The choice of ligand, base, and oxidant is critical for catalytic turnover and preventing catalyst deactivation. For instance, copper-based oxidants are often used to regenerate the active Pd(II) catalyst.[2]

Representative Reaction Data:

EntryCatalystLigandOxidantSolventYield (%)Reference
1Pd(OAc)₂NoneCu(OAc)₂DMF>90%[2]
2Pd(OAc)₂P(o-tol)₃Ag₂CO₃DMA85%Generic Example
3PdCl₂(dppf)dppfCs₂CO₃Toluene78%Generic Example

This table presents typical conditions and should be optimized for specific substrates.

Cascade Reactions for Polycyclic Scaffold Construction

Methyl indole-1-carboxylate is an excellent starting point for cascade reactions, which build significant molecular complexity in a single operation. A prominent example is the synthesis of carbazoles, a privileged scaffold in materials science and medicinal chemistry.

A palladium-catalyzed C-H activation/cyclization cascade can rapidly construct the pentacyclic core of complex alkaloids.[4] The process often begins with a C2-H activation of the indole, followed by olefin insertion. A subsequent β-hydride elimination and aromatization sequence generates the final carbazole product.[4]

Caption: A generalized workflow for Pd-catalyzed carbazole synthesis.

This strategy showcases the efficiency of using a pre-functionalized precursor to orchestrate a series of bond-forming events, avoiding lengthy linear syntheses.

Case Study: Synthesis of (–)-Deoxoapodine

The total synthesis of the hexacyclic Aspidosperma alkaloid (–)-deoxoapodine by Tokuyama and co-workers provides an excellent example of the strategic use of C-H activation on an indole core.[4] A key step in their synthesis involved a palladium-catalyzed C-H activation/cyclization cascade to rapidly construct the pentacyclic core of the alkaloid.[4] Although the specific precursor was an N-H free indole in the key cyclization, the principles of leveraging indole's inherent reactivity at the C2 position are clearly demonstrated, a strategy often facilitated and controlled by N-protection in earlier stages or analogous syntheses.

Experimental Protocol: Palladium-Catalyzed C2-Arylation of Methyl Indole-1-carboxylate

This protocol is a self-validating system designed for reproducibility and is based on methodologies reported for C-H functionalization.[2][4]

Objective: To synthesize methyl 2-(4-methoxyphenyl)indole-1-carboxylate.

Materials:

  • Methyl indole-1-carboxylate (1.0 mmol, 175.2 mg)

  • 4-Iodoanisole (1.2 mmol, 280.9 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Copper(II) Acetate (Cu(OAc)₂, 2.0 mmol, 363.2 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • Anhydrous N,N-Dimethylformamide (DMF), 5 mL

Procedure:

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add methyl indole-1-carboxylate, 4-iodoanisole, Pd(OAc)₂, Cu(OAc)₂, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Heating: Place the flask in a preheated oil bath at 120 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) followed by brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., 9:1 to 4:1) to afford the pure product.

Validation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Outlook

Methyl indole-1-carboxylate is far more than a simple protected indole; it is a strategic precursor that enables chemists to harness modern synthetic methodologies with precision. Its ability to direct C-H functionalization, particularly at the C2 position, has made it invaluable in the efficient construction of complex natural products and their analogs.

Future advancements will likely focus on expanding the scope of these reactions. The development of more sustainable catalytic systems using earth-abundant metals like cobalt and nickel is an active area of research.[5][6] Furthermore, the integration of photoredox catalysis with these transformations promises to unlock novel reaction pathways under milder conditions, further enhancing the utility of methyl indole-1-carboxylate as a cornerstone in the synthesis of bioactive molecules.[7]

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  • Methyl 1-methyl-1H-indole-3-carboxylate.

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Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Protocol for the Synthesis of Methyl Indole-1-carboxylate

Abstract Methyl indole-1-carboxylate is a key synthetic intermediate in the development of pharmaceuticals and agrochemicals, serving as a crucial building block for more complex molecular architectures. This application...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl indole-1-carboxylate is a key synthetic intermediate in the development of pharmaceuticals and agrochemicals, serving as a crucial building block for more complex molecular architectures. This application note provides a detailed, reliable, and scalable protocol for the N-carboxylation of indole. The featured method involves the deprotonation of indole using sodium hydride, followed by acylation with methyl chloroformate. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and present a comprehensive overview of safety considerations, purification techniques, and expected outcomes. This guide is designed for researchers, chemists, and drug development professionals seeking a validated and well-understood procedure for preparing this important compound.

Introduction and Reaction Principle

The functionalization of the indole nitrogen is a fundamental transformation in organic synthesis. The introduction of an N-methoxycarbonyl group, as in methyl indole-1-carboxylate, serves two primary purposes: it protects the indole nitrogen from undesired side reactions and it electronically modifies the indole ring, influencing the regioselectivity of subsequent reactions such as electrophilic substitution.

The synthesis protocol described herein is based on a classic two-step, one-pot process:

  • Deprotonation: Indole's N-H proton is weakly acidic, with a pKa of approximately 17. A strong base is required for complete deprotonation to form the indolide anion. Sodium hydride (NaH), an inexpensive and powerful non-nucleophilic base, is ideal for this purpose.[1][2] The reaction is typically performed in an anhydrous aprotic polar solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF), which effectively solvates the resulting sodium indolide salt.

  • Acylation: The highly nucleophilic indolide anion then reacts with an acylating agent. Methyl chloroformate is a highly reactive and efficient electrophile for this transformation.[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the indolide anion attacks the carbonyl carbon of methyl chloroformate, displacing the chloride leaving group and forming the desired N-acylated product.

Reaction Mechanism

The underlying mechanism involves the formation of a potent nucleophile (the indolide anion) which subsequently attacks the electrophilic carbonyl carbon of methyl chloroformate.

Caption: Reaction mechanism for the synthesis of Methyl Indole-1-carboxylate.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier
IndoleC₈H₇N117.15≥99%Sigma-Aldrich
Sodium HydrideNaH24.0060% dispersion in oilSigma-Aldrich
Methyl ChloroformateCH₃OClCO94.50≥97%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11≥99.9%, inhibitor-freeSigma-Aldrich
Saturated aq. Ammonium ChlorideNH₄Cl53.49~3.8 MIn-house prep.
Diethyl Ether(C₂H₅)₂O74.12ACS GradeFisher Scientific
Brine (Saturated aq. NaCl)NaCl58.44~5.3 MIn-house prep.
Anhydrous Magnesium SulfateMgSO₄120.37GranularFisher Scientific
Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Schlenk line or nitrogen/argon gas inlet

  • Ice-water bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Experimental Protocol

This protocol is for a 20 mmol scale synthesis.

Caption: Detailed workflow for the synthesis of Methyl Indole-1-carboxylate.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion, 0.96 g, 24 mmol, 1.2 eq) to a dry 250 mL round-bottom flask. Wash the NaH dispersion with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane wash each time.

  • Solvent Addition: Add 80 mL of anhydrous THF to the washed NaH. Cool the resulting slurry to 0 °C using an ice-water bath.

  • Indole Addition: In a separate flask, dissolve indole (2.34 g, 20 mmol, 1.0 eq) in 20 mL of anhydrous THF. Transfer this solution to an addition funnel and add it dropwise to the stirred NaH slurry at 0 °C over 15 minutes.

  • Deprotonation: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1 hour. Hydrogen gas evolution should cease, and the mixture may become a clearer, slightly colored solution or a fine suspension of sodium indolide.[1][5]

  • Acylation: Cool the reaction mixture back down to 0 °C. Add methyl chloroformate (1.7 mL, 2.1 g, 22 mmol, 1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Completion: Stir the reaction at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to stir overnight at room temperature.

  • Quenching: The next day, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) until no more gas evolves.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of water and 100 mL of diethyl ether. Shake well and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product.

  • Purification: The crude product, typically a liquid or low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel if necessary. The pure product is a liquid at room temperature.

Data Summary and Characterization

ParameterExpected Value
Appearance Colorless to pale yellow liquid
Expected Yield 85-95%
Molecular Weight 175.18 g/mol
Density 1.191 g/mL at 25 °C
Refractive Index (n20/D) 1.583
Boiling Point ~114-116 °C at 6 mmHg

Safety Precautions

This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated chemical fume hood.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas.[2] Handle exclusively under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Methyl Chloroformate: Fatal if inhaled, highly flammable, and causes severe skin burns and eye damage.[6][7][8][9] It is also a lachrymator.[6][7] All manipulations must be conducted in a fume hood. Wear chemical-resistant gloves, eye protection (goggles and face shield), and have appropriate respiratory protection available.

  • Anhydrous Solvents (THF, Hexane, Diethyl Ether): Highly flammable. Keep away from ignition sources.[7][9] Grounding of equipment is necessary to prevent static discharge.[7][8][9]

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete deprotonation (wet solvent/glassware, inactive NaH).Ensure all glassware is oven-dried. Use freshly opened anhydrous solvents. Use a fresh bottle of NaH or wash it thoroughly.
Incomplete reaction with methyl chloroformate.Ensure dropwise addition at 0 °C. Check the quality of the methyl chloroformate.
Side Product Formation Reaction with residual mineral oil from NaH.Ensure NaH is thoroughly washed with hexane before adding THF.
Degradation of product during workup.Avoid strong acids or bases during workup. Ensure the quench is done at 0 °C.
Reaction does not start (no H₂ evolution) Inactive NaH.Use a fresh batch of NaH.
Very wet indole or solvent.Use freshly dried reagents and solvents.

References

  • Cee, V.; Erlanson, D. (2019). N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10, 1302-1308. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). 1-BENZYLIMIDAZOLE. Available from: [Link]

  • Google Patents. (n.d.). CN101157650B - Preparation method of methyl indole-1-carboxylate and derivatives thereof.
  • Sdfine. (n.d.). METHYL CHLOROFORMATE. Available from: [Link]

  • Loba Chemie. (2015). METHYL CHLOROFORMATE FOR SYNTHESIS MSDS. Available from: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl chloroformate, 97%. Available from: [Link]

  • Schultz, D. C., et al. (2024). Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents. ACS Infectious Diseases. Available from: [Link]

  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. Available from: [Link]

Sources

Application

The Versatility of Methyl Indole-1-carboxylate as a Strategic Building Block in Modern Organic Synthesis

Introduction: Unlocking the Potential of a Modified Indole Scaffold The indole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and functional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Modified Indole Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and functional materials. However, the inherent reactivity of the indole N-H bond often necessitates protection-deprotection strategies, adding steps and reducing overall synthetic efficiency. Methyl indole-1-carboxylate emerges as a commercially available and highly versatile building block that circumvents many of these challenges. The presence of the N-methoxycarbonyl group serves a dual purpose: it deactivates the pyrrolic nitrogen, preventing unwanted side reactions, and it electronically modifies the indole ring, influencing the regioselectivity of subsequent functionalization. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging methyl indole-1-carboxylate in a variety of pivotal organic transformations. We will explore not just the protocols, but the underlying mechanistic principles that govern these reactions, empowering chemists to rationally design and execute complex synthetic sequences.

Chemical Profile and Reactivity of Methyl Indole-1-carboxylate

Methyl indole-1-carboxylate is a stable, crystalline solid with the chemical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1] The key to its synthetic utility lies in the electronic nature of the N-methoxycarbonyl group. This electron-withdrawing group significantly reduces the nucleophilicity of the indole nitrogen compared to N-H or N-alkyl indoles. Consequently, electrophilic attack is directed away from the nitrogen and preferentially towards the electron-rich pyrrole ring, primarily at the C3 position. This predictable reactivity makes it an ideal substrate for a range of functionalization reactions.

PropertyValue
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
AppearanceLiquid
Density1.191 g/mL at 25 °C
Refractive Indexn20/D 1.583

Table 1: Physicochemical Properties of Methyl Indole-1-carboxylate.[1]

Core Synthetic Applications and Detailed Protocols

N-Deprotection and Functionalization: A Gateway to N-Substituted Indoles

While the N-methoxycarbonyl group is an excellent directing and protecting group, its facile removal is crucial for accessing N-H or N-alkylated indoles. Basic hydrolysis provides a straightforward method for this transformation.

Protocol 1: Hydrolysis of Methyl Indole-1-carboxylate

Objective: To deprotect the indole nitrogen via hydrolysis of the methyl carbamate.

Materials:

  • Methyl indole-1-carboxylate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl indole-1-carboxylate (1.0 eq) in methanol.

  • Add a solution of NaOH or KOH (2-3 eq) in water.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify to pH ~7 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-H indole.

Causality and Insights: The use of a base like NaOH or KOH facilitates the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate. The subsequent collapse of the tetrahedral intermediate liberates the indole anion, which is then protonated upon workup to yield the N-H indole. The choice of solvent and temperature can be optimized to balance reaction rate and potential side reactions.

Electrophilic Substitution: The Friedel-Crafts Reaction

The electron-rich C3 position of methyl indole-1-carboxylate is highly susceptible to electrophilic attack. The Friedel-Crafts reaction is a classic example of this reactivity, enabling the introduction of alkyl or acyl groups. The N-methoxycarbonyl group moderates the reactivity of the indole, often leading to cleaner reactions with higher regioselectivity compared to unprotected indoles.[2]

Protocol 2: Friedel-Crafts Acylation at the C3 Position

Objective: To introduce an acyl group at the C3 position of methyl indole-1-carboxylate.

Materials:

  • Methyl indole-1-carboxylate

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) (1.2 eq)

  • Anhydrous conditions (nitrogen or argon atmosphere)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere, dissolve methyl indole-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the Lewis acid catalyst portion-wise, maintaining the temperature below 5 °C.

  • Add the acyl chloride or anhydride dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Rationale: The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, generating a highly electrophilic acylium ion. This electrophile is then attacked by the nucleophilic C3 position of the indole ring. Subsequent rearomatization yields the C3-acylated product. The N-methoxycarbonyl group ensures that the reaction proceeds cleanly at the C3 position without competing N-acylation.

Diagram 1: Friedel-Crafts Acylation Workflow

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification start_indole Methyl Indole-1-carboxylate dissolve Dissolve Indole in Anhydrous DCM start_indole->dissolve start_acyl Acyl Chloride/Anhydride add_acyl Add Acylating Agent start_acyl->add_acyl start_lewis Lewis Acid (e.g., AlCl₃) add_lewis Add Lewis Acid start_lewis->add_lewis cool Cool to 0 °C dissolve->cool cool->add_lewis add_lewis->add_acyl stir Stir and Monitor by TLC add_acyl->stir quench Quench with Ice & NaHCO₃ (aq) stir->quench extract Extract with DCM quench->extract wash Wash with H₂O & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product C3-Acylated Methyl Indole-1-carboxylate purify->product

A schematic overview of the experimental workflow for the Friedel-Crafts acylation of methyl indole-1-carboxylate.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

While direct C-H functionalization is powerful, pre-functionalized indoles open the door to a wider range of transformations. Methyl indole-1-carboxylate can be halogenated at various positions, and these halo-indoles are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are instrumental in constructing complex molecular architectures.[3][4]

Protocol 3: Suzuki Cross-Coupling of a Bromo-Substituted Methyl Indole-1-carboxylate

Objective: To form a new C-C bond by coupling a bromoindole derivative with a boronic acid.

Materials:

  • Bromo-substituted methyl indole-1-carboxylate (e.g., 5-bromo-methyl indole-1-carboxylate)

  • Aryl or vinyl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 eq)

  • Solvent (e.g., Dioxane, Toluene, DMF)

  • Water

  • Anhydrous conditions (nitrogen or argon atmosphere)

Procedure:

  • To a reaction vessel, add the bromo-substituted methyl indole-1-carboxylate (1.0 eq), boronic acid (1.2 eq), palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the active catalyst. The N-methoxycarbonyl group generally does not interfere with the catalytic cycle and can be retained or removed in a subsequent step.

Diagram 2: Suzuki Cross-Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Pd(0)L₂->Ar-Pd(II)-Br(L₂) Oxidative Addition Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-Br(L₂)->Ar-Pd(II)-R(L₂) Transmetalation Ar-Pd(II)-R(L₂)->Pd(0)L₂ Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L₂)->Ar-R R-B(OH)₂ R-B(OH)₂ R-B(OH)₂->Ar-Pd(II)-R(L₂) Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br(L₂) Base Base Base->Ar-Pd(II)-R(L₂)

A simplified representation of the catalytic cycle for the Suzuki cross-coupling reaction.

Cycloaddition Reactions: Constructing Fused Ring Systems

The indole nucleus can participate as a diene or dienophile in cycloaddition reactions, providing a powerful strategy for the synthesis of complex polycyclic frameworks. Methyl indole-1-carboxylate, with its modified electronic properties, can exhibit unique reactivity in these transformations. For instance, it can undergo [4+2] cycloadditions (Diels-Alder reactions) to construct carbazole derivatives.[5]

Protocol 4: Diels-Alder Reaction with an Electron-Deficient Dienophile

Objective: To construct a tetrahydrocarbazole ring system via a [4+2] cycloaddition.

Materials:

  • Methyl indole-1-carboxylate

  • Electron-deficient dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) (1.0-1.5 eq)

  • High-boiling solvent (e.g., xylene, toluene)

  • Reaction vessel suitable for high temperatures (e.g., sealed tube)

Procedure:

  • Combine methyl indole-1-carboxylate and the dienophile in a reaction vessel.

  • Add the solvent.

  • Seal the vessel and heat to a high temperature (typically 150-200 °C).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Scientific Rationale: In this reaction, the 2,3-double bond of the indole acts as the diene component. The high temperatures are often necessary to overcome the aromaticity of the indole ring. The N-methoxycarbonyl group can influence the diene's reactivity and the stability of the resulting cycloadduct.

Applications in Drug Discovery and Complex Molecule Synthesis

Methyl indole-1-carboxylate and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. For example, substituted indoles are found in anti-cancer agents, anti-inflammatory drugs, and treatments for neurological disorders. The ability to precisely functionalize the indole core using methyl indole-1-carboxylate as a starting point is a significant advantage in the development of new therapeutic agents. It has been used as a reactant in the preparation of the Bcl inhibitor Obatoclax and various tetracyclic indolines.[1]

Conclusion

Methyl indole-1-carboxylate is a powerful and versatile building block in organic synthesis. Its unique combination of a protected nitrogen and an electronically modified indole ring allows for a wide range of controlled and regioselective functionalizations. By understanding the underlying principles of its reactivity, chemists can strategically employ this reagent in the efficient synthesis of complex molecules, from fundamental research to the development of novel pharmaceuticals. The protocols and insights provided in this application note serve as a guide to unlocking the full synthetic potential of this valuable compound.

References

  • Molecules. (2021). Recent Progress Concerning the N-Arylation of Indoles. MDPI. Available at: [Link]

  • PubMed Central. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of methyl indole-1-carboxylate and derivatives thereof.
  • Scribd. (n.d.). Friedel-Crafts Reactions and Mechanisms. Available at: [Link]

  • Google Patents. (n.d.). N-alkylation of indole derivatives.
  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐methyl‐1H‐indole‐3‐carboxylates. Available at: [Link]

  • ResearchGate. (n.d.). Scope of substituted indoles for direct N‐acylation with carboxylic... Available at: [Link]

  • Semantic Scholar. (2015). Friedel–Crafts reaction of indoles with vicinal tricarbonyl compounds generated in situ from 1,3-dicarbonyl compounds and TEMPO: highly selective synthesis of tertiary alcohols. Available at: [Link]

  • RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Available at: [Link]

  • PubMed. (2011). Palladium-catalyzed synthesis of indoles via ammonia cross-coupling-alkyne cyclization. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. Available at: [Link]

  • National Institutes of Health. (n.d.). Biocatalytic Friedel‐Crafts Reactions. Available at: [Link]

  • Google Patents. (n.d.). Process for n-alkylation of indoles.
  • ACS Publications. (2026). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Available at: [Link]

  • National Institutes of Health. (2022). Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. Available at: [Link]

  • SpringerLink. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • ResearchGate. (2004). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • ACS. (n.d.). Cycloaddition Reactions for the Formation of Indolines, Indoles and Benzofurans, and Subsequent Functionalization Reactions. Available at: [Link]

  • PubMed. (1998). Synthesis of bisindolylmaleimides using a palladium catalyzed cross-coupling reaction. Available at: [Link]

  • Scribd. (n.d.). Cycloaddition 2020. Available at: [Link]

  • University of Bristol. (n.d.). LECTURE 5 Cycloaddition Reactions. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Available at: [Link]

  • ACS Publications. (n.d.). A General Method for Palladium-Catalyzed Direct Carbonylation of Indole with Alcohol and Phenol. Available at: [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available at: [Link]

  • Arkivoc. (2018). Indole anion cycloadditions with methyl coumalate. Available at: [Link]

Sources

Method

Application Notes and Protocols for Friedel-Crafts Alkylation Reactions Involving Methyl Indole-1-carboxylate

Introduction: Navigating the C3-Alkylation of N-Protected Indoles The indole nucleus is a cornerstone of numerous pharmaceuticals and biologically active natural products. Consequently, the development of robust and regi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the C3-Alkylation of N-Protected Indoles

The indole nucleus is a cornerstone of numerous pharmaceuticals and biologically active natural products. Consequently, the development of robust and regioselective methods for its functionalization is of paramount importance in medicinal chemistry and drug development. The Friedel-Crafts alkylation stands as a classic and powerful tool for forming carbon-carbon bonds on electron-rich aromatic systems.[1][2] When applied to the indole ring, this reaction typically favors electrophilic substitution at the electron-rich C3 position, a consequence of the thermodynamic stability of the resulting intermediate.[3]

This guide focuses specifically on the Friedel-Crafts alkylation of Methyl indole-1-carboxylate . The introduction of a methoxycarbonyl group at the N1 position significantly alters the electronic properties of the indole ring. This electron-withdrawing group deactivates the ring towards electrophilic attack compared to N-H or N-alkyl indoles. However, this deactivation serves a crucial purpose: it tempers the high reactivity of the indole nucleus, thereby mitigating common side reactions such as polyalkylation.[4] Judicious selection of a Lewis acid catalyst and an appropriate electrophile enables the selective and efficient C3-alkylation of this substrate, providing a versatile entry point to a diverse array of 3-substituted indole derivatives.

Mechanistic Overview: The Role of the N-Methoxycarbonyl Group

The Friedel-Crafts alkylation proceeds via electrophilic aromatic substitution.[2] The key steps involve the generation of a potent electrophile, typically a carbocation or a carbocation-like species, through the interaction of an alkylating agent with a Lewis acid catalyst. This electrophile is then attacked by the nucleophilic indole ring.

The N-methoxycarbonyl group in Methyl indole-1-carboxylate plays a dual role:

  • Electronic Deactivation : By withdrawing electron density from the indole nucleus, it reduces the overall nucleophilicity, making the reaction more controllable and less prone to over-alkylation.

  • Regiodirection : Despite the deactivation, the C3 position remains the most electron-rich and sterically accessible site for electrophilic attack, thus ensuring high regioselectivity for C3-functionalization.

The general mechanism can be visualized as follows:

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Aromatization Alkyl Halide Alkyl Halide Carbocation Carbocation Alkyl Halide->Carbocation + Lewis Acid Lewis Acid Lewis Acid Indole Substrate Methyl indole-1-carboxylate Sigma Complex Resonance-Stabilized Intermediate Indole Substrate->Sigma Complex + Carbocation (Attack at C3) Product C3-Alkylated Indole Sigma Complex->Product - H+ (Catalyst Regeneration)

Caption: Generalized workflow of the Friedel-Crafts alkylation on Methyl indole-1-carboxylate.

Experimental Protocols

The following protocols provide a framework for the C3-alkylation of Methyl indole-1-carboxylate with a representative benzylic halide, benzyl bromide, using different Lewis acid catalysts.

Protocol 1: Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Benzylation

Boron trifluoride etherate is a versatile and commonly used Lewis acid for Friedel-Crafts reactions due to its moderate reactivity and ease of handling.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Methyl indole-1-carboxylate>98%Sigma-Aldrich
Benzyl bromide>98%Acros Organics
Boron trifluoride etherate (BF₃·OEt₂)RedistilledAlfa Aesar
Dichloromethane (DCM)AnhydrousFisher Scientific
Saturated sodium bicarbonate (NaHCO₃)ACS GradeVWR Chemicals
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeEMD Millipore
Silica gel for column chromatography60 Å, 230-400 meshSorbent Technologies

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Methyl indole-1-carboxylate (1.0 mmol, 175.2 mg).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents: Add benzyl bromide (1.2 mmol, 143 µL) to the stirred solution.

  • Catalyst Addition: Slowly add boron trifluoride etherate (1.2 mmol, 151 µL) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (15 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, methyl 3-benzyl-1H-indole-1-carboxylate.

Protocol 2: Tin(IV) Chloride (SnCl₄) Catalyzed Benzylation

Tin(IV) chloride is a stronger Lewis acid than BF₃·OEt₂ and can be effective for less reactive systems or to achieve faster reaction times.

Materials and Reagents:

  • Same as Protocol 1, with the substitution of Tin(IV) chloride (1.0 M solution in DCM) for BF₃·OEt₂.

Step-by-Step Procedure:

  • Reaction Setup: Follow steps 1 and 2 from Protocol 1.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents: Add benzyl bromide (1.2 mmol, 143 µL) to the stirred solution.

  • Catalyst Addition: Add Tin(IV) chloride (1.0 M solution in DCM, 1.2 mL, 1.2 mmol) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching, Extraction, and Purification: Follow steps 7-10 from Protocol 1.

Data Presentation and Expected Outcomes

The C3-benzylation of Methyl indole-1-carboxylate is expected to proceed cleanly with high regioselectivity.

Table of Expected Results:

CatalystTemperature (°C)Typical Reaction Time (h)Expected Yield (%)Key Observations
BF₃·OEt₂ 0 to RT2 - 475 - 90Milder conditions, generally clean reaction profile.
SnCl₄ -782 - 380 - 95Higher reactivity, may require stricter temperature control to avoid side products.

Yields are based on literature for analogous reactions and may vary depending on the purity of reagents and reaction scale.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, a slight increase in temperature or the addition of a small, incremental amount of Lewis acid may be beneficial. However, be cautious as this can also lead to the formation of byproducts. Ensure all reagents and solvents are anhydrous, as water will deactivate the Lewis acid catalyst.

  • Formation of Byproducts: The primary byproduct is often the bis(indolyl)methane, resulting from the reaction of the product with another molecule of the starting indole. Using a slight excess of the alkylating agent can help to minimize this. The electron-withdrawing nature of the N-methoxycarbonyl group significantly suppresses this side reaction compared to N-H indoles.[4]

  • Choice of Lewis Acid: The reactivity of the Lewis acid should be matched to the electrophile. For highly reactive electrophiles (e.g., tertiary alkyl halides), a milder Lewis acid like ZnCl₂ or In(OTf)₃ may be sufficient.[5] For less reactive electrophiles, stronger Lewis acids like AlCl₃ or SnCl₄ might be necessary, often at lower temperatures.

Visualization of the Experimental Workflow

G start Start setup Reaction Setup: - Methyl indole-1-carboxylate - Anhydrous DCM - Inert Atmosphere start->setup cool Cool to 0°C or -78°C setup->cool add_reagents Add Alkylating Agent (e.g., Benzyl Bromide) cool->add_reagents add_catalyst Add Lewis Acid Catalyst (e.g., BF3·OEt2 or SnCl4) add_reagents->add_catalyst react Stir and Monitor Reaction (TLC / LC-MS) add_catalyst->react quench Quench with aq. NaHCO3 react->quench Upon Completion extract Extract with DCM quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: C3-Alkylated Product purify->end

Caption: Step-by-step experimental workflow for the Friedel-Crafts alkylation.

Conclusion

The Friedel-Crafts alkylation of Methyl indole-1-carboxylate is a reliable and highly regioselective method for the synthesis of C3-substituted indole derivatives. The N-methoxycarbonyl protecting group effectively moderates the reactivity of the indole nucleus, allowing for controlled and high-yielding transformations. The protocols described herein provide a solid foundation for researchers in drug discovery and organic synthesis to access a wide range of functionalized indole scaffolds, which are crucial for the development of novel therapeutic agents.

References

  • Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Chemical Science, 8(9), 6445–6451. [Link]

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. NIH Public Access, Author Manuscript. [Link]

  • Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. RSC Publishing. [Link]

  • 3-benzyl-1-methyl-1H-indole. Chemical Synthesis Database. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Indole Alkylation - Intramolecular Friedel-Crafts. ChemTube3D. [Link]

  • Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Organic & Biomolecular Chemistry. [Link]

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

  • Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • The Role of the Indole in Important Organocatalytic Enantioselective Friedel-Crafts Alkylation Reactions. ResearchGate. [Link]

  • Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega. [Link]

  • BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. MDPI. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]

  • BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies. National Center for Biotechnology Information. [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. Organic Chemistry Portal. [Link]

  • Friedel Crafts Alkylation Reactions (Electrophilic Aromatic Substitution). YouTube. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [Link]

  • 3-Benzyl-1H-indole. PubChem. [Link]

Sources

Application

Application Note & Protocols: Oxidative Free Radical Reactions with Methyl Indole-1-carboxylate

Audience: Researchers, scientists, and drug development professionals. Introduction: Beyond the N-H Bond in Indole Chemistry The indole scaffold is a cornerstone in medicinal chemistry and biology, renowned for its prese...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the N-H Bond in Indole Chemistry

The indole scaffold is a cornerstone in medicinal chemistry and biology, renowned for its presence in essential biomolecules and its role as a "privileged structure" in drug design.[1] A significant body of research has focused on the antioxidant properties of indoles, often centered on the reactivity of the N-H proton at the 1-position, which can readily participate in Hydrogen Atom Transfer (HAT) mechanisms to quench free radicals.[2][3] However, in many pharmaceutical contexts, the indole nitrogen is substituted to modulate physicochemical properties or to serve as a synthetic handle.

This guide focuses on Methyl Indole-1-carboxylate , a model compound for such N-substituted indoles. By "capping" the indole nitrogen with a methyl carboxylate group, the canonical N-H mediated radical scavenging pathway is blocked. This fundamentally alters the molecule's interaction with oxidative free radicals, shifting the reactivity to the carbocyclic and pyrrolic rings. Understanding these alternative pathways is critical for predicting the metabolic fate, stability, and antioxidant or pro-oxidant potential of N-substituted indole-containing drugs and materials.

This document provides a detailed exploration of the mechanistic rationale, experimental protocols, and analytical workflows for studying the oxidative free radical reactions of methyl indole-1-carboxylate. The protocols are designed to be robust and self-validating, empowering researchers to generate reliable and interpretable data.

Part 1: Mechanistic Rationale & Experimental Causality

The Impact of N-1 Substitution on Radical Reactivity

The defining feature of methyl indole-1-carboxylate in the context of free radical chemistry is the absence of the N-H proton. In traditional indole chemistry, this proton is a primary site for HAT, forming a resonance-stabilized indolyl radical.[2] Its absence in our target molecule redirects oxidative attacks towards two main pathways:

  • Single Electron Transfer (SET): The electron-rich indole ring system can donate an electron to an oxidizing radical, forming a radical cation. This is a plausible mechanism for indoles reacting with potent oxidants.[2]

  • Radical Addition/Hydrogen Abstraction from C-H Bonds: Free radicals, particularly highly reactive species like the hydroxyl radical (•OH), can add directly to the electron-rich C2=C3 double bond or other positions on the ring.[4][5] Alternatively, less reactive radicals may abstract hydrogen atoms from the C-H bonds of the aromatic system, with the C-3 position being particularly susceptible.

The presence of the electron-withdrawing carboxylate group at N-1 slightly deactivates the indole ring, which can influence the kinetics of these reactions compared to N-alkylated indoles.

The Role of the Radical Initiator and Environment

The choice of radical initiator is a critical experimental parameter that dictates the type of radical species generated and, consequently, the reaction outcome.

  • Azo Initiators (AAPH, AIBN): These compounds thermally decompose at a predictable rate to generate carbon-centered radicals. In the presence of oxygen, these are rapidly converted to peroxyl radicals (ROO•), which are key mediators of lipid peroxidation and are less reactive but more selective than hydroxyl radicals.

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) is water-soluble, making it ideal for studying oxidative processes in aqueous, biologically relevant systems.[2]

    • AIBN (2,2'-Azobis(2-isobutyronitrile)) is soluble in organic solvents and is used for studies in non-polar environments.[6]

  • Photochemical and Fenton-type Reagents: These methods can generate highly reactive hydroxyl radicals (•OH), which react rapidly and often non-selectively via addition pathways.[4]

The reaction environment (aqueous vs. organic solvent, aerobic vs. anaerobic) will further dictate the fate of the resulting indole radicals. In aerobic conditions, the formation of peroxy radicals from the initial indole radical is a key step, leading to a cascade of products including hydroperoxides, alkoxy radicals, and potentially ring-opened products like N-(2-formylphenyl)formamide.[4][5][7]

Figure 1. General mechanism for the radical-initiated oxidation of Methyl Indole-1-carboxylate.

Part 2: Experimental Protocols

Synthesis of Methyl Indole-1-carboxylate

While commercially available, synthesis may be required. This protocol is adapted from established N-acylation methods.[8]

Objective: To synthesize and purify the starting material, methyl indole-1-carboxylate.

Materials:

  • Indole

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Chloroformate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes, Ethyl Acetate (for chromatography)

Procedure:

  • Safety First: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) in a fume hood. NaH is highly reactive with water.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, add Indole (1.0 eq).

  • Dissolve the indole in anhydrous THF (approx. 0.2 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add methyl chloroformate (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (e.g., 20% Ethyl Acetate in Hexanes) until the starting indole is consumed.

  • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the product as a white solid or clear oil.

Protocol: AAPH-Initiated Oxidation in Aqueous Media

Objective: To monitor the oxidative degradation of methyl indole-1-carboxylate by peroxyl radicals in a buffered aqueous solution.

Materials & Reagents:

  • Methyl Indole-1-carboxylate

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • A temperature-controlled shaking water bath or heating block.

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of methyl indole-1-carboxylate in ACN or MeOH.

    • Prepare a 400 mM stock solution of AAPH in PBS (pH 7.4). Prepare this fresh daily.

  • Reaction Setup:

    • In a series of amber glass vials, add PBS to a final volume of 980 µL.

    • Add 10 µL of the 10 mM methyl indole-1-carboxylate stock solution to each vial (Final concentration: 100 µM). Vortex briefly.

    • Equilibrate the vials at 37 °C for 10 minutes in the shaking water bath.

  • Initiation & Sampling:

    • To initiate the reaction, add 10 µL of the 400 mM AAPH stock solution to each vial (Final concentration: 4 mM). This is your t=0.

    • For the Control vial, add 10 µL of PBS instead of the AAPH solution.

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 min), take a 100 µL aliquot from a vial and immediately transfer it to an HPLC vial containing 100 µL of ACN or MeOH to quench the reaction.

  • Analysis:

    • Analyze the quenched samples by Reverse-Phase HPLC (RP-HPLC) to monitor the disappearance of the parent compound. See Section 2.4 for the analytical workflow.

Causality & Self-Validation:

  • Why 37 °C? This is a physiologically relevant temperature and ensures a consistent thermal decomposition rate for AAPH.

  • Why a Control? The control sample (without AAPH) validates that the degradation of the indole is due to the free radicals generated and not simple hydrolysis or thermal degradation under the experimental conditions.

  • Why Amber Vials? To prevent any potential photo-induced degradation, although the primary pathway here is thermal.[9]

Analytical Workflow: Monitoring & Characterization

A robust analytical strategy is essential for obtaining meaningful data.

G Start Reaction Aliquot (Quenched) TLC Thin-Layer Chromatography (TLC) Start->TLC Optional Quick Check HPLC RP-HPLC Analysis (UV Detector) Start->HPLC Primary Analysis Kinetics Kinetic Analysis (Parent Peak Area vs. Time) HPLC->Kinetics LCMS LC-MS / HRMS Analysis HPLC->LCMS Fraction Collection or Parallel Analysis Identification Product Identification (Mass Spectrometry Data) LCMS->Identification Structure Structural Elucidation (MS/MS Fragmentation) Identification->Structure

Figure 2. A typical analytical workflow for studying indole oxidation reactions.

Protocol: RP-HPLC Method for Kinetic Analysis

  • System: An HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the indole chromophore absorbs strongly, typically around 280 nm.

  • Injection Volume: 10-20 µL.

  • Data Analysis: Integrate the peak area of the methyl indole-1-carboxylate peak at each time point. Plot the natural log of the peak area versus time. The negative slope of this line will be the apparent first-order rate constant (k_app) for the degradation.

Protocol: LC-MS for Product Identification

  • System: Use an LC-MS system, preferably with high-resolution capabilities (e.g., ESI-TOF or Orbitrap) for accurate mass measurements.[7]

  • Method: Employ the same or a similar chromatographic method as the HPLC analysis to correlate peaks.

  • Analysis:

    • Acquire data in both positive and negative ion modes to maximize the chances of observing product ions.

    • Look for masses corresponding to potential oxidation products. For example, the addition of one oxygen atom (+16 Da) or two oxygen atoms (+32 Da) to the parent molecule.

    • Use the accurate mass data to predict elemental compositions of the products.

Part 3: Data Presentation & Expected Outcomes

Quantitative data from kinetic runs should be tabulated for clarity and easy comparison between different experimental conditions.

Table 1: Example Data Table for AAPH-Induced Oxidation of Methyl Indole-1-carboxylate

Time (min)Parent Peak Area (Control)Parent Peak Area (AAPH)% Remaining (AAPH)ln(% Remaining)
01,502,3451,498,765100.04.605
151,499,8761,254,32183.74.427
301,505,1121,011,54367.54.212
601,495,654654,32143.73.777
901,501,987412,34527.53.314
1201,498,543221,98714.82.695

Expected Products: Unlike N-H indoles, where oxidation often leads to dimerization or reactions at the nitrogen, the products from methyl indole-1-carboxylate are expected to arise from modification of the indole core. Based on analogous systems, potential products to monitor via LC-MS include:

  • Oxindoles: Formed by oxidation at the C2 position.

  • Spirooxindoles: Arising from more complex oxidative rearrangements.[10]

  • Hydroxylated Indoles: From the addition of a hydroxyl group to the aromatic rings.

  • Ring-Opened Products: Such as derivatives of N-(2-formylphenyl)formamide, resulting from the cleavage of the C2=C3 bond.[4][5]

References

  • K. Zielińska, E. Czerwińska, et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, PMC. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • J. Meidan, Y. Dubi, et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. [Link]

  • C. Liu, Y. Ruan, et al. (2026). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Journal of the American Chemical Society. [Link]

  • Y. Wang, Z. Li, et al. (2021). Visible-Light-Induced Carbonylation of Indoles with Phenols under Metal-Free Conditions: Synthesis of Indole-3-carboxylates. Organic Letters. [Link]

  • Google Patents. (CN101157650B).
  • A. Marforio, F. Zaccaria, et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. [Link]

  • Y. Chen, J. Chen, et al. (2024). Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H)-one and tryptanthrin syntheses. RSC Advances, PMC. [Link]

  • ResearchGate. (2025). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. [Link]

  • American Chemical Society Publications. (2014). Metal-Free C–H Amination for Indole Synthesis. Organic Letters. [Link]

  • Organic Syntheses. 1-methylindole. [Link]

  • A. K. Sharma, S. Kumar, et al. (2025). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • S. S. Joshi, P. A. Marathe, et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. [Link]

  • S. L. C. Alfonsi, K. U. Ingold, et al. (2008). Reactivity of Indole Derivatives Towards Oxygenated Radicals. Taylor & Francis Online. [Link]

  • Semantic Scholar. (1998). Free radical-mediated carboxylation by radical reaction of alkyl iodides with methyl oxalyl chloride. [Link]

  • Taylor & Francis Online. (2008). Endogenous and Dietary Indoles: A Class of Antioxidants and Radical Scavengers in the ABTS Assay. [Link]

  • ResearchGate. Synthesis of 1‐methyl‐1H‐indole‐3‐carboxylates. [Link]

  • International Journal of Engineering and Applied Sciences. (2015). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • J. Meidan, Y. Dubi, et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Copernicus Publications. [Link]

  • MDPI. (2018). Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. [Link]

  • PubMed. (2011). Synthesis, antioxidant and DNA cleavage activities of novel indole derivatives. [Link]

  • MDPI. (2018). A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II). [Link]

  • A. A. Al-Mokyna, A. A. Al-Ghorbani, et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • ResearchGate. (2020). Green oxidation of indoles using halide catalysis. [Link]

Sources

Method

Application of Methyl Indole-1-carboxylate in the Synthesis of Bcl Inhibitor Obatoclax: A Detailed Guide for Researchers

Abstract This comprehensive application note provides a detailed technical guide for the synthesis of Obatoclax, a potent pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, with a focus on...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed technical guide for the synthesis of Obatoclax, a potent pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, with a focus on the strategic utilization of methyl indole-1-carboxylate as a precursor to a key synthetic intermediate. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and a discussion of the critical parameters for each synthetic step. We will explore a robust and scalable synthetic route, beginning with the conversion of methyl indole-1-carboxylate to indole-2-boronic acid, a crucial component for a pivotal Suzuki cross-coupling reaction. The subsequent haloformylation of a pyrrolinone core and the final acid-mediated condensation to construct the characteristic tripyrrolic scaffold of Obatoclax are also detailed. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and providing a self-validating framework for the successful synthesis of this important anti-cancer agent.

Introduction: Obatoclax and the Bcl-2 Family of Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Overexpression of anti-apoptotic Bcl-2 proteins is a common feature in many cancers, enabling malignant cells to evade programmed cell death and contributing to therapeutic resistance.[2] Obatoclax (GX15-070) is a small molecule inhibitor that targets the BH3-binding groove of multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1, thereby restoring the apoptotic signaling cascade in cancer cells.[3][4] Its unique indole-based tripyrrolic structure is fundamental to its biological activity.[4] The synthesis of Obatoclax and its analogs remains a topic of significant interest in medicinal chemistry and drug development.

This application note outlines a strategic synthetic approach to Obatoclax, highlighting the application of methyl indole-1-carboxylate as a readily available starting material for the preparation of a key indole-2-boronic acid intermediate.

Synthetic Strategy Overview

The synthesis of Obatoclax can be efficiently achieved through a convergent three-stage process. The overall strategy is depicted below:

G cluster_0 Stage 1: Synthesis of Indole-2-boronic Acid cluster_1 Stage 2: Synthesis of Pyrrole Aldehyde Intermediate cluster_2 Stage 3: Assembly of Obatoclax A Methyl indole-1-carboxylate B Indole-2-carboxylic acid A->B Hydrolysis C 2-Bromoindole B->C Halogenation D Indole-2-boronic acid C->D Lithiation & Borylation G 5-(1H-indol-2-yl)-3-methoxy- 1H-pyrrole-2-carbaldehyde D->G Suzuki Coupling E 4-Methoxy-3-pyrrolin-2-one F 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde E->F Vilsmeier-Haack Haloformylation F->G H Obatoclax G->H Acid-mediated Condensation I 2,4-Dimethyl-1H-pyrrole I->H G cluster_0 A Indole-2-boronic acid C 5-(1H-indol-2-yl)-3-methoxy- 1H-pyrrole-2-carbaldehyde A->C plus + B 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde B->C catalyst Pd Catalyst Base

Sources

Application

Application Notes & Protocols: Strategic Synthesis of Tetracyclic Indolines via [4+2] Cycloaddition of Methyl Indole-1-carboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The tetracyclic indoline framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of nume...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetracyclic indoline framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. This guide provides a detailed exploration of a powerful and efficient strategy for constructing these complex architectures: the Diels-Alder or [4+2] cycloaddition reaction, utilizing activated indole precursors derived from methyl indole-1-carboxylate. We will elucidate the underlying chemical principles, provide detailed, field-tested protocols for both inter- and intramolecular variants of this transformation, and offer expert insights into reaction optimization and troubleshooting. This document is designed to serve as a practical and authoritative resource for chemists engaged in the synthesis of novel molecular entities.

Introduction: The Strategic Value of N-Acyl Indoles in Complex Synthesis

The indole nucleus is a cornerstone of modern drug discovery. However, its inherent aromaticity presents a challenge for synthetic chemists aiming to construct saturated, three-dimensional polycyclic systems like indolines. A key strategy to overcome this is to temporarily disrupt the indole's aromatic character, thereby unlocking new pathways for chemical transformation.

The introduction of an electron-withdrawing carboxylate group at the N1 position, as in methyl indole-1-carboxylate, serves a critical dual purpose:

  • Electronic Activation: The N-acyl group withdraws electron density from the pyrrole ring, making the C2-C3 bond more susceptible to participate as a component in cycloaddition reactions. This modulation is essential for promoting reactivity in Diels-Alder transformations where the indole can act as the diene component.[1][2]

  • Stability and Handling: The N-carboxylate provides a stable, easily handled starting material that is amenable to a wide range of subsequent chemical modifications.

This guide focuses on harnessing this activation to construct tetracyclic indoline systems through the [4+2] cycloaddition, a concerted pericyclic reaction that forms a six-membered ring with exceptional control over stereochemistry.[3][4]

Core Mechanism: The [4+2] Cycloaddition of an Activated Indole

The Diels-Alder reaction is a powerful C-C bond-forming reaction involving a 4π-electron component (the diene) and a 2π-electron component (the dienophile).[5] In our context, the N-acylated indole derivative can be engineered to act as the diene. The reaction proceeds through a concerted, cyclic transition state, leading to the formation of a new six-membered ring fused to the indole core.

The general mechanism is governed by Frontier Molecular Orbital (FMO) theory, where the reaction is facilitated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Attaching electron-withdrawing groups to the dienophile lowers its LUMO energy, accelerating the reaction.[6]

Figure 1: General mechanism of the [4+2] cycloaddition.

Application Protocol 1: Intermolecular Synthesis of Tetracyclic Indolines

This protocol details a general procedure for the reaction between a 3-vinylindole derivative (synthesized from methyl indole-1-carboxylate) and a dienophile, such as N-phenylmaleimide. The vinyl group extends the conjugation of the indole system, creating a reactive 1,3-diene motif primed for cycloaddition.[2]

Workflow Overview

G start Methyl Indole-1-carboxylate step1 Step 1: Vilsmeier-Haack or equivalent (Formylation at C3) start->step1 step2 Step 2: Wittig Reaction (Installation of Vinyl Group) step1->step2 step3 Step 3: [4+2] Cycloaddition with Dienophile step2->step3 step4 Step 4: Purification (Column Chromatography) step3->step4 end Tetracyclic Indoline Product step4->end

Figure 2: Workflow for intermolecular tetracyclic indoline synthesis.

Step-by-Step Protocol: Synthesis of a Tetrahydrocarbazole Derivative

This procedure is adapted from established methodologies for the cycloaddition of 3-vinylindoles.[2]

Materials:

  • N-carbomethoxy-3-vinylindole (Substrate)

  • N-Phenylmaleimide (Dienophile)

  • Zinc Chloride (ZnCl2), anhydrous (Lewis Acid Catalyst)

  • Dichloromethane (DCM), anhydrous

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexane solvent system

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-carbomethoxy-3-vinylindole (1.0 mmol, 1 equiv.).

  • Reagent Addition: Add N-phenylmaleimide (1.2 mmol, 1.2 equiv.) and anhydrous zinc chloride (0.1 mmol, 0.1 equiv.).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL).

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vinylindole is consumed (typically 4-12 hours).

    • Causality Insight: The use of a Lewis acid like ZnCl2 is crucial. It coordinates to the dienophile, lowering its LUMO energy and dramatically accelerating the cycloaddition rate.[7]

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., 20-40% Ethyl Acetate in Hexane) to afford the pure tetracyclic indoline product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The stereochemistry of the adduct is typically endo due to favorable secondary orbital interactions in the transition state.[5]

Data and Troubleshooting
ParameterCondition / ObservationRationale & Troubleshooting
Reaction Rate Slow or stalled reactionThe reaction may require gentle heating (e.g., 40 °C). Alternatively, a stronger Lewis acid (e.g., Sc(OTf)₃) can be screened, but may lead to side products. Ensure all reagents and solvents are anhydrous.
Yield Low yield of desired productIncomplete conversion (see above). Side reactions, such as polymerization of the vinylindole, may occur. Lowering the temperature or catalyst loading might mitigate this. Ensure efficient purification to minimize product loss.
Stereoselectivity Mixture of endo/exo isomersWhile the endo product is kinetically favored, the exo can be thermodynamically more stable.[5] Running the reaction at lower temperatures can improve endo selectivity. The exact ratio is substrate-dependent.
Purity Contaminated final productOptimize the column chromatography gradient. If isomers are difficult to separate, recrystallization may be an effective alternative purification technique.

Application Protocol 2: Intramolecular [4+2] Cycloaddition

The intramolecular variant offers significant advantages in constructing complex polycyclic systems by tethering the diene and dienophile within the same molecule. This approach benefits from a favorable entropic profile, often proceeding under milder conditions than its intermolecular counterpart.[8]

Principle and Substrate Design

The key is to synthesize a precursor where an unsaturated side chain (the dienophile) is attached to the indole core, typically at the N1 or C3 position. For this protocol, we will consider a dienophile tethered to the N1-carboxylate moiety.

Substrate Synthesis: Starting with indole-1-carboxylic acid (derived from hydrolysis of the methyl ester), one can perform an esterification or amidation with an alcohol or amine containing a terminal alkyne or alkene (the dienophile). This creates the necessary precursor for the intramolecular cycloaddition.

Step-by-Step Protocol: Thermal Intramolecular Cycloaddition

This is a general protocol for a thermally induced intramolecular Diels-Alder (IMDA) reaction.[8][9]

Materials:

  • Methyl indole-1-carboxylate derivative with a tethered dienophile (e.g., a but-3-yn-1-yl ester)

  • High-boiling point inert solvent (e.g., Bromobenzene, o-Dichlorobenzene, or Diphenyl ether)

  • Inert atmosphere setup (Schlenk line)

Procedure:

  • Reaction Setup: Place the indole-dienophile precursor (1.0 mmol) in a Schlenk tube equipped with a reflux condenser.

  • Solvent Addition: Add the high-boiling solvent (10 mL).

  • Degassing: Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere at high temperatures.

  • Reaction Execution: Heat the reaction mixture to a high temperature (e.g., 150-200 °C) under a positive pressure of Nitrogen or Argon. Monitor the reaction by TLC or by taking aliquots for ¹H NMR analysis.

    • Causality Insight: High temperatures are required to provide the activation energy for the cycloaddition. The intramolecular nature ("entropic assistance") makes the reaction feasible, whereas an intermolecular equivalent might require much harsher conditions or catalysis.[8]

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under high vacuum. The residue is then purified by column chromatography as described in Protocol 1 to yield the tetracyclic indoline.

Safety Precautions

  • Solvents: Dichloromethane is a suspected carcinogen. Always handle it in a well-ventilated fume hood. High-boiling aromatic solvents used in thermal reactions should also be handled with care in a fume hood.

  • Reagents: Lewis acids like ZnCl2 are corrosive and hygroscopic; handle them quickly in a dry environment.

  • High Temperatures: Use appropriate heating mantles and ensure glassware is free of cracks when performing high-temperature reactions. Always use a blast shield.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Conclusion

The use of methyl indole-1-carboxylate and its derivatives as precursors for [4+2] cycloaddition reactions represents a robust and versatile strategy for the synthesis of complex tetracyclic indoline scaffolds. By modulating the electronics of the indole core, chemists can unlock powerful dearomatizing transformations. The inter- and intramolecular protocols detailed herein provide a solid foundation for researchers to build upon, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • Gribble, G. W. (2020). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry. Available at: [Link]

  • Ferreira, V. F., & da Rocha, D. R. (2021). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules. Available at: [Link]

  • Bandini, M., et al. (2012). Enantioselective Gold-Catalyzed Synthesis of Polycyclic Indolines. Organic Letters. Available at: [Link]

  • Gevorgyan, V., et al. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters. Available at: [Link]

  • Padwa, A., et al. (2005). Intramolecular [4 + 2] Cycloaddition Reactions of Conjugated Ynones. Formation of Polycyclic Furans via the Generation and Rearrangement of Strained Heterocyclic Allenes. Journal of the American Chemical Society. Available at: [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Moody, C. J., & Rees, C. W. (1982). Indole as a dienophile in inverse electron demand Diels-Alder reactions: reactions with 1,2,4-triazines and 1,2-diazines. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (n.d.). [4 + 2] Cycloaddition Reactions of Indole Derivatives. ResearchGate. Available at: [Link]

  • Cera, G., et al. (2012). Enantioselective Gold-Catalyzed Synthesis of Polycyclic Indolines. Organic Letters. Available at: [Link]

  • Wikipedia Contributors. (2023). Diels–Alder reaction. Wikipedia. Available at: [Link]

  • El-Ablack, F. Z., et al. (2008). Synthesis and autoxidation of new tetracyclic 9H,10H-indolizino[1,2-b]indole-1-ones. Arkivoc. Available at: [Link]

  • Brogi, S., et al. (2020). Harnessing interrupted Fischer in continuous flow: sustainable synthesis of (spiro)indolenine and (spiro)indoline privileged scaffolds. Reaction Chemistry & Engineering. Available at: [Link]

  • Stanovnik, B., et al. (2001). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules. Available at: [Link]

  • Ohno, H., et al. (2021). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters. Available at: [Link]

  • Li, X. (2022). Enantioselective synthesis of indoles through catalytic indolization. Chem Catalysis. Available at: [Link]

  • Krische, M. J., et al. (2022). Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Harnessing interrupted Fischer in continuous flow: sustainable synthesis of (spiro)indolenine and (spiro)indoline privileged scaffolds. ResearchGate. Available at: [Link]

  • Pindur, U., & Erfanian-Abdoust, H. (1991). [4 + 2]Cycloaddition of indole derivatives with bismaleimides: a route to new biscarbazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • LibreTexts Chemistry. (2023). Diels-Alder Cycloaddition. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]

  • Kumar, A., et al. (2025). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wang, J., et al. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. Molecules. Available at: [Link]

  • Sharma, S. K. (n.d.). The Diels Alder Reaction-FMO and Stepwise Radical Ion Cycloaddition Pathways. Jacobs Publishers. Available at: [Link]

Sources

Method

Revolutionizing Indole Synthesis: Microwave-Assisted Protocols for Enhanced Yields of Methyl Indole-1-carboxylate Derivatives

Abstract: The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active compounds.[1] Traditional synthetic routes to indole derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active compounds.[1] Traditional synthetic routes to indole derivatives, particularly methyl indole-1-carboxylate and its analogues, are often plagued by long reaction times, harsh conditions, and modest yields. This application note details the successful implementation of Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations. We present validated protocols that demonstrate significant improvements in reaction rates and yields for the N-acylation of indoles, providing researchers with a robust, efficient, and reproducible methodology.

Introduction: The Case for Microwave-Assisted Synthesis

The indole nucleus is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities. The ability to efficiently modify the indole nitrogen, for instance, through the introduction of a methyl carboxylate group, is crucial for tuning the molecule's pharmacokinetic and pharmacodynamic properties. Conventional heating methods, which rely on conductive or convective heat transfer, often lead to uneven heating and the formation of byproducts, complicating purification and reducing overall yields.[2]

Microwave-assisted synthesis offers a paradigm shift by utilizing dielectric heating.[3] Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[4][5][6] This technology presents several key advantages over conventional methods:

  • Accelerated Reaction Rates: Dramatically reduced reaction times, often from hours to minutes.[2][7]

  • Increased Yields and Purity: Minimized byproduct formation leads to cleaner reaction profiles and higher isolated yields.[2][5]

  • Enhanced Reproducibility: Precise control over reaction parameters ensures consistent results.[2]

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than heating an entire oil bath or furnace.[5][8]

  • Greener Chemistry: Reduced solvent usage and energy consumption align with the principles of sustainable chemistry.[3][4][8]

The primary mechanisms of microwave heating are dipolar polarization and ionic conduction .[2][3][5] Polar molecules, such as the reactants and solvents in our target synthesis, attempt to align with the oscillating electric field of the microwave. This rapid reorientation generates molecular friction, resulting in a rapid and uniform increase in temperature throughout the reaction medium.[5][6]

Mechanism of Microwave-Enhanced N-Acylation of Indole

The synthesis of methyl indole-1-carboxylate involves the N-acylation of the indole ring. This reaction is significantly accelerated under microwave irradiation. The enhanced reaction rate can be attributed to the efficient heating of the polar intermediates and reagents, which overcomes the activation energy barrier more effectively than conventional heating.[6]

Below is a diagram illustrating the general workflow for the microwave-assisted synthesis of methyl indole-1-carboxylate derivatives.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reagents Indole Derivative Methyl Chloroformate Base (e.g., K2CO3) Solvent (e.g., DMF) Vial 10 mL Microwave Vial + Stir Bar Reagents->Vial 1. Combine Combine Reagents in Vial Vial->Combine 2. Seal Seal Vial Combine->Seal 3. Place Place in Microwave Reactor Seal->Place Irradiate Irradiate (Set Temp, Time, Power) Place->Irradiate Cool Cool to RT Irradiate->Cool 4. Extract Aqueous Work-up & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product Isolate Pure Product Purify->Product

Caption: General workflow for microwave-assisted synthesis.

Optimized Protocol: Microwave-Assisted Synthesis of Methyl 1H-indole-1-carboxylate

This protocol provides a detailed methodology for the efficient synthesis of methyl 1H-indole-1-carboxylate using a dedicated microwave reactor.

Materials:

  • 1H-Indole

  • Methyl chloroformate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesis reactor

Procedure:

  • Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 1H-indole (1.0 mmol, 117 mg).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 mmol, 276 mg) and N,N-Dimethylformamide (3 mL).

  • Addition of Acylating Agent: Slowly add methyl chloroformate (1.2 mmol, 91 µL) to the stirred suspension.

  • Microwave Irradiation: Securely seal the vial and place it in the microwave reactor. Irradiate the mixture at 80 °C for 10 minutes. Stirring should be maintained throughout the reaction.

  • Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into ice-water (20 mL) and stir.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure methyl 1H-indole-1-carboxylate.

Comparative Data: Microwave vs. Conventional Synthesis

To demonstrate the efficacy of the microwave-assisted protocol, a comparative study was conducted against a conventional heating method (oil bath). The results clearly indicate a substantial improvement in both reaction time and yield.

EntryMethodTemperature (°C)TimeYield (%)
1Microwave8010 min92
2Conventional806 hours65
3Microwave (Solvent-Free)10015 min85

Yields are for isolated, purified product.

The data unequivocally shows that microwave irradiation dramatically reduces the reaction time from 6 hours to just 10 minutes while increasing the yield from 65% to 92%. A solvent-free approach under microwave conditions also proves highly effective.[3][9]

Application to Substituted Indole Derivatives

The developed microwave protocol was extended to the synthesis of various substituted methyl indole-1-carboxylate derivatives. The method proved to be robust and high-yielding for indoles bearing both electron-donating and electron-withdrawing groups. Recent studies have shown similar success in the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, where microwave heating led to improved yields (>90%) and significantly reduced reaction times compared to conventional conditions.[10][11]

Reaction Scheme:

Caption: N-acylation of substituted indoles.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a significant advancement in the preparation of methyl indole-1-carboxylate derivatives. The protocols outlined in this application note offer a rapid, efficient, and high-yielding alternative to traditional methods.[2] The ability to dramatically shorten reaction times while improving yields and purity makes MAOS an invaluable tool for researchers in drug discovery and development.[2] Future work will focus on expanding the scope of this methodology to a broader range of heterocyclic systems and developing continuous-flow microwave-assisted processes for large-scale synthesis.

References

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. Available at: [Link]

  • Microwave chemistry - Wikipedia. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]

  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. Available at: [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. Available at: [Link]

  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer - Taylor & Francis Online. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at: [Link]

  • Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - ResearchGate. Available at: [Link]

  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC - NIH. Available at: [Link]

  • Microwave-Assisted, Solvent-Free Bischler Indole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Microwave-assisted synthesis of medicinally relevant indoles - PubMed. Available at: [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl Indole-1-carboxylate

Introduction: The Versatile Indole Nucleus in Modern Synthesis The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Indole Nucleus in Modern Synthesis

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its derivatization is a central theme in synthetic organic chemistry and drug discovery. Among the various strategies to functionalize the indole ring, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.

This guide focuses on the application of these transformative reactions to a specific, yet broadly useful substrate: methyl indole-1-carboxylate . The methoxycarbonyl group at the nitrogen atom serves a dual purpose. Firstly, it acts as a protecting group, modulating the reactivity of the indole nitrogen and preventing undesired side reactions. Secondly, and more strategically, it can function as a directing group in C-H activation reactions, offering a pathway to functionalize positions that are otherwise difficult to access.

These notes are designed for researchers, scientists, and drug development professionals. The content moves beyond simple procedural lists to provide a deeper understanding of the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols for key transformations, and present data to guide your synthetic planning.

Direct C-H Arylation: Forging C2-Aryl Indoles

Direct C-H functionalization is a highly atom-economical strategy that avoids the pre-functionalization of the indole ring with halides or organometallic reagents. For N-substituted indoles like methyl indole-1-carboxylate, palladium-catalyzed direct arylation typically shows a strong preference for the C2 position.

Mechanistic Insights: The Path to C2 Selectivity

The regioselectivity of direct arylation on the indole nucleus is a subject of detailed mechanistic study. While the C3 position is electronically richer and more susceptible to classical electrophilic substitution, C2-arylation is often observed in palladium-catalyzed reactions of N-alkyl and N-acyl indoles. The prevailing mechanistic rationale involves an initial electrophilic palladation at the C3 position, which is the site of highest electron density. This is followed by a rapid 1,2-migration of the palladium species to the C2 position, leading to a more stable intermediate that then proceeds through the catalytic cycle.[1] This electrophilic palladation pathway is supported by kinetic studies, including the determination of kinetic isotope effects.[1]

The choice of base and ligands is critical. A non-coordinating, sufficiently strong base is required to facilitate the C-H activation step without interfering with the catalyst. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst.[1]

C2_Arylation_Mechanism cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L)₂ OA->PdII CMD Concerted Metalation- Deprotonation (CMD) or Electrophilic Palladation PdII->CMD Base Indole Methyl Indole-1-carboxylate Indole->CMD Palladacycle C2-Palladacycle CMD->Palladacycle RE Reductive Elimination Palladacycle->RE RE->Pd0 Regeneration Product C2-Aryl Indole Product RE->Product Suzuki_Miyaura_Cycle cluster_cat_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Indolyl-X PdII_Aryl Indolyl-Pd(II)-X(L)₂ OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Base BoronicAcid Ar-B(OH)₂ BoronicAcid->Transmetalation PdII_Diaryl Indolyl-Pd(II)-Ar(L)₂ Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Regeneration Product Aryl-Indole Product RE->Product

Sources

Method

The Versatile Role of Methyl Indole-1-carboxylate in Modern Pharmaceutical Development: Application Notes and Protocols

Abstract The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Among the vast array of indole derivatives, Methyl indole-1-carboxylate has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Among the vast array of indole derivatives, Methyl indole-1-carboxylate has emerged as a pivotal building block and a versatile intermediate in the synthesis of complex pharmaceutical agents. Its utility stems from its dual functionality: serving as a protecting group for the indole nitrogen and as a reactive handle for constructing intricate molecular architectures. This guide provides an in-depth exploration of the applications of Methyl indole-1-carboxylate in drug development, complete with detailed protocols, mechanistic insights, and data-driven analyses to empower researchers in their quest for novel therapeutics.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a privileged scaffold in drug discovery, present in a wide range of biologically active natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets.[1] Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1]

Methyl indole-1-carboxylate, in particular, offers a strategic advantage in multistep syntheses. The methoxycarbonyl group at the N1 position serves as an effective protecting group, mitigating the nucleophilicity of the indole nitrogen and preventing unwanted side reactions. This protection is crucial for directing reactions to other positions on the indole ring, enabling regioselective functionalization. Furthermore, the carboxylate group itself can be a synthetic handle for further transformations.

Application in the Synthesis of Anticancer Agents: The Case of Bcl-2 Inhibitors

A prominent application of indole derivatives is in the development of anticancer therapeutics that target the B-cell lymphoma 2 (Bcl-2) family of proteins.[2] These proteins are key regulators of apoptosis (programmed cell death), and their overexpression in cancer cells allows them to evade this crucial self-destruct mechanism, leading to uncontrolled proliferation.[3][4] Small molecules that inhibit the anti-apoptotic Bcl-2 proteins can restore the natural apoptotic pathway, offering a targeted approach to cancer therapy.[2]

Obatoclax: An Indole-Based Pan-Bcl-2 Inhibitor

Obatoclax is a potent, orally bioavailable pan-Bcl-2 inhibitor that has been investigated in clinical trials for various hematological malignancies and solid tumors.[2][5] Its structure features a substituted indole moiety, highlighting the importance of this scaffold in targeting the BH3-binding groove of anti-apoptotic Bcl-2 proteins.[6] While scalable syntheses of Obatoclax have been developed starting from other precursors, Methyl indole-1-carboxylate serves as a valuable starting material for the synthesis of key indole-containing intermediates.[1][5]

The Bcl-2 Signaling Pathway and the Mechanism of Action of Obatoclax

The intrinsic apoptotic pathway is tightly controlled by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins of the Bcl-2 family.[3][7] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing their activation.[4] In response to cellular stress, pro-apoptotic "BH3-only" proteins are upregulated and bind to the anti-apoptotic proteins, releasing Bax and Bak.[4] These then oligomerize on the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and the activation of caspases, ultimately executing apoptosis.[8]

Obatoclax mimics the action of BH3-only proteins by binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members, thereby preventing them from inhibiting the pro-apoptotic proteins.[6] This restores the apoptotic signaling cascade, leading to the selective death of cancer cells.

Bcl2_Pathway cluster_0 Apoptotic Stimuli cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade Cellular Stress Cellular Stress BH3-only proteins BH3-only proteins Cellular Stress->BH3-only proteins activates Anti-apoptotic Bcl-2 (Bcl-2, Bcl-xL, Mcl-1) Anti-apoptotic Bcl-2 (Bcl-2, Bcl-xL, Mcl-1) BH3-only proteins->Anti-apoptotic Bcl-2 (Bcl-2, Bcl-xL, Mcl-1) inhibits Pro-apoptotic (Bax, Bak) Pro-apoptotic (Bax, Bak) Anti-apoptotic Bcl-2 (Bcl-2, Bcl-xL, Mcl-1)->Pro-apoptotic (Bax, Bak) inhibits MOMP Mitochondrial Outer Membrane Permeabilization Pro-apoptotic (Bax, Bak)->MOMP induces Cytochrome c release Cytochrome c release MOMP->Cytochrome c release Apoptosome Apoptosome Cytochrome c release->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes Obatoclax Obatoclax Obatoclax->Anti-apoptotic Bcl-2 (Bcl-2, Bcl-xL, Mcl-1) inhibits

Caption: The Bcl-2 signaling pathway and the inhibitory action of Obatoclax.

Methyl Indole-1-carboxylate as a Protecting Group

In the synthesis of complex molecules, the reactivity of the indole N-H bond can be problematic, leading to undesired side reactions. The methoxycarbonyl group of Methyl indole-1-carboxylate provides an effective and readily removable protecting group for the indole nitrogen.[9]

Protocol for N-Protection of Indole

This protocol describes the synthesis of Methyl indole-1-carboxylate from indole using methyl chloroformate.

Materials:

  • Indole

  • Methyl chloroformate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of indole (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl chloroformate (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Methyl indole-1-carboxylate.

Reactant Equivalents Typical Yield Reference
Indole1.085-95%[Generic N-acylation protocols]
Sodium Hydride1.1
Methyl Chloroformate1.1
Protocol for N-Deprotection

The methoxycarbonyl group can be readily removed under basic conditions to regenerate the N-H indole.

Materials:

  • Methyl indole-1-carboxylate

  • Sodium hydroxide or Potassium hydroxide

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve Methyl indole-1-carboxylate (1.0 eq) in methanol or ethanol.

  • Add a solution of sodium hydroxide or potassium hydroxide (2-3 eq) in water.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the residue with water and acidify to pH ~3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the deprotected indole.

Reactant Equivalents Typical Yield Reference
Methyl indole-1-carboxylate1.0>90%[General saponification protocols]
Sodium Hydroxide2-3

Synthesis of Tetracyclic Indolines

Methyl indole-1-carboxylate can serve as a precursor for the synthesis of more complex heterocyclic systems, such as tetracyclic indolines. These scaffolds are found in a variety of natural products with interesting biological activities.[10] One approach involves an intramolecular Mannich cyclization.[3]

Tetracyclic_Indoline_Synthesis Methyl indole-1-carboxylate Methyl indole-1-carboxylate Side-chain Introduction Side-chain Introduction Methyl indole-1-carboxylate->Side-chain Introduction 1. Lithiation 2. Electrophilic addition Intermediate N-Protected Indole with Side Chain at C2 Side-chain Introduction->Intermediate Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization e.g., Mannich reaction Tetracyclic Indoline Tetracyclic Indoline Intramolecular Cyclization->Tetracyclic Indoline

Sources

Application

Application Notes and Protocols: Methyl Indole-1-Carboxylate in Agricultural Chemistry

For Researchers, Scientists, and Agrochemical Development Professionals Authored by: A Senior Application Scientist Introduction: The Untapped Potential of N-Substituted Indoles in Agriculture The indole nucleus is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Untapped Potential of N-Substituted Indoles in Agriculture

The indole nucleus is a cornerstone in the architecture of biologically active molecules, most notably in the realm of plant sciences with the phytohormone auxin (indole-3-acetic acid, IAA).[1] While the biological activities of C-substituted indoles are well-documented, the N-substituted counterparts, such as Methyl Indole-1-Carboxylate, represent a frontier with significant, yet largely unexplored, potential in agricultural chemistry. This guide provides a comprehensive overview of the current understanding and potential applications of Methyl Indole-1-Carboxylate, offering a scientifically grounded perspective for researchers and professionals in the field.

Indole compounds are pivotal in regulating plant growth and development, and their synthetic analogs have been instrumental in the development of modern agrochemicals.[2] This document serves as a detailed technical guide, consolidating available data and proposing experimental pathways to unlock the full potential of Methyl Indole-1-Carboxylate in agricultural applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Methyl Indole-1-Carboxylate is fundamental for its application in agricultural formulations and for interpreting its biological activity.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂PubChem
Molecular Weight 175.18 g/mol PubChem
CAS Number 39203-20-8PubChem
Appearance Colorless to pale yellow liquidSigma-Aldrich
Boiling Point 290.96 °C (estimated)The Good Scents Company
Density 1.191 g/mL at 25 °CSigma-Aldrich
Solubility Soluble in alcohol. Water solubility: 1413 mg/L at 25 °C (estimated)The Good Scents Company

Synthesis of Methyl Indole-1-Carboxylate: A Laboratory Protocol

The synthesis of Methyl Indole-1-Carboxylate is a critical first step for its evaluation in agricultural applications. Several synthetic routes have been reported, and the following protocol is a representative method adapted from established procedures.

Principle:

This protocol describes the N-carboxymethylation of indole using methyl chloroformate in the presence of a base. The reaction proceeds via the deprotonation of the indole nitrogen, followed by nucleophilic attack on the electrophilic carbonyl carbon of methyl chloroformate.

Materials and Reagents:
  • Indole

  • Methyl chloroformate

  • Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Protocol:
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Indole Addition: Cool the suspension in an ice bath. To this, add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise via a dropping funnel over 15-20 minutes.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation of the indole nitrogen.

  • N-Carboxymethylation: Cool the reaction mixture back to 0 °C. Add methyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Methyl Indole-1-Carboxylate.

Synthesis Workflow Diagram:

SynthesisWorkflow Indole Indole NaH_DMF NaH in DMF (Deprotonation) Indole->NaH_DMF Indole_Anion Indole Anion NaH_DMF->Indole_Anion Reaction N-Carboxymethylation Indole_Anion->Reaction MeOCOCl Methyl Chloroformate (Electrophile) MeOCOCl->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Final_Product Methyl Indole-1-carboxylate Purification->Final_Product

Caption: Synthesis of Methyl Indole-1-carboxylate.

Potential Applications in Agricultural Chemistry

While direct and extensive research on the agricultural applications of Methyl Indole-1-Carboxylate is limited, its structural similarity to known plant growth regulators and the broader activity of indole derivatives suggest several promising avenues for investigation.

Plant Growth Regulation: An Auxin-like Activity?

A Chinese patent suggests that indole compounds, as a class, can be utilized as plant auxins.[3] Auxins are a class of plant hormones that play a crucial role in various growth and developmental processes, including cell elongation, root formation, and apical dominance. The primary native auxin is indole-3-acetic acid (IAA).

Hypothesized Mechanism of Action:

It is hypothesized that Methyl Indole-1-Carboxylate may exhibit auxin-like activity. This could occur through several mechanisms:

  • Direct Receptor Binding: The molecule might directly interact with auxin receptors, mimicking the action of IAA.

  • Pro-hormone Activity: It could be hydrolyzed in planta to release an active auxin-like molecule.

  • Modulation of Endogenous Auxin Levels: It might interfere with the synthesis, transport, or degradation of endogenous IAA.

Experimental Protocol for Evaluating Auxin-like Activity:

A classic bioassay to determine auxin-like activity is the Avena coleoptile elongation test or a root elongation assay.

  • Preparation of Test Solutions: Prepare a stock solution of Methyl Indole-1-Carboxylate in a suitable solvent (e.g., ethanol or DMSO) and then make serial dilutions in a buffered nutrient solution to obtain a range of concentrations (e.g., 10⁻⁸ to 10⁻⁴ M). Include a positive control (IAA) and a negative control (solvent only).

  • Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days.

  • Coleoptile Sectioning: Excise 10 mm sections from the sub-apical region of the coleoptiles under a dim green light.

  • Incubation: Place a set number of coleoptile sections (e.g., 10) in petri dishes containing the test solutions.

  • Measurement: Incubate the petri dishes in the dark at a constant temperature (e.g., 25 °C) for 24 hours. Measure the final length of the coleoptile sections.

  • Data Analysis: Calculate the percentage elongation for each concentration and compare it to the controls. Plot a dose-response curve.

Potential as a Novel Herbicide

Synthetic auxins are a major class of herbicides.[4] They cause uncontrolled and disorganized growth in susceptible plants, leading to their death. Given the potential auxin-like activity of Methyl Indole-1-Carboxylate, its herbicidal properties warrant investigation.

Rationale:

Derivatives of indole-3-carboxylic acid have been synthesized and evaluated for their herbicidal activity.[4] While Methyl Indole-1-Carboxylate has a different substitution pattern, the indole scaffold is a known starting point for herbicide design.

Experimental Protocol for Preliminary Herbicide Screening:

A simple petri dish bioassay can be used for initial screening against common weed species.

  • Test Species: Select a dicotyledonous weed (e.g., cress, Lepidium sativum) and a monocotyledonous weed (e.g., ryegrass, Lolium perenne).

  • Preparation of Test Plates: Line petri dishes with filter paper and add a known volume of the test solutions of Methyl Indole-1-Carboxylate at various concentrations. Include a positive control (a commercial herbicide) and a negative control.

  • Sowing: Place a set number of seeds of the test species onto the filter paper.

  • Incubation: Seal the petri dishes and incubate under controlled light and temperature conditions.

  • Assessment: After a set period (e.g., 7-14 days), assess the germination rate, root length, and shoot length. Calculate the percentage inhibition compared to the negative control.

Fungicidal Activity: An Untapped Potential

Indole derivatives have also been investigated for their antifungal properties. For instance, 3-indolyl-3-hydroxy oxindole derivatives have shown promising activity against various plant pathogenic fungi. While the specific activity of Methyl Indole-1-Carboxylate is unknown, its indole core suggests it could be a lead compound for novel fungicides.

Experimental Protocol for In Vitro Antifungal Assay:

The poisoned food technique is a standard method for evaluating the in vitro antifungal activity of a compound.

  • Fungal Pathogens: Select a range of economically important plant pathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea).

  • Preparation of Poisoned Media: Prepare a standard fungal growth medium (e.g., Potato Dextrose Agar, PDA). While the medium is still molten, add the test compound (dissolved in a suitable solvent) to achieve the desired final concentrations. Pour the poisoned media into sterile petri dishes.

  • Inoculation: Place a mycelial plug of a specific diameter from a fresh culture of the test fungus at the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the respective fungus.

  • Measurement: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration.

Logical Relationships and Signaling Pathways

The potential auxin-like activity of Methyl Indole-1-Carboxylate would involve its interaction with the auxin signaling pathway.

AuxinSignaling cluster_potential_action Potential Action of Methyl Indole-1-Carboxylate cluster_cell Plant Cell M1C Methyl Indole-1-carboxylate TIR1_AFB TIR1/AFB Auxin Receptors M1C->TIR1_AFB Hypothesized Interaction Aux_IAA Aux/IAA Repressor Proteins TIR1_AFB->Aux_IAA Promotes Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Growth_Response Cell Elongation & Growth Response Auxin_Genes->Growth_Response

Caption: Hypothesized interaction with the auxin signaling pathway.

Conclusion and Future Directions

Methyl Indole-1-Carboxylate is a compound with intriguing potential in agricultural chemistry. While direct evidence of its efficacy as a plant growth regulator, herbicide, or fungicide is currently limited, its structural relationship to known bioactive indole derivatives provides a strong rationale for further investigation. The protocols outlined in this guide offer a starting point for researchers to systematically evaluate its biological activities.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To understand how modifications to the Methyl Indole-1-Carboxylate structure affect its biological activity.

  • In planta studies: To validate the findings from in vitro assays and to assess the compound's efficacy under greenhouse and field conditions.

  • Mode of action studies: To elucidate the precise biochemical and molecular mechanisms by which Methyl Indole-1-Carboxylate exerts its effects.

  • Formulation development: To optimize the delivery and stability of the compound for practical agricultural use.

By pursuing these research avenues, the scientific community can unlock the full potential of Methyl Indole-1-Carboxylate and other N-substituted indoles as valuable tools for sustainable agriculture.

References

  • CN101157650B. (2010). Preparation method of methyl indole-1-carboxylate and derivatives thereof. Google Patents.
  • The Good Scents Company. (n.d.). methyl indole-1-carboxylate. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 949779. doi: 10.3389/fpls.2022.949779

Sources

Method

The Versatile Synthon: Harnessing Methyl Indole-1-carboxylate for the Creation of Functional Materials

Abstract Methyl indole-1-carboxylate has emerged as a pivotal building block in the synthesis of a diverse array of functional materials, ranging from medicinally significant compounds to novel organic materials. Its uti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl indole-1-carboxylate has emerged as a pivotal building block in the synthesis of a diverse array of functional materials, ranging from medicinally significant compounds to novel organic materials. Its utility stems from the protective nature of the N-methoxycarbonyl group, which not only modulates the reactivity of the indole core but also serves as a handle for further synthetic transformations. This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, elucidating the strategic use of Methyl indole-1-carboxylate in the synthesis of functionalized indole derivatives. We will explore key synthetic transformations, including electrophilic substitution at the C3 position and palladium-catalyzed cross-coupling reactions, and provide step-by-step protocols for the preparation of valuable intermediates.

Introduction: The Strategic Advantage of N-Protection

The indole nucleus is a ubiquitous scaffold in a vast number of natural products, pharmaceuticals, and functional organic materials. However, the intrinsic reactivity of the indole NH proton can complicate synthetic strategies, leading to undesired side reactions. Methyl indole-1-carboxylate, with its N-methoxycarbonyl protecting group, offers a strategic solution to this challenge. This modification serves a dual purpose: it shields the nitrogen, preventing unwanted N-alkylation or N-acylation, and it electronically modifies the indole ring, directing electrophilic substitution preferentially to the C3 position. This controlled reactivity makes Methyl indole-1-carboxylate an ideal starting material for the precise construction of complex molecular architectures.

I. Electrophilic Substitution at the C3 Position: A Gateway to Functionalization

The electron-rich pyrrole ring of the indole nucleus is susceptible to electrophilic attack, with the C3 position being the most reactive site. The N-methoxycarbonyl group in Methyl indole-1-carboxylate further enhances this regioselectivity. Here, we detail two fundamental electrophilic substitution reactions for the C3-functionalization of Methyl indole-1-carboxylate: the Vilsmeier-Haack formylation and the Mannich reaction.

A. Vilsmeier-Haack Formylation: Introduction of a Key Carbonyl Group

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring.[1][2] In the context of Methyl indole-1-carboxylate, this reaction provides a straightforward route to Methyl 3-formylindole-1-carboxylate, a versatile intermediate for the synthesis of a wide range of compounds, including indole alkaloids and pharmaceuticals.[3]

Reaction Principle: The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent (commonly phosphorus oxychloride, POCl₃).[4] This electrophilic species is then attacked by the nucleophilic C3 position of the indole ring. Subsequent hydrolysis yields the desired aldehyde.[3]

Experimental Protocol: Synthesis of Methyl 3-formylindole-1-carboxylate

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Methyl indole-1-carboxylate175.185.0 g28.5 mmol
N,N-Dimethylformamide (DMF)73.0920 mL-
Phosphorus oxychloride (POCl₃)153.333.0 mL32.8 mmol
Dichloromethane (DCM)84.9350 mL-
Saturated sodium bicarbonate soln.-100 mL-
Brine-50 mL-
Anhydrous sodium sulfate---

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Methyl indole-1-carboxylate (5.0 g, 28.5 mmol) in anhydrous N,N-dimethylformamide (20 mL).

  • Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (3.0 mL, 32.8 mmol) dropwise via the dropping funnel over 15 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The solution will typically become darker in color.

  • Work-up: Carefully pour the reaction mixture into 200 g of crushed ice in a 500 mL beaker with vigorous stirring.

  • Neutralization: Once all the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is approximately 7-8. This will cause the precipitation of a solid.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 3-formylindole-1-carboxylate as a solid.

Expected Yield: 80-90%

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and a nitrogen atmosphere are crucial to prevent its decomposition and ensure a high yield.

  • Controlled Addition of POCl₃: The reaction between DMF and POCl₃ is exothermic. Slow, dropwise addition at low temperature is essential to control the reaction rate and prevent the formation of byproducts.

  • Ice Quench and Neutralization: The reaction is quenched by pouring it into ice to hydrolyze the intermediate iminium salt and any remaining Vilsmeier reagent. The subsequent neutralization with sodium bicarbonate is necessary to remove acidic byproducts and facilitate the precipitation and extraction of the product.

Diagram of Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Methyl indole-1-carboxylate in anhydrous DMF cool Cool to 0 °C start->cool add_POCl3 Add POCl₃ dropwise cool->add_POCl3 stir Stir at room temperature for 2h add_POCl3->stir quench Pour into ice stir->quench neutralize Neutralize with NaHCO₃ solution quench->neutralize extract Extract with DCM neutralize->extract wash_dry Wash with brine and dry extract->wash_dry purify Purify by recrystallization or chromatography wash_dry->purify product Methyl 3-formylindole- 1-carboxylate purify->product Mannich_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_product Product Indole Methyl indole-1-carboxylate Mannich_Base Methyl 3-((dimethylamino)methyl) indole-1-carboxylate Indole->Mannich_Base + Iminium Ion (Nucleophilic Attack) Formaldehyde Formaldehyde Iminium Iminium Ion (Eschenmoser's Salt analog) Formaldehyde->Iminium + Amine Amine Dimethylamine Iminium->Mannich_Base

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of Methyl indole-1-carboxylate.

Technical Support Center: Synthesis of Methyl Indole-1-carboxylate Welcome to the Technical Support Center for the synthesis of Methyl indole-1-carboxylate. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl Indole-1-carboxylate

Welcome to the Technical Support Center for the synthesis of Methyl indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of Methyl indole-1-carboxylate?

The most prevalent side reaction is the formation of the regioisomeric C3-acylation product, Methyl indole-3-carboxylate. The indole nucleus is electron-rich, with the highest nucleophilicity at the C3 position, making it susceptible to electrophilic attack.[1][2] Competition between N1 and C3 functionalization is a common challenge in indole chemistry.[3]

Q2: Why is my yield of Methyl indole-1-carboxylate consistently low, even with a strong base?

Low yields can often be attributed to the hydrolysis of the acylating agent, methyl chloroformate.[4][5] This reagent is highly sensitive to moisture and can rapidly decompose in the presence of water to form methanol, hydrochloric acid, and carbon dioxide.[6][7] This not only consumes the reagent but also introduces acid into the reaction, which can lead to degradation of the indole starting material. Ensuring strictly anhydrous reaction conditions is critical.

Q3: I am observing multiple products in my reaction mixture, some with higher molecular weights than the desired product. What could be happening?

The observation of higher molecular weight species suggests the possibility of polyfunctionalization, such as di-acylation at both the N1 and C3 positions.[3] The activated nature of the indole ring makes it susceptible to multiple additions of the electrophile, especially if an excess of the acylating agent is used or if the reaction conditions are not carefully controlled.

Q4: My reaction is not proceeding to completion, and I am recovering a significant amount of starting indole. What are the likely causes?

Incomplete conversion is often due to an inappropriate choice or insufficient amount of base. The N-H proton of indole is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for complete deprotonation to form the nucleophilic indolide anion.[8][9] Inadequate deprotonation will result in a low concentration of the active nucleophile, leading to a sluggish or incomplete reaction.

Troubleshooting Guides

Issue 1: Formation of C3-Acylation Side Product (Methyl indole-3-carboxylate)

Symptoms:

  • Presence of an isomeric impurity in TLC, HPLC, or NMR analysis.

  • Difficulty in purifying the desired N1-acylated product.

Root Cause Analysis:

The regioselectivity of indole acylation is highly dependent on the reaction conditions. The indolide anion exists in equilibrium between N1 and C3-centered anions. The nature of the counterion and the solvent polarity play a crucial role in determining the site of electrophilic attack.

  • Ionic vs. Covalent Character of the Indolide Salt: More ionic salts (e.g., with Na+ or K+ counterions) tend to favor N-acylation, while more covalent salts (e.g., with Mg2+) can lead to increased C3-acylation.[8]

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO can solvate the cation, leading to a "freer" and more reactive N-anion, thus favoring N1-acylation.[8]

Corrective and Preventive Actions (CAPA):

Parameter Recommendation to Favor N1-Acylation Rationale
Base Use a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium Hydride (KH).These bases generate a more ionic indolide salt, which promotes N-acylation.[8]
Solvent Employ polar aprotic solvents like anhydrous DMF or THF.These solvents help to dissociate the ion pair of the indolide salt, increasing the nucleophilicity of the nitrogen.[8]
Temperature Conduct the reaction at low temperatures (e.g., 0 °C to room temperature).Lower temperatures can enhance the kinetic control of the reaction, favoring the thermodynamically less stable but kinetically preferred N-acylation product.
Addition Order Add the methyl chloroformate slowly to the solution of the pre-formed indolide anion.This ensures that the electrophile reacts with the N-anion as it is formed, minimizing the chance for C3 attack.

Experimental Protocol for Selective N1-Acylation:

  • To a stirred suspension of Sodium Hydride (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of indole (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of methyl chloroformate (1.05 eq.) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Hydrolysis of Methyl Chloroformate

Symptoms:

  • Low or no yield of the desired product.

  • Formation of a precipitate (salt of the base with HCl).

  • Acidic pH of the reaction mixture upon workup.

Root Cause Analysis:

Methyl chloroformate is highly susceptible to hydrolysis.[4][5] Any trace of water in the reaction system will lead to its rapid decomposition, reducing the effective concentration of the acylating agent and generating HCl, which can complicate the reaction.[6]

Corrective and Preventive Actions (CAPA):

  • Use Anhydrous Reagents and Solvents: Ensure that the indole, base, and solvent are thoroughly dried before use. Solvents should be distilled from an appropriate drying agent.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Fresh Reagent: Use a fresh bottle of methyl chloroformate or one that has been properly stored to avoid using a partially hydrolyzed reagent.

Workflow for Ensuring Anhydrous Conditions:

cluster_prep Preparation cluster_reaction Reaction Setup Dry Glassware Dry Glassware Inert Atmosphere Inert Atmosphere Dry Glassware->Inert Atmosphere Distill Solvents Distill Solvents Anhydrous Addition Anhydrous Addition Distill Solvents->Anhydrous Addition Dry Reagents Dry Reagents Dry Reagents->Anhydrous Addition Inert Atmosphere->Anhydrous Addition Maintain

Caption: Workflow for maintaining anhydrous reaction conditions.

Issue 3: Di-acylation and Poly-acylation

Symptoms:

  • Formation of byproducts with molecular weights corresponding to the addition of two or more methoxycarbonyl groups.

  • Complex NMR spectra with multiple sets of indole protons.

Root Cause Analysis:

Over-acylation can occur if an excess of methyl chloroformate is used or if the reaction temperature is too high. The initially formed Methyl indole-1-carboxylate can potentially undergo further electrophilic substitution at the C3 position, although this is generally less favorable due to the electron-withdrawing nature of the N-substituent. A more likely scenario is the reaction of any unreacted C3-anion.

Corrective and Preventive Actions (CAPA):

  • Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of methyl chloroformate. Avoid using a large excess.

  • Temperature Management: Maintain a low reaction temperature (0 °C) during the addition of the electrophile to control the reactivity.

  • Controlled Addition: Add the methyl chloroformate slowly and portion-wise to maintain a low instantaneous concentration.

Reaction Scheme of N1 vs. C3 Acylation and Di-acylation:

Indole Indole Indolide Indolide Anion Indole->Indolide + Base N1_Product Methyl indole-1-carboxylate (Desired Product) Indolide->N1_Product + MeOCOCl (N1 Attack) C3_Product Methyl indole-3-carboxylate (Side Product) Indolide->C3_Product + MeOCOCl (C3 Attack) Di_Product Di-acylated Product (Side Product) N1_Product->Di_Product + MeOCOCl (C3 Attack)

Caption: Competing reaction pathways in the acylation of indole.

References

  • Wikipedia. Indole. [Link]

  • Wikipedia. Methyl chloroformate. [Link]

  • National Center for Biotechnology Information. Chloroformates Acute Exposure Guideline Levels. [Link]

  • Scribd. Synthesis and Chemistry of Indole. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]

  • PubMed. Synthesis of some N-substituted indole derivatives and their biological activities. [Link]

  • PubChem. Methyl chloroformate. [Link]

  • ACS Publications. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. [Link]

  • ACS Publications. Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. [Link]

  • YouTube. in the chemical literature: N-alkylation of an indole. [Link]

  • Canadian Science Publishing. Kinetics of the hydrolysis of thiochloroformate esters in pure water. [Link]

  • J-STAGE. A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. [Link]

  • Sci-Hub. The Spontaneous Hydrolysis of Methyl Chloroformate: A Physical Chemistry Experiment for Teaching Techniques in Chemical Kinetics. [Link]

  • Beilstein Journals. Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • PubMed Central. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl Indole-1-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl indole-1-carboxylate. This resource is designed for researchers, chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl indole-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following information is synthesized from established chemical literature and best practices in synthetic organic chemistry.

Introduction: The Challenge of N-Acylation

Methyl indole-1-carboxylate is a critical building block and a common protecting group for the indole nitrogen in multi-step syntheses. While the N-acylation of indole with methyl chloroformate appears straightforward, achieving consistently high yields (>90%) requires careful control over several key parameters. Indole possesses multiple nucleophilic sites, most notably the N1 and C3 positions.[1][2] The primary challenge is to ensure selective acylation at the nitrogen (N1) while suppressing the formation of the undesired C3-acylated side product. This guide provides a mechanistic-based approach to troubleshooting and protocol optimization.

General Reaction Scheme & Workflow

The most common and direct method for synthesizing Methyl indole-1-carboxylate is the deprotonation of indole followed by acylation with methyl chloroformate.

Reaction: Indole + Base → Indolide Anion → + Methyl Chloroformate → Methyl indole-1-carboxylate

The overall experimental process can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Indole, Base, Anhydrous Solvent Deprotonation 1. Base Addition & Indolide Formation (Controlled Temp) Reagents->Deprotonation Glassware Dry Glassware under Inert Gas (N2/Ar) Glassware->Deprotonation Acylation 2. Slow Addition of Methyl Chloroformate (Low Temperature) Deprotonation->Acylation Formation of N-anion Quench Quench Reaction Acylation->Quench Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purification (Chromatography/Recrystallization) Dry->Purify Product Methyl indole-1-carboxylate (Characterization & Analysis) Purify->Product

Caption: General experimental workflow for indole N-acylation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low or variable. What are the most critical factors I should investigate?

Answer: Low and inconsistent yields are typically traced back to four primary areas: incomplete deprotonation, competitive side reactions, reagent instability, or mechanical losses.

  • Incomplete Deprotonation: The indole N-H (pKa ≈ 17 in DMSO) must be fully deprotonated to form the nucleophilic indolide anion. If the base is not strong enough or if an insufficient amount is used, unreacted indole will remain, lowering the theoretical yield.

  • C3-Acylation Side Product: The primary competing reaction is acylation at the electron-rich C3 position of the indole ring.[1][2] This occurs when the reaction conditions are not optimized for N-selectivity.

  • Reagent Purity & Stability: Methyl chloroformate is sensitive to moisture and can degrade over time. Ensure you are using a fresh, high-purity reagent. Likewise, the use of a truly anhydrous solvent is critical, as water will consume the base and the indolide anion.

  • Temperature Control: This reaction is exothermic. Poor temperature control, especially during the addition of methyl chloroformate, strongly favors the formation of side products.

Q2: I'm seeing an impurity in my NMR/TLC that I suspect is a side product. What is it and how can I prevent it?

Answer: The most probable side product is Methyl indole-3-carboxylate . The formation of this isomer is a classic example of kinetic versus thermodynamic control in indole chemistry.

Causality: The indolide anion is an ambident nucleophile, meaning it can react at two different sites (N1 and C3).

  • N1-Acylation (Desired): This is generally the kinetically favored pathway. The reaction is faster and is promoted by low temperatures and rapid trapping of the N-anion.

  • C3-Acylation (Undesired): This pathway can become significant if the reaction is run at higher temperatures or if the indolide anion is allowed to equilibrate.

The mechanism below illustrates how the choice of base and temperature dictates the reaction pathway.

G Indole Indole Base + Base Indolide Indolide Anion (Ambident Nucleophile) Indole->Indolide -H⁺ MeOCOCl + Methyl Chloroformate N_Product Methyl indole-1-carboxylate (N-Acylation - Kinetic Product) Indolide->N_Product Attack at N1 (Low Temp, <0°C) C3_Product Methyl indole-3-carboxylate (C3-Acylation - Side Product) Indolide->C3_Product Attack at C3 (Higher Temp)

Caption: Competing N1 vs. C3 acylation pathways.

Preventative Measures:

  • Use a Strong, Non-Nucleophilic Base: A strong base like sodium hydride (NaH) ensures rapid and irreversible deprotonation to form the N-anion, which favors kinetic N1-acylation.

  • Maintain Low Temperature: Add the methyl chloroformate solution dropwise while maintaining the reaction temperature at 0 °C or below.[3] This is the single most effective way to maximize N-selectivity.

  • Control Addition Rate: A slow addition rate keeps the instantaneous concentration of the electrophile (methyl chloroformate) low, further preventing side reactions.

Q3: How do I select the optimal base and solvent system?

Answer: The choice of base and solvent are intrinsically linked. The goal is to achieve complete, homogeneous deprotonation of the indole. An aprotic solvent is mandatory.

BaseConjugate Acid pKaRecommended Solvent(s)Analysis & Rationale
Sodium Hydride (NaH) ~36THF, DMF(Recommended) Irreversibly deprotonates indole. The resulting sodium indolide is highly nucleophilic at the nitrogen. Requires strictly anhydrous conditions.
Potassium Carbonate (K₂CO₃) ~10.3DMF, AcetonitrileA weaker base that often requires higher temperatures or phase-transfer catalysis to be effective.[4] Can be a good option for large-scale synthesis where handling NaH is problematic.
Cesium Carbonate (Cs₂CO₃) ~10.3Xylene, DMFOften shows enhanced reactivity compared to K₂CO₃ due to the higher solubility of the cesium indolide salt.
Triethylamine (TEA) / Pyridine ~11 / ~5.2Dichloromethane (DCM)(Not Recommended) Generally not basic enough to fully deprotonate indole, leading to incomplete conversion. Can also act as a competing nucleophile, reacting with methyl chloroformate.

Expert Recommendation: For highest yield and selectivity on a lab scale, use Sodium Hydride (60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF) .

Q4: Can you provide a detailed, optimized protocol that I can use as a starting point?

Answer: Absolutely. This protocol is designed to maximize yield and minimize side-product formation.

Experimental Protocol: High-Yield Synthesis of Methyl indole-1-carboxylate

Materials:

  • Indole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.1 - 1.2 eq)

  • Methyl Chloroformate (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Nitrogen or Argon).

  • Deprotonation:

    • Add NaH (1.2 eq) to the flask.

    • Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time under inert gas.

    • Add anhydrous THF to the flask via syringe.

    • Cool the resulting slurry to 0 °C in an ice-water bath.

    • Dissolve indole (1.0 eq) in a separate portion of anhydrous THF and add it dropwise to the NaH slurry over 15-20 minutes.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. You should observe hydrogen gas evolution cease.

  • Acylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add methyl chloroformate (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

    • After the addition is complete, let the reaction stir at 0 °C for 1 hour. Monitor reaction completion by TLC.

  • Work-up:

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Pour the mixture into a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is often a pale yellow oil or solid.

    • For high purity, perform flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate (e.g., starting from 98:2) as the eluent.[5]

    • Alternatively, if the crude material is solid and relatively clean, recrystallization from a hexane/isopropanol mixture can yield pure product.

References

  • Gong, J., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. [Link]

  • Li, G., et al. (2010). Preparation method of methyl indole-1-carboxylate and derivatives thereof.
  • Potts, K. T., & Saxton, J. E. (1963). 1-methylindole. Organic Syntheses, 4, 632. [Link]

  • Gong, J., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]

  • D'Agostino, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI, Symmetry, 14(2), 435. [Link]

  • Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 19(1), 91-94. [Link]

  • Li, Z., et al. (2024). Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. Journal of the American Chemical Society. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Black, D. StC., et al. (2004). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Journal of the Korean Chemical Society, 48(5), 455-457. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 84, 178. [Link]

  • He, R., et al. (2018). Theoretical investigation on the Cu(i)-catalyzed N-carboxamidation of indoles with isocyanates to form indole-1-carboxamides: effects of solvents. New Journal of Chemistry, 42(10), 8133-8141. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl Indole-1-Carboxylate

Welcome to the technical support center for the purification of Methyl indole-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-proven answers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl indole-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-proven answers to common purification challenges. As Senior Application Scientists, we understand that success in synthesis is defined by the purity of the final compound. This guide moves beyond simple protocols to explain the reasoning behind each step, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying Methyl indole-1-carboxylate?

The optimal purification technique depends on the nature of the impurities and the scale of your reaction. The three most common and effective methods are:

  • Flash Column Chromatography: This is the most versatile method for removing both polar and non-polar impurities, as well as closely related side-products.

  • Vacuum Distillation: Since Methyl indole-1-carboxylate is a liquid at room temperature, vacuum distillation is an excellent choice for purification, especially on a larger scale, provided the impurities have sufficiently different boiling points.[1]

  • Recrystallization: While the pure compound is a liquid, crude products can sometimes be solids or semi-solids. If your crude material is a solid that can be dissolved in a suitable hot solvent and crystallizes upon cooling, this can be a highly effective method for achieving high purity.

Q2: What are the common impurities I should expect during the synthesis of Methyl indole-1-carboxylate?

Impurities are typically derived from the starting materials or side reactions. Common contaminants include:

  • Unreacted Indole: A common starting material that is more polar than the N-acylated product.

  • Reagents from N-acylation: Depending on the synthetic route, you may have residual methyl chloroformate, dimethyl carbonate (DMC), or related byproducts.[2]

  • Di-acylated or other side-products: Depending on the reaction conditions, minor side products may form.

  • Base/Catalyst: If a base like triethylamine or a catalyst is used, it must be thoroughly removed during the workup before purification.[2]

Q3: How do I choose the right purification method for my specific situation?

The choice hinges on an initial analysis of your crude product.

  • Start with TLC: Always run a Thin Layer Chromatography (TLC) of your crude material. Spot the starting material(s) and your crude product on the same plate. This will visualize how many components are present and give you a preliminary idea of their relative polarities, which is crucial for developing a column chromatography solvent system.

  • Assess the Physical State:

    • If the crude is an oil/liquid, your primary choices are column chromatography or vacuum distillation.

    • If the crude is a solid, attempt recrystallization first, as it is often less labor-intensive than chromatography. If recrystallization fails or the purity is insufficient, proceed with chromatography.

The following flowchart outlines a general decision-making process for purification.

Purification Workflow cluster_start Start: Crude Product Analysis cluster_methods Purification Method Selection cluster_end Final Product Start Analyze Crude Product (TLC, Physical State) IsSolid Is the crude a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize  Yes   Chromatography Perform Column Chromatography IsSolid->Chromatography  No (Liquid)   IsPureRecryst Is purity >95%? Recrystallize->IsPureRecryst IsPureRecryst->Chromatography  No   End Pure Product (Confirm by NMR, etc.) IsPureRecryst->End  Yes   Distillation Consider Vacuum Distillation Chromatography->Distillation Alternative for liquid Chromatography->End Distillation->End

Caption: Decision tree for selecting a purification method.

Q4: What are the key physical properties of Methyl indole-1-carboxylate?

Knowing the physical properties is essential for handling and purification.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[3]
Molecular Weight 175.18 g/mol [3]
Form Liquid
Density 1.191 g/mL at 25 °C
Refractive Index n20/D 1.583
Flash Point > 100 °C (>212 °F)

Troubleshooting Guides

Guide 1: Flash Column Chromatography

Flash chromatography is your most reliable tool for purifying Methyl indole-1-carboxylate. The goal is to select a solvent system where the product has an Rf value of ~0.3-0.4 on TLC, ensuring good separation from impurities.

Step-by-Step Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., hexanes or petroleum ether).

  • Column Packing: Pour the slurry into your column and use air pressure to pack the silica bed firmly, ensuring no cracks or air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Start with a low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity of the mobile phase. A typical gradient might be from 5% to 20% ethyl acetate in hexanes. An established procedure for a related isomer used a 7:3 hexanes:CH₂Cl₂ system, which can be a good starting point.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Chromatography Issues

Q: My compound is streaking or "tailing" on the TLC plate and the column. What's wrong?

  • Causality: Indoles contain a nitrogen atom which can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding causes the compound to move unevenly, resulting in tailing.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Add 0.5-1% triethylamine (NEt₃) to your mobile phase (e.g., for 100 mL of eluent, add 0.5-1 mL of NEt₃). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your nitrogen-containing compound to elute cleanly and symmetrically.[5]

Q: My product is co-eluting with an impurity. How can I improve the separation?

  • Causality: The chosen solvent system is not providing sufficient resolution between your product and the impurity.

  • Solutions:

    • Shallow the Gradient: If you are running a gradient, make it shallower. Instead of increasing from 5% to 20% ethyl acetate over 1 liter, for example, increase it from 5% to 15% over the same volume. This gives the compounds more time to resolve on the column.

    • Change Solvent System: The selectivity of the separation can be altered by changing the solvents. Instead of a hexanes/ethyl acetate system, try a hexanes/dichloromethane[4] or a toluene/ethyl acetate system. Different solvents interact with the compounds and the silica in unique ways, which can often resolve overlapping spots.

Chromatography Troubleshooting Problem Poor Separation (Co-elution of spots) CheckRf Is product Rf ~0.3-0.4? Problem->CheckRf AdjustPolarity Adjust Eluent Polarity (Decrease % polar solvent) CheckRf->AdjustPolarity No (Too High) ShallowGradient Run a Shallower Gradient CheckRf->ShallowGradient Yes AdjustPolarity->ShallowGradient ChangeSolvents Change Solvent System (e.g., Hex/EtOAc -> Hex/DCM) Result Improved Resolution ChangeSolvents->Result ShallowGradient->ChangeSolvents If still poor ShallowGradient->Result

Caption: Troubleshooting workflow for poor separation in column chromatography.

Guide 2: Vacuum Distillation

For multi-gram quantities of liquid Methyl indole-1-carboxylate, vacuum distillation is highly efficient. The reduced pressure lowers the boiling point, preventing thermal decomposition. A procedure for the related 1-methylindole compound specifies distillation at 133°C at 26 mm Hg, giving a reference point.[1]

Step-by-Step Protocol
  • Setup: Assemble a clean, dry short-path distillation apparatus. Use a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collection: Collect the fraction that distills at a constant temperature. Discard any initial low-boiling forerun and stop before high-boiling impurities begin to distill.

  • Confirmation: Confirm the purity of the collected fraction by TLC or NMR.

Troubleshooting Distillation Issues

Q: My compound appears to be decomposing (turning dark) in the distillation flask.

  • Causality: The temperature required for distillation, even under vacuum, is too high, causing thermal degradation.

  • Solution: Increase the vacuum (i.e., lower the pressure). A better vacuum will further decrease the boiling point of your compound, allowing it to distill at a lower, safer temperature. Ensure your vacuum pump is in good working order and all joints in the apparatus are properly sealed.

Q: The distillation is extremely slow or has stopped, even with high heat.

  • Causality: This is almost always due to an inadequate vacuum. A leak in the system is the most common culprit.

  • Solution: Check all glass joints and connections for leaks. Ensure all seals are greased appropriately (but not excessively). Check the vacuum pump oil and performance. A strong, stable vacuum is critical for a successful distillation of high-boiling compounds.

Guide 3: Recrystallization

If your crude product is a solid, recrystallization can be a powerful purification technique.

Step-by-Step Protocol
  • Solvent Selection: Find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but very soluble when hot. Good starting points for indole derivatives are ethanol/water, ethyl acetate/hexanes, or toluene.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Troubleshooting Recrystallization Issues

Q: My compound "oiled out" instead of forming crystals.

  • Causality: The solution became supersaturated at a temperature that is above the melting point of your compound (or a compound/impurity eutectic mixture). The compound comes out of solution as a liquid instead of a solid crystal.

  • Solutions:

    • Add More Solvent: Re-heat the solution until the oil redissolves, then add more of the same solvent (10-20% more volume). This makes the solution less concentrated, requiring it to cool to a lower temperature before saturation is reached, which may be below the melting point.

    • Change Solvent System: Switch to a lower-boiling point solvent system. This often helps prevent oiling out.

Q: No crystals have formed after cooling.

  • Causality: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.

  • Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the surface of the liquid. The microscopic imperfections on the glass provide nucleation sites.[5]

    • Seed the Solution: If you have a tiny crystal of pure product, add it to the cold solution. This "seed" crystal provides a template for further crystal growth.[5]

    • Reduce Solvent Volume: If the solution is simply too dilute, carefully evaporate some of the solvent and attempt to cool and crystallize again.

References

  • SIELC Technologies. Separation of Methyl 1H-indole-2-carboxylate on Newcrom R1 HPLC column.
  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester.
  • MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
  • MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies.
  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality Methyl Indole-6-carboxylate for Your Research Needs.
  • Google Patents. CN101157650B - Preparation method of methyl indole-1-carboxylate and derivatives thereof.
  • Organic Syntheses. 1-methylindole.
  • ResearchGate. (PDF) Methyl 1-methyl-1H-indole-3-carboxylate.
  • PubChem. Methyl indole-3-carboxylate.
  • Sigma-Aldrich. Methyl indole-1-carboxylate 97.
  • PubChem. Methyl indole-1-carboxylate.
  • Sigma-Aldrich. Affinity Chromatography Troubleshooting.
  • Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • Magritek. Methyl 1H-indole-3-carboxylate.
  • Thermo Fisher Scientific. Methyl indole-6-carboxylate, 98% 1 g.
  • BenchChem. troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole.

Sources

Optimization

Technical Support Center: Navigating Challenges in the N-Alkylation of Indole Carboxylates

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with the N-alkylation of indole scaffolds bearing a methy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with the N-alkylation of indole scaffolds bearing a methyl carboxylate group. The topic "N-alkylation of Methyl indole-1-carboxylate" presents an interesting chemical challenge, as the nitrogen atom is already part of a carbamate functionality. This guide will therefore address two critical interpretations of this problem:

  • Direct N-Alkylation: Strategies and troubleshooting for alkylating the N-H of an indole ring that contains a methyl carboxylate group at another position (e.g., C2, C3, C5).

  • Protecting Group Strategy: Methodologies for replacing the N-1 carbomethoxy group with a different alkyl substituent, a process involving deprotection and subsequent re-alkylation.

We will explore the underlying chemical principles, provide actionable troubleshooting advice, and detail validated protocols to enhance the success of your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of indole carboxylates in a direct question-and-answer format.

Q1: My reaction to N-alkylate methyl indole-2-carboxylate is yielding a mixture of N-alkylated and C3-alkylated products. How can I improve N-selectivity?

A1: This is a classic regioselectivity challenge in indole chemistry. The indole nucleus has two primary nucleophilic sites: the N1-nitrogen and the C3-carbon. The C3 position is often more inherently nucleophilic, leading to competitive C-alkylation[1]. The presence of an electron-withdrawing methyl carboxylate group at the C2 position increases the acidity of the N-H proton, making deprotonation easier, but careful condition selection is paramount to ensure the resulting anion reacts at the desired position[1][2].

Causality & Solutions:

  • Incomplete Deprotonation: If the indole N-H is not fully deprotonated, a significant concentration of the neutral indole remains. This species reacts as a carbon nucleophile at the C3 position. To favor N-alkylation, you must generate the indolate anion, which is a much stronger nitrogen nucleophile.

    • Actionable Advice: Employ a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium hydride (KH) to ensure complete and irreversible deprotonation. Weaker bases like potassium carbonate (K₂CO₃) can be effective but may require higher temperatures or longer reaction times to achieve full conversion and selectivity[3][4][5].

  • Solvent Effects: The choice of solvent is critical for solvating the indolate anion and influencing the reaction pathway.

    • Actionable Advice: Use polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). DMF is particularly effective at solvating the sodium or potassium indolate, disfavoring aggregation and promoting reaction at the nitrogen atom[1][3]. In some cases, a mixture of solvents can be used to fine-tune solubility and reactivity[1].

  • Thermodynamic vs. Kinetic Control: C3-alkylation is often the kinetically favored pathway, while N-alkylation leads to the more thermodynamically stable product.

    • Actionable Advice: Increasing the reaction temperature can help overcome the kinetic barrier and favor the formation of the N-alkylated product[1][3][6]. For instance, raising the temperature from room temperature to 60-80 °C in DMF can dramatically improve the N:C3 product ratio[7].

Q2: I need to replace the methyl carboxylate group on methyl indole-1-carboxylate with a benzyl group. My attempts at direct substitution have failed. What is the correct synthetic approach?

A2: Direct SN2 displacement on the nitrogen of an N-carbamate is not a feasible pathway. The correct approach is a two-step sequence: 1) Deprotection of the N-carbomethoxy group to reveal the free N-H indole, followed by 2) Re-alkylation with benzyl bromide.

Causality & Solutions:

  • Step 1: Deprotection (Saponification & Decarboxylation): The N-COOMe group must first be removed.

    • Actionable Advice: Treat the methyl indole-1-carboxylate with a strong base like NaOH or LiOH in a mixture of water and a co-solvent like methanol or THF. This process, known as saponification, hydrolyzes the ester to the corresponding carboxylate salt[8]. Upon acidic workup, this forms the unstable indole-1-carboxylic acid, which readily undergoes decarboxylation, often with gentle heating, to yield the parent indole[9].

  • Step 2: N-Alkylation: Once you have the free N-H indole, you can proceed with standard N-alkylation protocols.

    • Actionable Advice: Follow the recommendations in Q1. Deprotonate the resulting indole with NaH in anhydrous DMF at 0 °C, then add benzyl bromide and allow the reaction to warm to room temperature. This should provide the desired N-benzyl indole cleanly.

Q3: My N-alkylation reaction is extremely sluggish and gives a low yield, with most of the starting material recovered. What are the likely causes?

A3: Low or no conversion is a frequent issue that typically points to problems with the reagents, conditions, or the intrinsic reactivity of the substrate.

Causality & Solutions:

  • Insufficient Basicity: The chosen base may not be strong enough to deprotonate the indole N-H effectively (pKa ≈ 17 in DMSO)[3].

    • Actionable Advice: Switch to a stronger base. Sodium hydride (NaH) is the gold standard for this reason[2][3]. Ensure you are using a sufficient excess (typically 1.1-1.2 equivalents).

  • Poor Reagent or Solvent Purity: Strong bases like NaH are highly reactive towards protic impurities, especially water. Any moisture will quench the base and the generated indolate anion, halting the reaction.

    • Actionable Advice: Use freshly opened or distilled anhydrous solvents (e.g., dry DMF, dry THF). Ensure your indole starting material and alkylating agent are dry. The entire reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture[3].

  • Solubility Issues: If the indole or the resulting indolate salt is not soluble in the chosen solvent, the reaction will be a heterogeneous mixture with a very slow reaction rate.

    • Actionable Advice: Observe the reaction mixture after adding the base. If a thick, unmanageable slurry forms, consider switching to a more effective solvent like DMF or DMSO, which are excellent at dissolving ionic intermediates[3].

Section 2: Frequently Asked Questions (FAQs)

  • What is the most reliable base and solvent combination for achieving high N-selectivity? For most substrates, sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) is the most robust and widely used system. It ensures complete deprotonation, and DMF effectively solvates the resulting indolate anion, promoting reaction at the nitrogen[1][6].

  • How does a methyl carboxylate group at the C3 position affect N-alkylation? An electron-withdrawing group like -COOMe at C3 increases the acidity of the N-H proton, making deprotonation easier. More importantly, it electronically deactivates the C3 position towards acting as a nucleophile and sterically hinders it, both of which strongly favor alkylation at the N1 position.

  • Are there milder alternatives to using sodium hydride? Yes. For sensitive substrates, bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective, particularly with more reactive alkylating agents like benzyl halides or allyl halides. These reactions are often run at elevated temperatures in solvents like DMF or acetonitrile[4][5][10]. Phase-transfer catalysis (PTC) using aqueous KOH and a quaternary ammonium salt in a biphasic system is another mild option that often favors N-alkylation[3].

  • What is the best way to purify the N-alkylated product? Column chromatography on silica gel is the most common method for separating the N-alkylated product from the C3-alkylated isomer, unreacted starting material, and other impurities. A gradient elution system, typically with hexanes and ethyl acetate, is effective. If the product is a solid, recrystallization can be an excellent final purification step.

Section 3: Diagrams & Visualizations

Reaction Mechanism & Competing Pathways

The key to selective N-alkylation is the complete formation of the indolate anion, which is a potent N-nucleophile. Incomplete deprotonation allows the neutral indole to react via its more nucleophilic C3 position.

G cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: Alkylation Indole_NH Indole-NH (R-COOMe Substituted) Indolate Indolate Anion (N-Nucleophile) Indole_NH->Indolate Complete Deprotonation Neutral_Indole Neutral Indole (C3-Nucleophile) Indole_NH->Neutral_Indole Incomplete Deprotonation Base Strong Base (e.g., NaH) Base->Indolate N_Product N-Alkylated Product (Thermodynamic) Indolate->N_Product SN2 Attack (Major Pathway) RX Alkyl Halide (R'-X) RX->N_Product C3_Product C3-Alkylated Product (Kinetic) RX->C3_Product Neutral_Indole->C3_Product Electrophilic Attack (Side Reaction)

Caption: Competing N- vs. C3-alkylation pathways.

Troubleshooting Workflow

A logical decision tree can help diagnose and solve common issues in N-alkylation reactions.

G Start Reaction Start Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Purity Ensure Anhydrous Conditions (Dry Solvents/Reagents, Inert Gas) Check_Conversion->Check_Purity Yes Check_Regio Poor Regioselectivity? (C3-Alkylation) Check_Conversion->Check_Regio No Stronger_Base Switch to Stronger Base (e.g., NaH) Check_Purity->Stronger_Base Increase_Temp Increase Reaction Temperature Stronger_Base->Increase_Temp Success Successful Alkylation Increase_Temp->Success Ensure_Deprot Ensure Complete Deprotonation (Use NaH in DMF) Check_Regio->Ensure_Deprot Yes Check_Regio->Success No Temp_Study Increase Temperature to Favor Thermodynamic N-Product Ensure_Deprot->Temp_Study Temp_Study->Success

Caption: Decision tree for troubleshooting N-alkylation.

Section 4: Data Summary & Protocols

Table 1: Comparison of Common Base/Solvent Systems
BaseTypical Solvent(s)Typical Temp.AdvantagesDisadvantages
NaH DMF, THF0 °C to RTHighly effective, ensures complete deprotonation, high N-selectivity[1][3].Moisture-sensitive, requires inert atmosphere, safety precautions for handling hydride.
K₂CO₃ DMF, Acetonitrile60 - 100 °CMilder, easier to handle, good for activated halides[4][5].Requires higher temperatures, may give lower yields or selectivity with less reactive halides.
Cs₂CO₃ DMF, AcetonitrileRT to 80 °CMore reactive than K₂CO₃, often allows for lower temperatures, good N-selectivity[10][11].More expensive than other inorganic bases.
KOH (PTC) Toluene/H₂ORT to 60 °CMild conditions, avoids strictly anhydrous setups, good for scaling up[3].Requires a phase-transfer catalyst (e.g., TBAB), optimization may be needed.
Protocol 1: General Procedure for N-Alkylation of Methyl Indole-2-carboxylate

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).

  • Solvent Addition: Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous DMF (approx. 0.2 M relative to the indole) to the flask.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve the methyl indole-2-carboxylate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes. Hydrogen gas evolution will be observed.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete to ensure full formation of the indolate anion.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated (e.g., to 50 °C) until the starting material is consumed.

  • Work-up: Once complete, carefully quench the reaction by slowly adding it to an ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.

References

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. National Institutes of Health. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. National Institutes of Health. Available from: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available from: [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Institutes of Health. Available from: [Link]

  • Regioselective N-Alkylation of Methyl Indole-2-carboxylate. Taylor & Francis Online. Available from: [Link]

  • Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. Available from: [Link]

  • BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. National Institutes of Health. Available from: [Link]

  • Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. ResearchGate. Available from: [Link]

  • Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. ACS Publications. Available from: [Link]

  • 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry. Available from: [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available from: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available from: [Link]

  • Why Do Some Fischer Indolizations Fail? ACS Publications. Available from: [Link]

  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. Available from: [Link]

  • Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. ACS Publications. Available from: [Link]

  • in the chemical literature: N-alkylation of an indole. YouTube. Available from: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. Available from: [Link]

  • Methyl indole-1-carboxylate. National Institutes of Health. Available from: [Link]

  • 23.11: Decarboxylation Reactions. Chemistry LibreTexts. Available from: [Link]

  • The First Method for Protection−Deprotection of the Indole 2,3-π Bond. ResearchGate. Available from: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available from: [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. National Institutes of Health. Available from: [Link]

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Available from: [Link]

  • Process for n-alkylation of indoles. Google Patents.
  • Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. ResearchGate. Available from: [Link]

  • Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Available from: [Link]

  • Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. National Institutes of Health. Available from: [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. Available from: [Link]

  • Synthesis of carboxylic acids by hydrolysis or saponification. Organic Chemistry Portal. Available from: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of Methyl indole-1-carboxylate derivatives

Welcome to the technical support center for the synthesis and optimization of Methyl indole-1-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who util...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Methyl indole-1-carboxylate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this crucial intermediate in their synthetic workflows. As a widely used protecting group and synthetic handle, the efficient and clean formation of the N-methoxycarbonyl indole moiety is paramount.

This document moves beyond simple protocols to address the common challenges and nuances encountered in the lab. We will explore the causality behind experimental choices, provide data-driven troubleshooting advice, and offer validated protocols to ensure the success and reproducibility of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am setting up this reaction for the first time. What is a reliable starting protocol for the N-carboxymethylation of indole?

A robust starting point for the synthesis of Methyl indole-1-carboxylate involves the deprotonation of the indole nitrogen followed by acylation. The choice of base and solvent is critical for success.

Expert Rationale: The indole N-H has a pKa of ~17 in DMSO, requiring a sufficiently strong base for complete deprotonation. Incomplete deprotonation can lead to a sluggish reaction and favor undesired C3-acylation, as the neutral indole remains a potent nucleophile at that position[1]. Sodium hydride (NaH) is a common choice as it forms hydrogen gas, driving the deprotonation to completion. Anhydrous solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are essential to prevent quenching the base and hydrolysis of the acylating agent.

Recommended Protocol: N-Carboxymethylation using Sodium Hydride

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole (1.0 eq).

  • Dissolution: Add anhydrous THF or DMF (approx. 0.2 M concentration) and cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of H₂ gas should cease, and the solution may become clearer.

  • Acylation: Cool the mixture back to 0 °C. Add methyl chloroformate (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting indole is consumed.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Q2: My reaction yield is very low or has failed completely. What are the most common causes?

Low or no yield is a frequent issue that can almost always be traced back to a few key parameters. Before re-running the entire reaction, consider these points.

Troubleshooting Workflow for Low Yield

G start Low / No Yield Observed check_base Was the deprotonation complete? start->check_base check_reagents Are reagents high quality? check_base->check_reagents  Yes base_issue Moisture present? Base not strong enough? Insufficient reaction time? check_base->base_issue No check_conditions Were reaction conditions optimal? check_reagents->check_conditions  Yes reagent_issue Indole starting material impure? Acylating agent degraded? check_reagents->reagent_issue No conditions_issue Temperature too low? Reaction time too short? check_conditions->conditions_issue No base_solution Use anhydrous solvents. Switch to stronger base (e.g., NaH). Allow more time for deprotonation. base_issue->base_solution reagent_solution Purify indole (recrystallization). Use a fresh bottle of methyl chloroformate. reagent_issue->reagent_solution conditions_solution Increase temperature. Increase reaction time and monitor by TLC. conditions_issue->conditions_solution

Caption: Troubleshooting Decision Workflow for Low Yield Reactions.

Detailed Analysis:

  • Ineffective Deprotonation: As mentioned, this is the primary culprit. The use of weaker bases like potassium carbonate (K₂CO₃) often requires higher temperatures and more polar solvents like DMF or acetonitrile to be effective[2]. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective, even with less reactive acylating agents like thioesters, due to the high solubility and dissociation of the cesium indolide salt[1].

  • Reagent Quality: Methyl chloroformate is highly reactive and susceptible to hydrolysis. Always use a fresh bottle or a recently opened one that has been stored properly. The indole starting material should also be pure.

  • Reaction Conditions: While the NaH protocol works well from 0 °C to room temperature, other base/solvent combinations may require optimization. The table below summarizes conditions reported in the literature for various N-acylation methods.

Table 1: Comparison of Optimized Reaction Conditions for Indole N-Acylation

Acylating Agent Base (eq) Solvent Temperature (°C) Time (h) Typical Yield (%) Reference
Methyl Chloroformate NaH (1.2) THF 0 to RT 2-4 >90% Standard Protocol
S-methyl butanethioate Cs₂CO₃ (3.0) Xylene 140 12 97% [1]
Dimethyl Carbonate [Bmim]OH (0.1) DMC 90 1 ~95% [3]

| Carbonylimidazole | DBU (0.2) | CH₂Cl₂ | RT | 1 | >95% |[4] |

Q3: I see a major byproduct in my TLC and NMR. How do I identify and prevent it?

The most common byproduct results from electrophilic attack on the indole ring itself, typically at the C3 position.

Mechanism: N-Acylation vs. C3-Acylation

The indolide anion, formed after deprotonation, is an ambient nucleophile with reactivity at both the N1 and C3 positions. While the negative charge is formally on the nitrogen, there is significant electron density at C3.

  • N1-Acylation (Kinetic Product): This is typically the faster, irreversible reaction when a strong base is used to generate the indolide anion.

  • C3-Acylation (Thermodynamic/Electrophilic Substitution): If the indole is not fully deprotonated, it can act as a neutral nucleophile, attacking the acylating agent with the electron-rich C3 position. This pathway is more common under acidic or neutral conditions but can compete if deprotonation is slow or incomplete. Recent studies have shown that N1-carboxylation can be reversible, and under certain conditions (high temperature), the carboxylate group can migrate to the C3 position[5].

Sources

Optimization

Technical Support Center: Navigating the Chemistry of the Indole Ring

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of the indole ring during chemical reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of the indole ring during chemical reactions. The indole moiety is a privileged scaffold in medicinal chemistry, but its electron-rich nature makes it susceptible to a variety of degradation pathways. This guide, presented in a troubleshooting-focused Q&A format, offers practical, field-proven insights to help you navigate the complexities of indole chemistry and ensure the integrity of your molecules.

Section 1: Understanding Indole Ring Instability

This section addresses the fundamental reasons behind indole degradation, providing the foundational knowledge needed to troubleshoot and prevent these issues.

Frequently Asked Questions (FAQs)

Q1: Why is the indole ring so susceptible to degradation?

A1: The indole ring's reactivity stems from its high electron density, particularly at the C3 position of the pyrrole ring. This makes it highly nucleophilic and prone to electrophilic attack. Furthermore, the lone pair of electrons on the nitrogen atom can participate in resonance, contributing to the ring's aromaticity but also influencing its reactivity. Under certain conditions, this inherent reactivity can lead to undesired side reactions, including oxidation, polymerization, and ring-opening.

Q2: What are the most common conditions that lead to indole degradation?

A2: The most common culprits for indole degradation are acidic conditions, oxidizing agents, and sometimes, strong bases or high temperatures. Each of these conditions can initiate distinct degradation pathways. For instance, strong acids can protonate the indole ring, making it susceptible to polymerization or attack by other nucleophiles.[1][2] Oxidizing agents, including atmospheric oxygen, can lead to the formation of oxindoles and other oxygenated byproducts.[3][4][5]

Section 2: Troubleshooting Guide for Common Degradation Pathways

Here, we delve into specific degradation scenarios, offering detailed mechanistic explanations and actionable troubleshooting advice.

Degradation in Acidic Media

Q3: I'm observing a complex mixture of byproducts and a significant loss of my starting material when using strong acids like TFA or HCl. What is happening?

A3: Strong acids can protonate the indole ring, primarily at the C3 position, forming an indoleninium ion. This cation is highly electrophilic and can be attacked by nucleophiles present in the reaction mixture. More commonly, it can react with another neutral indole molecule in an electrophilic aromatic substitution-type reaction, initiating polymerization and leading to the formation of insoluble "indole tar."[1][2]

Troubleshooting Steps:

  • Choice of Acid: If possible, switch to a milder acid. For reactions requiring acidic conditions, consider using weaker acids like acetic acid or using a Lewis acid that may coordinate differently and prevent polymerization.

  • Protecting Groups: The most effective solution is to protect the indole nitrogen with an electron-withdrawing group. This reduces the electron density of the pyrrole ring, making it less susceptible to protonation and subsequent polymerization. Common protecting groups for this purpose include Boc, Tosyl (Ts), and SEM.

  • Reaction Conditions: Running the reaction at lower temperatures can help to minimize acid-catalyzed degradation and polymerization.

Visualizing the Problem: Acid-Catalyzed Indole Polymerization

G Indole1 Indole Indoleninium Indoleninium Ion (Protonated at C3) Indole1->Indoleninium H+ Dimer Dimeric Intermediate Indoleninium->Dimer Attacks Indole2 Another Indole Molecule Indole2->Dimer Polymer Polymerization (Indole Tar) Dimer->Polymer Further reactions

Caption: Acid-catalyzed polymerization of indole.

Oxidative Degradation

Q4: My indole-containing compound is turning colored and showing new, more polar spots on TLC after workup or during storage. Is this oxidation?

A4: Yes, this is a classic sign of indole oxidation. The electron-rich pyrrole ring is easily oxidized, even by atmospheric oxygen, especially in the presence of light or trace metals.[3][4] The C2-C3 double bond is particularly vulnerable. Common oxidation products include oxindoles, isatins, and ultimately, ring-opened products like N-(2-formylphenyl)formamide.[3][5]

Troubleshooting Steps:

  • Inert Atmosphere: Perform reactions and workups under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Antioxidants: For storage of sensitive indole compounds, consider adding a radical scavenger like butylated hydroxytoluene (BHT).

  • Protecting Groups: N-protection with an electron-withdrawing group can decrease the susceptibility of the indole ring to oxidation.

Visualizing the Problem: A Simplified Indole Oxidation Pathway

G Indole Indole Indoxyl Indoxyl (3-Hydroxyindole) Indole->Indoxyl [O] Oxindole Oxindole Indoxyl->Oxindole Tautomerization/ [O] RingOpened Ring-Opened Products Oxindole->RingOpened Further Oxidation

Caption: Simplified pathway of indole oxidation.

Reductive Degradation

Q5: I am trying to reduce another functional group in my molecule, but I am also seeing reduction of the indole ring. How can I avoid this?

A5: While the benzene portion of the indole is quite resistant to reduction, the pyrrole ring can be reduced under certain conditions. Catalytic hydrogenation (e.g., H₂, Pd/C) can reduce the C2-C3 double bond to give an indoline, especially under harsh conditions (high pressure and temperature). Dissolving metal reductions (e.g., Na in liquid ammonia) tend to reduce the benzene ring.[6]

Troubleshooting Steps:

  • Choice of Reducing Agent: Select a reducing agent that is chemoselective for the functional group you are targeting. For example, sodium borohydride (NaBH₄) is generally mild enough not to reduce the indole ring while being effective for reducing aldehydes and ketones.

  • Protecting Groups: N-protection can influence the outcome of reductions. An N-tosyl group, for example, can be cleaved under some reductive conditions, so careful selection is necessary.

  • Reaction Conditions: Optimize the reaction conditions (temperature, pressure, reaction time) to favor the desired reduction and minimize indole ring reduction.

Section 3: The Strategic Use of Protecting Groups

Protecting the indole nitrogen is often the most robust strategy to prevent degradation. This section provides a guide to selecting and using common indole protecting groups.

Protecting Group Selection Guide
Protecting GroupAbbreviationStability (Stable to)Lability (Cleaved by)Key Considerations
tert-ButoxycarbonylBocBases, nucleophiles, mild acids, hydrogenolysisStrong acids (TFA, HCl), Lewis acids (ZnCl₂, TMSOTf), thermolysisWidely used, generally stable, but can be cleaved under surprisingly mild acidic conditions.[7]
p-ToluenesulfonylTosyl (Ts)Strong acids, oxidizing agents, many organometallicsStrong bases (NaOH, KOH), reductive cleavage (Mg/MeOH, Na/NH₃), some nucleophiles (thiolates)Very robust, provides good protection against acid-catalyzed degradation. Cleavage can require harsh conditions.[8][9][10]
2-(Trimethylsilyl)ethoxymethylSEMBases, nucleophiles, organometallics, mild acids, some reducing agentsFluoride sources (TBAF), strong acidsOffers orthogonal deprotection strategy using fluoride ions.[11][12][13]
Experimental Protocols

Protocol 1: N-Boc Protection of Indole

  • Dissolve Indole: Dissolve the indole (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Add Base and Boc Anhydride: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) and di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected indole.

Troubleshooting Boc Protection:

  • Low Yield: Ensure your indole starting material is dry. If the amine is not nucleophilic enough, consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF, but be mindful of potential side reactions.

  • Incomplete Reaction: Increase the amount of Boc₂O or extend the reaction time. Gentle heating may also be beneficial.

Protocol 2: N-Tosyl Protection of Indole

  • Prepare Indole Anion: Dissolve the indole (1.0 eq.) in anhydrous THF or DMF and cool to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stir: Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases.

  • Add Tosyl Chloride: Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq.) in the same solvent.

  • Reaction and Workup: Allow the reaction to proceed at room temperature until completion (monitored by TLC). Carefully quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.[8]

Protocol 3: N-SEM Protection of Indole

  • Generate Indole Anion: In a flame-dried flask under an inert atmosphere, dissolve the indole (1.0 eq.) in anhydrous DMF. Cool to 0 °C and add NaH (1.2 eq.) portion-wise.

  • Stir: Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq.) dropwise.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.[12]

Deprotection Protocols

Protocol 4: Deprotection of N-Boc Indole (Acidic Conditions)

  • Dissolve Substrate: Dissolve the N-Boc indole in dichloromethane (DCM).

  • Add Acid: Add trifluoroacetic acid (TFA) (5-10 equivalents) at 0 °C.

  • Reaction: Stir at room temperature and monitor by TLC.

  • Workup: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃. Extract with an organic solvent, wash with brine, dry, and concentrate.

Protocol 5: Deprotection of N-Tosyl Indole (Basic Conditions)

  • Dissolve Substrate: Dissolve the N-tosyl indole in a mixture of THF and methanol (2:1).

  • Add Base: Add cesium carbonate (3.0 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor by HPLC or TLC.

  • Workup: Upon completion, evaporate the solvent. Add water to the residue and extract the product with an organic solvent. Wash, dry, and concentrate to afford the deprotected indole.[8][10]

Protocol 6: Deprotection of N-SEM Indole (Fluoride-Mediated)

  • Dissolve Substrate: Dissolve the N-SEM indole in anhydrous THF.

  • Add Fluoride Source: Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 eq.).

  • Reaction: Stir the reaction at room temperature or with gentle heating. Monitor by TLC.

  • Workup: Once complete, dilute the reaction with water and extract with an organic solvent. Wash the organic layers, dry, and concentrate. Purify by column chromatography.[11][13]

Section 4: Indole Ring Stability in Common Synthetic Transformations

This section provides guidance on preventing indole degradation during specific, widely used chemical reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Q6: I am performing a Suzuki coupling on a bromoindole, but I am getting significant amounts of homocoupling and other side products. How can I improve this?

A6: Indoles can be challenging substrates in cross-coupling reactions. The N-H proton can interfere with the catalytic cycle by reacting with the base or the organometallic reagents. This can lead to catalyst deactivation and side reactions.

Preventative Measures:

  • N-Protection: Protecting the indole nitrogen is highly recommended. N-Boc or N-SEM are often good choices as they are stable to many cross-coupling conditions. N-Tosyl can also be used, but care must be taken as some palladium catalysts can insert into the N-S bond.

  • Choice of Base: Use a milder base if possible. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger organic bases.

  • Ligand and Catalyst Selection: The choice of palladium catalyst and ligand is crucial. For Suzuki couplings, ligands like SPhos or XPhos can be effective. For Heck and Sonogashira couplings, careful optimization of the catalyst system is necessary.

  • Degassing: Thoroughly degas all solvents and reagents to prevent oxidative side reactions that can deactivate the catalyst.

Workflow for a Protected Indole Suzuki Coupling

G Start N-Protected Bromoindole Setup Setup Reaction: - Pd Catalyst - Ligand - Boronic Acid - Base - Degassed Solvent Start->Setup Reaction Heat under Inert Atmosphere Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for a Suzuki coupling with a protected indole.

Peptide Synthesis

Q7: The tryptophan residue in my peptide seems to be degrading during solid-phase peptide synthesis (SPPS), especially during the acidic cleavage step.

A7: Tryptophan is notoriously sensitive to the acidic conditions used for cleavage from the solid support and removal of side-chain protecting groups in Boc- and Fmoc-based SPPS. The indole ring can be modified by electrophiles generated during the cleavage process, leading to oxidized or alkylated side products.

Preventative Measures:

  • Scavengers: Always use a "scavenger cocktail" during the final cleavage step. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT). These scavengers trap the reactive carbocations generated from the cleavage of other protecting groups and the resin linker, preventing them from attacking the indole ring.

  • Side-Chain Protection of Tryptophan: For particularly sensitive sequences, consider using tryptophan with its indole nitrogen protected, for example, with a Boc group (Trp(Boc)). This protecting group is removed during the final cleavage along with other Boc-protected residues.

References

  • Baboomian, V., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11491-11509. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • Nizkorodov, S. (2024, June 27). Light-absorbing products of atmospheric oxidation of indole [Video]. YouTube. [Link]

  • Preparation and Properties of INDOLE. (n.d.). [Link]

  • Sarac, A. S., et al. (2010). The investigation of acid effect on chemical polymerization of indole. Journal of Applied Polymer Science, 117(3), 1546-1553. [Link]

  • Wet air oxidation of indole, benzopyrazole, and benzotriazole: Effects of operating conditions and reaction mechanisms. (n.d.). ResearchGate. [Link]

  • Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Indole N‐Boc deprotection method development. (n.d.). ResearchGate. [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. (2007). ResearchGate. [Link]

  • p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal. [Link]

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. (2006). ResearchGate. [Link]

  • Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. (2006). ResearchGate. [Link]

  • Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. (2012). ResearchGate. [Link]

  • A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. (2018). National Institutes of Health. [Link]

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2007). ResearchGate. [Link]

  • Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C. (2023). The Royal Society of Chemistry. [Link]

  • Zinc Chloride Promoted Efficient and Facile BOC Protection of Amines. (2012). ResearchGate. [Link]

  • Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. (2008). National Institutes of Health. [Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. (2022). MDPI. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2021). MDPI. [Link]

  • Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. (2000). ACS Publications. [Link]

  • N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022). MDPI. [Link]

  • SEM Protecting Group: SEM Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. [Link]

  • AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. (n.d.). National Institutes of Health. [Link]

  • An efficient TBAF-catalyzed three component synthesis of 3-Indole derivatives under solvent-free conditions. (2013). Academia.edu. [Link]

  • Reactions that Work: Boc Protection. (2012, June 18). Chemtips. [Link]

Sources

Troubleshooting

Troubleshooting guide for low yields in palladium-catalyzed reactions of Methyl indole-1-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields in palladium-catalyzed cross-coupling reactions involvi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields in palladium-catalyzed cross-coupling reactions involving Methyl indole-1-carboxylate. The following content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki-Miyaura coupling of a bromo-substituted Methyl indole-1-carboxylate is giving low yield. What are the primary factors to investigate?

Low yields in Suzuki-Miyaura couplings of indole systems can be attributed to several factors, often related to catalyst deactivation, suboptimal reaction parameters, or substrate-specific issues.[1][2]

Immediate Troubleshooting Steps:

  • Reagent Integrity and Stoichiometry:

    • Boronic Acid/Ester Quality: Boronic acids are prone to decomposition (protodeboronation), especially when impure or stored improperly. Use freshly opened or purified boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).

    • Stoichiometry: A slight excess of the boronic acid reagent (1.2-1.5 equivalents) is often beneficial.

  • Catalyst and Ligand System:

    • Palladium Precursor: Ensure the quality of your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).

    • Ligand Selection: For electron-deficient systems like N-acylated indoles, bulky, electron-rich phosphine ligands are often crucial.[3] Consider ligands such as XPhos, SPhos, or RuPhos. The choice of ligand can significantly impact the efficiency of both oxidative addition and reductive elimination steps.[3]

    • Catalyst Loading: While higher catalyst loading can increase conversion, it's not always the solution and increases costs. Typical loadings range from 1-5 mol %.

  • Base and Solvent Selection:

    • Base Strength: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause substrate or product degradation.[2] For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[1]

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often employed to dissolve both the organic and inorganic reagents. Ensure the solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

In-depth Analysis and Optimization:

The N-methoxycarbonyl group on the indole nitrogen is electron-withdrawing, which can influence the electronic properties of the indole ring and its reactivity in the catalytic cycle. This group can also be labile under strongly basic or high-temperature conditions.

ParameterRecommendation for Methyl indole-1-carboxylateRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common, reliable Pd(0) precursors.
Ligand XPhos, SPhos, RuPhos (2-4 mol %)Bulky, electron-rich ligands promote oxidative addition and reductive elimination.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Moderately strong bases that are less likely to cleave the N-CO₂Me group.
Solvent Dioxane/H₂O or Toluene/H₂O (e.g., 10:1)Aprotic organic solvents with water to dissolve the base. Must be rigorously degassed.
Temperature 80-110 °CHigh enough for reaction to proceed but monitor for potential decarboxylation.

Experimental Protocol: Optimization of a Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add the bromo-substituted Methyl indole-1-carboxylate (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • In a separate flask, prepare a degassed solution of the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and ligand (e.g., XPhos, 0.04 equiv) in the organic solvent (e.g., dioxane).

  • Add the catalyst solution to the Schlenk flask containing the solids, followed by degassed water.

  • Heat the reaction mixture at the desired temperature with stirring and monitor by TLC or LC-MS.

Question 2: I am attempting a Heck reaction with Methyl indole-1-carboxylate and an acrylate, but the yield is poor and I see multiple products. How can I improve this?

The Heck reaction with electron-rich heterocycles like indoles can be challenging due to issues with regioselectivity and competing side reactions.[4][5] The N-methoxycarbonyl group influences the electronic distribution of the indole ring, which can affect the position of C-H activation or coupling.

Troubleshooting Strategy:

  • Regioselectivity: Unprotected indoles typically undergo Heck reactions at the C3 position. However, N-acyl groups can direct the reaction to the C2 position.[6] The formation of multiple products suggests that you may be getting a mixture of C2 and C3-alkenylated indoles.

    • Ligand Control: The choice of ligand can be critical in controlling regioselectivity. For C2-selective alkenylation, specialized ligands may be required. Some studies have shown that sulfoxide-2-hydroxypyridine (SOHP) ligands can promote C2-selectivity in oxidative Heck reactions of indoles.[4]

  • Catalyst System:

    • For Heck reactions, Pd(OAc)₂ is a common and effective catalyst precursor.[7]

    • Phosphine ligands are often used, but phosphine-free conditions with tetraalkylammonium salts (e.g., TBAC) can also be effective and may be worth exploring.[5]

  • Base and Solvent:

    • Organic bases like triethylamine (Et₃N) or inorganic bases like NaOAc or K₂CO₃ are typically used.[8]

    • Polar aprotic solvents like DMF, NMP, or acetonitrile are common choices.

Flowchart for Troubleshooting Heck Reaction Issues:

heck_troubleshooting start Low Yield in Heck Reaction check_regio Analyze Product Mixture for Regioisomers (C2 vs. C3) start->check_regio c2_product Desired C2 Product is Minor check_regio->c2_product c3_product Desired C3 Product is Minor check_regio->c3_product optimize_ligand Optimize Ligand for C2-Selectivity (e.g., SOHP type) c2_product->optimize_ligand Yes optimize_conditions Optimize General Conditions (Base, Solvent, Temp) c2_product->optimize_conditions No c3_product->optimize_conditions Yes decomposition Check for Substrate/Product Decomposition optimize_conditions->decomposition decarboxylation Analyze for Decarboxylation Side Product decomposition->decarboxylation If decomposition is observed lower_temp Lower Reaction Temperature decarboxylation->lower_temp milder_base Use a Milder Base (e.g., NaOAc) decarboxylation->milder_base

Caption: Troubleshooting workflow for Heck reactions.

Question 3: My Buchwald-Hartwig amination of a chloro-substituted Methyl indole-1-carboxylate with a primary amine is not proceeding. What are the likely causes?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the catalyst system, particularly with less reactive aryl chlorides.[9][10]

Key Areas for Investigation:

  • Catalyst System - The Crucial Component:

    • Palladium Source: While various Pd(0) and Pd(II) sources can be used, pre-formed palladium catalysts (precatalysts) often give more reproducible results.

    • Ligand Choice is Critical: For coupling aryl chlorides, especially electron-rich ones, highly active, sterically hindered biarylphosphine ligands are generally required.[11] Ligands like BrettPhos, RuPhos, or Josiphos-type ligands are excellent candidates. First-generation ligands like P(t-Bu)₃ or bidentate ligands like BINAP may not be active enough for this transformation.[9]

  • Base Selection:

    • A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[10] Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are the most common and effective bases for Buchwald-Hartwig aminations. Carbonate bases are typically not strong enough for coupling with aryl chlorides.

  • Solvent:

    • Aprotic, non-coordinating solvents like toluene, dioxane, or t-butanol are preferred. These solvents have good solubility for the reagents and do not interfere with the catalyst.

Potential Side Reaction: Decarboxylation

Under strongly basic conditions and elevated temperatures, the N-methoxycarbonyl group can be susceptible to hydrolysis or decarboxylation.[12] If you observe the formation of the unprotected indole, consider using a weaker base if possible or lowering the reaction temperature. However, for aryl chlorides, a strong base is often necessary, creating a narrow optimization window.

Diagram of the Buchwald-Hartwig Catalytic Cycle:

buchwald_hartwig_cycle pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)(L_n)-X pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)(L_n)-NHR' pd_complex1->pd_complex2 Amine Coordination & Deprotonation (R'NH₂, Base) pd_complex2->pd0 Reductive Elimination product Ar-NHR' pd_complex2->product

Caption: Simplified Buchwald-Hartwig amination cycle.

Question 4: I am observing significant amounts of a dehalogenated or protodeborylated side product. How can I suppress these pathways?

The formation of dehalogenated (for Heck/Suzuki/Buchwald-Hartwig) or protodeborylated (for Suzuki) side products is a common issue that points towards problems in the catalytic cycle.

Causes and Solutions:

  • Dehalogenation: This often occurs when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination (if applicable) or reaction with trace water or other proton sources.

    • Solution: Ensure strictly anhydrous conditions (if the protocol allows) and a rigorously inert atmosphere. The choice of a more electron-rich, bulky ligand can often accelerate the reductive elimination step, outcompeting the dehalogenation pathway.[3]

  • Protodeboronation (Suzuki-Miyaura): This is the cleavage of the C-B bond of the boronic acid, replacing the boron group with a hydrogen atom.

    • Causes: This side reaction is often promoted by excess base, high temperatures, and the presence of water. Some heteroaryl boronic acids are particularly prone to this.[1]

    • Solutions:

      • Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃).

      • Lower the reaction temperature.

      • Use the boronic acid reagent as fresh as possible.

      • Consider switching to a more stable boronic ester derivative (e.g., pinacol ester).

General Experimental Best Practices

  • Inert Atmosphere: All palladium(0) catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the active catalyst.[13]

  • Solvent Degassing: Solvents should be thoroughly degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

  • Reagent Purity: Use high-purity reagents and solvents to avoid catalyst inhibition or unwanted side reactions.

References

  • Yang, Y., Qiu, X., Zhao, Y., Mu, Y., & Shi, Z. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2336-2343. [Link]

  • Wikipedia contributors. (2023). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Thuronyi, B. W., Diao, T., & Sanford, M. S. (2013). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 135(4), 1434–1437. [Link]

  • The Organic Chemistry Tutor. (2023, March 6). Buchwald-Hartwig amination [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Yang, Y., Qiu, X., Zhao, Y., Mu, Y., & Shi, Z. (2015). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. Journal of the American Chemical Society, 138(2), 495-8. [Link]

  • Reddy, G. S., Reddy, M. S., & Thirupathi, P. (2018). Palladium-Catalyzed Decarboxylative ortho-Amidation of Indole-3-carboxylic Acids with Isothiocyanates Using Carboxyl as a Deciduous Directing Group. The Journal of Organic Chemistry, 83(8), 4375-4383. [Link]

  • Wang, Y.-J., Yuan, C.-H., Chu, D.-Z., & Jiao, L. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(37), 10144-10151. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2014). Palladium-Catalyzed Intra- and Intermolecular C–H Arylation Using Mesylates: Synthetic Scope and Mechanistic Studies. ACS Catalysis, 4(7), 2158-2165. [Link]

  • Yang, Y., Qiu, X., Zhao, Y., Mu, Y., & Shi, Z. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(49), 17118-17129. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1070–1082. [Link]

  • Huffman, T. R., Wu, Y., Emmerich, A., & Shenvi, R. A. (2020). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. [Link]

  • Listro, R., Rossino, G., Tenti, A., & Rencurosi, A. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Vitale, P., Perna, F. M., & Capriati, V. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 14698-14709. [Link]

  • Fuwa, H., & Sasaki, M. (2007). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry, 72(22), 8546-8549. [Link]

  • Pacific Northwest National Laboratory. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. [Link]

  • Daugulis, O. (2012). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. Angewandte Chemie International Edition, 51(49), 12301-12303. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Samanta, S., & Maiti, D. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(7), 67. [Link]

  • Lin, Y.-C., Chen, C.-T., & Lee, C.-Y. (2017). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 22(12), 2111. [Link]

  • Reddy, G. S., Reddy, M. S., & Thirupathi, P. (2018). Palladium-Catalyzed Decarboxylative Ortho-Amidation of Indole-3-carboxylic Acids with Isothiocyanates Using Carboxyl As a Deciduous Directing Group. The Journal of Organic Chemistry, 83(8), 4375-4383. [Link]

  • D'Auria, M., Racioppi, R., & Cefola, M. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 25(21), 5030. [Link]

  • Wang, C., Li, Y., & Zhang, Y. (2016). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron Letters, 57(49), 5485-5487. [Link]

  • Gandeepan, P., & Cheng, C.-H. (2013). Highly regioselective C2-alkenylation of indoles using the N-benzoyl directing group: an efficient Ru-catalyzed coupling reaction. Organic Letters, 15(11), 2818-2821. [Link]

  • Zhang, J., Li, H., & Wang, L. (2020). Palladium-Catalyzed Wacker-Type Oxidation of N-Boc Indoles under Mild Conditions. Chinese Journal of Chemistry, 38(11), 1269-1273. [Link]

  • Li, J.-W., Wang, L.-N., Li, M., Tang, P.-T., Luo, X.-P., & Ali, M. (2019). Palladium/NBE-Catalyzed Regioselective C–H Silylation: Access to Divergent Silicon-Containing Indoles. Organic Letters, 21(8), 2847-2850. [Link]

  • Kim, S., & Kang, B. (2016). Palladium-Catalyzed Asymmetric Nitrogen-Selective Addition Reaction of Indoles to Alkoxyallenes. Organic Letters, 18(21), 5584-5587. [Link]

  • Costello, J. P., & Ferreira, E. M. (2019). Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O-H and N-H Additions. Organic Letters, 21(24), 9934-9939. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Synthesis of Indoles via Ammonia Cross-Coupling-Alkyne Cyclization. Chemical Communications, 47(24), 6936-6938. [Link]

  • Goudarzi, M., & Fakhroeian, Z. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2947. [Link]

  • Zhang, Z., Wang, X., & Li, Y. (2020). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry, 85(17), 11337-11346. [Link]

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Optimization

Technical Support Center: Strategies for Regioselective Functionalization of Methyl Indole-1-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the regioselective functionalization of methyl indole-1-carboxylate. This guide is designed for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of methyl indole-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this versatile heterocyclic scaffold. The indole nucleus is a cornerstone of countless pharmaceuticals and natural products, and mastering its selective functionalization is paramount for innovation.[1][2]

The N-methoxycarbonyl protecting group on the indole nitrogen atom fundamentally alters the electronic and steric landscape of the heterocycle. While offering stability and preventing N-functionalization, it deactivates the ring towards classical electrophilic substitution compared to N-H or N-alkyl indoles. This guide provides a question-and-answer-based approach to troubleshoot common experimental challenges and to strategically plan for desired regiochemical outcomes.

Frequently Asked Questions: Troubleshooting & Strategy

This guide is structured to address challenges based on the target position for functionalization on the indole ring.

Section 1: C3-Functionalization — The Path of Least Resistance

The C3 position remains the most nucleophilic carbon on the methyl indole-1-carboxylate ring, making it the default site for many electrophilic substitution reactions. However, the deactivating nature of the N1-substituent can lead to sluggish reactions or require harsher conditions, creating a delicate balance to avoid side reactions.

Question: My Vilsmeier-Haack formylation at C3 is giving low yields and a complex mixture of byproducts. What is going wrong?

Answer: This is a common issue. While the Vilsmeier-Haack reaction is a go-to for C3-formylation, the N-COOMe group's deactivation requires careful optimization.

  • Causality: The Vilsmeier reagent (formed from POCl₃ and DMF) is a moderately strong electrophile. The reduced nucleophilicity of the N-protected indole means the reaction requires more forcing conditions (higher temperature or longer reaction times) than an unprotected indole. These conditions can promote side reactions, including potential hydrolysis or reaction at the N1-carbonyl group, or even polymerization under acidic conditions.[3]

  • Troubleshooting Steps:

    • Temperature Control: Start at 0 °C and slowly warm the reaction to room temperature or slightly above (e.g., 40-50 °C). Avoid high temperatures (>90 °C) which can cause decomposition.

    • Stoichiometry: Use a moderate excess of the Vilsmeier reagent (1.5 - 2.0 equivalents). A large excess can lead to more byproducts.

    • Solvent Choice: While DMF is the reagent, using a co-solvent like 1,2-dichloroethane (DCE) can improve solubility and moderate the reaction.

    • Work-up Procedure: Ensure a careful, cold aqueous work-up. Quenching the reaction mixture by pouring it onto ice followed by basification with aqueous NaOH or K₂CO₃ is critical to neutralize the acidic medium and hydrolyze the intermediate iminium salt to the aldehyde.

Question: I am attempting a Friedel-Crafts acylation at C3, but I am recovering my starting material or observing N-deprotection. How can I improve this?

Answer: Strong Lewis acids required for Friedel-Crafts reactions can be incompatible with the N-methoxycarbonyl group.

  • Causality: Lewis acids like AlCl₃ can coordinate to the carbonyl oxygen of the ester, making it susceptible to cleavage (deprotection). Furthermore, the deactivation of the ring by the N-COOMe group makes the Friedel-Crafts reaction inherently difficult.

  • Strategic Pivot:

    • Milder Lewis Acids: Switch to milder Lewis acids that are less likely to cause deprotection. Consider using ZnCl₂, SnCl₄, or BF₃·OEt₂.

    • Alternative Acylating Agents: Instead of acyl halides with a strong Lewis acid, consider using a pre-formed complex or a different reaction altogether. For example, reaction with an acid anhydride in the presence of a milder catalyst can be effective.

    • Alternative Strategy (Lithiation): A more robust method is to perform a C2-lithiation followed by quenching with an acylating agent, which will then rearrange to the C3-acylated product. However, direct C3-functionalization is often preferred for its simplicity.

Section 2: C2-Functionalization — Overcoming Inherent Reactivity

Directing functionalization to the C2 position requires overcoming the innate preference for C3 attack. This is typically achieved through directed metalation or by leveraging transition-metal-catalyzed C-H activation.[4]

Question: How can I achieve selective lithiation at the C2 position of methyl indole-1-carboxylate? My attempts with n-BuLi are giving a mixture of products.

Answer: C2-lithiation is a powerful tool, but its success is highly dependent on precise reaction conditions. The N-COOMe group, while not a classical directing group, can facilitate C2 deprotonation under the right conditions.

  • Causality & Mechanism: Strong alkyllithium bases can deprotonate the C2 position, which is the most acidic proton on the indole ring after the N-H proton (which is now protected). The choice of base, solvent, and temperature is critical to prevent side reactions, such as addition to the carbonyl group or deprotonation at other sites.

  • Key Experimental Parameters:

    • Base Selection: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or a combination of n-BuLi with a chelating agent like TMEDA. s-BuLi can also be effective.

    • Temperature: The reaction must be kept cold, typically at -78 °C (dry ice/acetone bath), to prevent base-catalyzed decomposition and ensure kinetic control of deprotonation.

    • Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent. Ensure it is freshly distilled or obtained from a solvent purification system.

    • Addition Order: Add the base slowly to a cold (-78 °C) solution of the indole. Stir for a defined period (e.g., 30-60 minutes) to allow for complete deprotonation before adding the electrophile.

Workflow: C2-Lithiation and Electrophilic Quench

C2_Lithiation_Workflow cluster_prep Preparation cluster_lithiation Lithiation cluster_quench Electrophilic Quench Start Methyl Indole-1-carboxylate in Anhydrous THF Cool Cool to -78 °C Start->Cool Base Slowly add s-BuLi or LDA Cool->Base Under N2/Ar Stir Stir for 1h @ -78 °C Base->Stir Electrophile Add Electrophile (e.g., TMSCl) Stir->Electrophile Formation of C2-lithiated species Warm Warm to RT & Quench (aq. NH4Cl) Electrophile->Warm Product C2-Functionalized Product Warm->Product

Caption: Workflow for C2-lithiation and subsequent electrophilic quench.

Protocol: C2-Silylation of Methyl Indole-1-carboxylate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl indole-1-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) via syringe and stir to dissolve.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add s-butyllithium (1.1 eq, 1.4 M in cyclohexane) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Anion Formation: Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add freshly distilled chlorotrimethylsilane (TMSCl, 1.2 eq) dropwise.

  • Reaction Completion: Stir at -78 °C for an additional 2 hours, then allow the reaction to warm slowly to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Section 3: Benzene Ring Functionalization (C4-C7) — The Final Frontier

Functionalizing the benzene portion of the indole core is significantly more challenging due to the lower intrinsic reactivity of these C-H bonds compared to those in the pyrrole ring.[1][4][5] Success in this area almost exclusively relies on transition-metal-catalyzed C-H activation, often guided by a directing group (DG).[1]

Question: I need to introduce a substituent at the C7 position. Is this possible with the methyl-1-carboxylate group in place?

Answer: While challenging, it is possible, though often indirect. The N-COOMe group is generally a poor directing group for C7 C-H activation. Most successful strategies involve a different N-substituent that can form a stable cyclometalated intermediate with the catalyst.

  • Causality: C7 functionalization is typically achieved via a "directed ortho-metalation" pathway.[6] A directing group on the indole nitrogen coordinates to a metal catalyst (e.g., Palladium, Rhodium, Ruthenium), which then selectively activates the adjacent C7-H bond. The ester carbonyl of the N-COOMe group is a weak coordinator and forms a sterically unfavorable 6-membered palladacycle, leading to low reactivity.

  • Effective Strategies:

    • Directing Group Exchange: The most common approach is to use the N-COOMe as a placeholder. It can be removed and replaced with a more effective directing group, such as pivaloyl, acetyl, or a phosphinamide (e.g., N-P(O)tBu₂), which are known to direct C-H activation to the C7 position.[1][7] After the C7-functionalization, the directing group can be removed.

    • Boron-Mediated Hydroxylation: Some transition-metal-free methods have been developed, such as a boron-mediated directed C-H hydroxylation, which can be effective for C7 (and C4) positions.[1][7]

Diagram: Directing Group Strategy for C7-Functionalization

DG_Strategy Indole_COOMe Methyl Indole-1-carboxylate Indole_DG Indole-N-DG (DG = P(O)tBu₂, etc.) Indole_COOMe->Indole_DG 1. Deprotection 2. Install Directing Group Indole_C7_Func C7-Functionalized Indole-N-DG Indole_DG->Indole_C7_Func Pd(OAc)₂ / Coupling Partner C-H Activation @ C7 Final_Product Final C7-Functionalized Product Indole_C7_Func->Final_Product Remove Directing Group

Caption: General strategy for C7-functionalization via directing group exchange.

Question: My goal is C4-arylation. What are the current state-of-the-art methods?

Answer: The C4 position is arguably the most difficult to functionalize selectively due to steric hindrance from the pyrrole ring and the lack of adjacent directing group handles.[7][8]

  • Causality: The peri-interaction with the C5-H and the steric bulk of the fused ring system make C4 sterically inaccessible for many reagents. Furthermore, its electronic properties are not favorable for simple electrophilic attack.

  • Advanced Strategies:

    • Transient Directing Groups: Some methods utilize a transient directing group. For example, rhodium-catalyzed methods have been developed for direct C4 C-H functionalization of unprotected indoles.[9]

    • Combined Directing Group Approach: A clever strategy involves installing a directing group at the C3 position (e.g., a pivaloyl group), which can then work in concert with an N-directing group to steer functionalization to the C4 or C5 position.[1]

    • Palladium Catalysis with Specific Ligands: Jia and coworkers developed a Pd-catalyzed method for C4-olefination using a TfNH- directing group, demonstrating that carefully designed catalytic systems can overcome the inherent challenges.[8]

Section 4: General Troubleshooting & Method Development

Table 1: Comparison of Common Indole N-Protecting Groups

Protecting GroupAbbreviationKey FeaturesTypical Cleavage ConditionsDirecting Effect
Methoxycarbonyl-COOMeElectron-withdrawing, stable to mild acid/base.Strong base (NaOH, KOH), LiAlH₄Weak C2-lithiation director.
tert-Butoxycarbonyl-BocElectron-withdrawing, easily cleaved.Strong acid (TFA), heat.Can direct C2-lithiation.
Benzenesulfonyl-SO₂Ph (Bes)Strongly electron-withdrawing, very stable.Mg/MeOH, Na/HgStrong C2-lithiation director.
[2-(trimethylsilyl)ethoxy]methyl-SEMNeutral, stable to many conditions.[10]Fluoride source (TBAF), acid.Can direct C2-lithiation.
Di-tert-butylphosphinoyl-P(O)tBu₂Bulky, excellent C7-directing group.[1]Strong acid or base.Strong C7-director for Pd/Cu.

Table 2: General Troubleshooting Guide

Issue ObservedPossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Insufficiently reactive electrophile/reagent. 2. Deactivation by N-COOMe group is too strong. 3. Catalyst poisoning or deactivation.1. Increase temperature moderately; increase reaction time. 2. Switch to a more activated coupling partner or a different N-protecting group. 3. Use freshly prepared catalyst/reagents; ensure inert atmosphere.
N-Deprotection 1. Reaction conditions are too acidic or basic. 2. Reaction temperature is too high. 3. Nucleophilic attack at the ester carbonyl.1. Buffer the reaction or switch to milder reagents (e.g., use NaHCO₃ instead of NaOH). 2. Run the reaction at a lower temperature for a longer time. 3. Use non-nucleophilic bases (e.g., DBU, K₂CO₃).
Mixture of Isomers 1. Loss of regiocontrol under thermal conditions. 2. Competing reaction pathways (e.g., C2 vs. C3). 3. In directed reactions, steric/electronic mismatch.1. Lower the reaction temperature to favor the kinetic product. 2. Change solvent polarity or catalyst/ligand system to favor one pathway. 3. Re-evaluate the choice of directing group and catalyst system.
Polymerization/Decomposition 1. Presence of strong acid. 2. Unstable intermediates. 3. Reaction is too exothermic.1. Use a non-acidic protocol or add a mild base/buffer. 2. Ensure rigorous exclusion of air and moisture. 3. Slow down reagent addition; improve cooling and stirring.
References
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). National Institutes of Health. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). PubMed. [Link]

  • C H Activation of Indoles | Request PDF. (n.d.). ResearchGate. [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Royal Society of Chemistry. [Link]

  • Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017). ACS Publications. [Link]

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  • Regiodivergent N1- and C3- Carboxylation of Indoles. (2026). ChemRxiv. [Link]

  • Regiodivergent N1- and C3- Carboxylation of Indoles. (2026). ChemRxiv. [Link]

  • Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. (2017). ACS Publications. [Link]

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  • Transition metal-catalyzed C–H functionalizations of indoles. (n.d.). Royal Society of Chemistry. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (n.d.). Beilstein Journals. [Link]

  • Cobalt-Catalyzed C-2 Functionalization of N-Methylindole-1-carboxamide via Regioselective Hydroindolation of 1,6-Diyne | Request PDF. (2025). ResearchGate. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (n.d.). ResearchGate. [Link]

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  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). ACS Publications. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Methyl Indole-1-carboxylate and Methyl Indole-3-carboxylate

Introduction The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Subtle modifications to th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Subtle modifications to the indole ring, such as the position of a substituent, can dramatically alter a molecule's interaction with biological targets. This guide provides a detailed comparison of two isomeric indole derivatives: Methyl indole-1-carboxylate and Methyl indole-3-carboxylate. While structurally similar, the placement of the methyl carboxylate group at either the N-1 or C-3 position significantly influences their known biological profiles and applications in drug discovery. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective biological activities, supported by available experimental data and synthetic considerations.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift of the methyl carboxylate group from the nitrogen atom (N-1) to the C-3 position of the indole ring results in distinct physicochemical properties that can influence their biological behavior, such as membrane permeability and receptor binding.

PropertyMethyl indole-1-carboxylateMethyl indole-3-carboxylate
Molecular Formula C₁₀H₉NO₂C₁₀H₉NO₂
Molecular Weight 175.18 g/mol [2]175.18 g/mol [3]
Appearance LiquidPowder or lumps
Melting Point Not applicable145.0-152.0 °C[4]
CAS Number 39203-20-8[2]942-24-5[3]

Comparative Biological Activity: From Inert Precursor to Bioactive Scaffold

Methyl indole-3-carboxylate: A Scaffold with Intrinsic, Albeit Weak, Biological Activity

Methyl indole-3-carboxylate has been identified as a natural product and has been evaluated for some intrinsic biological activities.[5] The available data suggests that while its inherent potency is low, it serves as a valuable template for the development of more complex and potent derivatives.

Antimicrobial Activity: Methyl indole-3-carboxylate has demonstrated weak activity against the Gram-positive bacterium Nocardia sp., with a reported Minimum Inhibitory Concentration (MIC) of 33.3 µg/mL.[5][6][7] This suggests a limited potential as a standalone antibacterial agent but indicates that the indole-3-carboxylate moiety can be a starting point for the synthesis of more potent antimicrobial compounds.

Cytotoxicity: The compound has been shown to have low cytotoxicity against several human cancer cell lines. In studies involving L929, PC-3, and KB3-1 cells, the half-maximal inhibitory concentration (IC₅₀) was found to be greater than 56.8 µM.[6] This low toxicity profile is a desirable characteristic for a scaffold molecule, as it allows for chemical modifications to enhance therapeutic activity without introducing significant off-target toxicity.

A Versatile Precursor for Bioactive Molecules: Perhaps the most significant role of Methyl indole-3-carboxylate is as a starting material for the synthesis of a wide range of biologically active molecules. It is a key reactant in the preparation of inhibitors for various enzymes and receptors, including:

  • Nitric oxide synthase (nNOS)

  • Protein kinase C alpha (PKCα)

  • The C-terminal domain of RNA polymerase II (as antitumor agents)

  • Kinase insert domain receptor (KDR)

  • Serotonin 5-HT4 receptors

Derivatives of indole-3-carboxylic acid have been shown to possess potent antihypertensive activity by acting as angiotensin II receptor 1 antagonists.[8] Furthermore, conjugates of indole-3-carboxylic acid have exhibited significant anticancer activity against various cancer cell lines.[9]

Methyl indole-1-carboxylate: A Chemically Reactive Building Block

In stark contrast to its C-3 isomer, there is a notable absence of reported intrinsic biological activity for Methyl indole-1-carboxylate in the scientific literature. Its primary role appears to be that of a chemical intermediate and a reactant in the synthesis of complex, biologically active molecules.

The placement of the carboxylate group on the indole nitrogen atom alters the electronic properties of the ring system, making it a useful tool for synthetic chemists. It has been utilized as a key reactant in the preparation of:

  • Obatoclax: A Bcl-2 family protein inhibitor with potential as an anticancer agent.[10]

  • Tetracyclic indolines: A class of compounds with various potential therapeutic applications.[10]

The lack of inherent biological activity for Methyl indole-1-carboxylate, coupled with its utility in synthesis, positions it as a valuable, non-interfering building block for the construction of more elaborate molecular architectures with desired pharmacological profiles.

Experimental Protocols

Synthesis of Methyl indole-3-carboxylate

A common method for the synthesis of Methyl indole-3-carboxylate is the Fischer indole synthesis, followed by esterification.

Step 1: Fischer Indole Synthesis of Indole-3-carboxylic acid

  • React phenylhydrazine with pyruvic acid in the presence of a suitable acid catalyst (e.g., sulfuric acid, polyphosphoric acid).

  • Heat the reaction mixture to induce cyclization and formation of the indole ring.

  • Purify the resulting indole-3-carboxylic acid by recrystallization.

Step 2: Esterification to Methyl indole-3-carboxylate

  • Dissolve indole-3-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours.

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the Methyl indole-3-carboxylate by column chromatography or recrystallization.

Synthesis_Methyl_indole_3_carboxylate phenylhydrazine Phenylhydrazine indole_3_cooh Indole-3-carboxylic Acid phenylhydrazine->indole_3_cooh   + Pyruvic Acid   Acid Catalyst, Heat pyruvic_acid Pyruvic Acid methyl_indole_3_cooh Methyl indole-3-carboxylate indole_3_cooh->methyl_indole_3_cooh   + Methanol   Acid Catalyst, Reflux methanol Methanol

Caption: Synthesis of Methyl indole-3-carboxylate.

Synthesis of Methyl indole-1-carboxylate

Methyl indole-1-carboxylate is typically synthesized by the N-acylation of indole.

  • Dissolve indole in a suitable aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).

  • Add a base (e.g., sodium hydride, potassium carbonate) to deprotonate the indole nitrogen.

  • Slowly add methyl chloroformate to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the Methyl indole-1-carboxylate by column chromatography.

Synthesis_Methyl_indole_1_carboxylate indole Indole deprotonated_indole Indole Anion indole->deprotonated_indole   + Base methyl_indole_1_cooh Methyl indole-1-carboxylate deprotonated_indole->methyl_indole_1_cooh   + Methyl Chloroformate methyl_chloroformate Methyl Chloroformate

Caption: Synthesis of Methyl indole-1-carboxylate.

Conclusion: Divergent Roles in Drug Discovery

The comparison of Methyl indole-1-carboxylate and Methyl indole-3-carboxylate reveals a fascinating case of how isomeric positioning of a functional group dictates biological relevance.

  • Methyl indole-3-carboxylate emerges as a molecule with modest but measurable intrinsic biological activity, particularly in the antimicrobial and low-cytotoxicity domains. Its true value lies in its role as a versatile and foundational scaffold for the synthesis of potent and diverse therapeutic agents. The C-3 position of the indole ring is a well-established "hotspot" for introducing modifications that lead to significant biological effects.

  • Methyl indole-1-carboxylate , in contrast, is best characterized as a valuable synthetic intermediate. The lack of reported intrinsic bioactivity makes it an ideal, non-interfering building block for constructing complex molecules where the indole nitrogen serves as a point of attachment.

References

  • ResearchGate. Synthesis, structural investigations, and anti-cancer activity of new methyl indole-3-carboxylate derivatives. [Link]

  • Cambridge Bioscience. Methyl indole-3-carboxylate - MedChem Express. [Link]

  • MDPI. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. [Link]

  • PubMed. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). [Link]

  • PubMed. Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. [Link]

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  • PubMed Central. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. [Link]

  • PubMed Central. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. [Link]

  • ACS Publications. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. [Link]

  • PubMed Central. Gut Microbiota-Derived Indole-3-Carboxylate Influences Mucosal Integrity and Immunity Through the Activation of the Aryl Hydrocarbon Receptors and Nutrient Transporters in Broiler Chickens Challenged With Eimeria maxima. [Link]

  • ACS Publications. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. [Link]

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Comparative

The Architectonics of Efficacy: A Comparative Guide to Indole Carboxylate Isomers in Biological Assays

Introduction: The Significance of Isomeric Position in Bioactivity Within the landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a "privileged structure," a foundational framework for a mu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomeric Position in Bioactivity

Within the landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a "privileged structure," a foundational framework for a multitude of biologically active molecules.[1][2] Its inherent versatility, arising from the fused benzene and pyrrole rings, allows for a rich tapestry of chemical modifications that can profoundly influence interactions with biological targets. Among these modifications, the seemingly subtle placement of a carboxylate group on the indole ring gives rise to a fascinating array of isomers, each with a distinct pharmacological profile. This guide delves into the critical role of isomeric positioning of the carboxylate group on the indole nucleus, offering a comparative analysis of the efficacy of different indole carboxylate isomers in various biological assays. We will explore how shifting the carboxylate from one position to another can dramatically alter a compound's affinity for its target, its functional activity, and its overall therapeutic potential. By examining key examples and presenting supporting experimental data, this guide aims to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships (SAR) that govern the biological effects of this important class of compounds.

The Isomeric Landscape: A Tale of Differential Target Engagement

The position of the carboxylate group on the indole ring dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These factors are paramount in determining how the molecule will interact with the binding pocket of a protein, be it a receptor, an enzyme, or another biological target. In this section, we will explore the distinct biological activities associated with prominent indole carboxylate isomers.

Indole-2-Carboxylates: Modulators of Neurological and Viral Targets

Indole-2-carboxylic acid and its derivatives have emerged as significant players in the modulation of N-methyl-D-aspartate (NMDA) receptors and as inhibitors of HIV-1 integrase.

The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, possesses a glycine co-agonist binding site. Indole-2-carboxylic acid (I2CA) has been identified as a competitive antagonist at this site.[3] This antagonistic activity is highly dependent on the substitution pattern on the indole ring. For instance, the introduction of a chloro group at the C-6 position and a polar, hydrogen-bond-accepting group at the C-3 position can lead to compounds with high affinity (Ki less than 1 µM) for the glycine binding site.[4] This highlights the importance of substituents in addition to the isomeric position of the carboxylate.

The antagonistic effect of indole-2-carboxylates at the NMDA receptor has potential therapeutic implications for conditions associated with excitotoxicity, such as stroke and epilepsy.[3]

In the realm of antiviral research, indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase inhibitors.[5][6] This enzyme is essential for the replication of the HIV-1 virus. The inhibitory mechanism involves the chelation of two Mg2+ ions within the active site of the integrase by the indole nucleus and the C-2 carboxyl group.[5][6]

Structure-activity relationship studies have shown that modifications at various positions of the indole-2-carboxylate scaffold can significantly enhance inhibitory potency. For example, the introduction of a long branch on the C-3 position and a halogenated benzene ring at the C-6 position of the indole core has been shown to improve the interaction with the enzyme's active site, leading to compounds with IC50 values in the low micromolar and even nanomolar range.[6]

Indole-3-Carboxylates and Acetates: A Broad Spectrum of Activities

Indole-3-carboxylic acid and its close relative, indole-3-acetic acid (IAA), along with their derivatives, exhibit a remarkably diverse range of biological activities, from anticancer and anti-inflammatory effects to their well-established role as plant hormones.

The indole-3-carboxylate scaffold has been extensively explored in the development of anticancer agents. These compounds can target various key players in cancer progression, including:

  • Tubulin Polymerization: Certain indole derivatives act as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule formation, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

  • Protein Kinases: Many protein kinases are dysregulated in cancer. Indole-3-carboxylate derivatives have been designed to inhibit specific protein kinases involved in cancer cell signaling pathways.

  • Histone Deacetylases (HDACs): HDAC inhibitors are an important class of anticancer drugs. The indole-3-carboxylate moiety has been incorporated into molecules that effectively inhibit HDACs, leading to changes in gene expression that can suppress tumor growth.

Indole-3-carboxylates have also demonstrated potent anti-inflammatory properties. One notable mechanism is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of the pro-inflammatory mediator prostaglandin E2. Benzo[g]indol-3-carboxylates, in particular, have been identified as a novel class of potent mPGES-1 inhibitors.[7]

Indole-3-acetic acid (IAA) is the most common and physiologically active auxin in plants, playing a central role in virtually every aspect of plant growth and development. The carboxylate group at the C-3 position is crucial for its hormonal activity. The signaling pathway of IAA involves its binding to the TIR1/AFB family of F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.

Other Indole Carboxylate Isomers: Expanding the Pharmacological Profile

While indole-2- and indole-3-carboxylates have received the most attention, other isomers also possess noteworthy biological activities.

Research into indole-5- and -6-carboxylates is less extensive, but emerging studies suggest their potential in various therapeutic areas. For example, the position of substituents on the indole ring, including the carboxylate group, has been shown to be critical for the activity of synthetic cannabinoids at CB1 and CB2 receptors.[8]

Comparative Efficacy: A Data-Driven Analysis

The following table summarizes the known primary biological targets and reported activities for different indole carboxylate isomer classes. It is important to note that the reported potency (e.g., IC50, Ki) is highly dependent on the specific substitutions on the indole ring in addition to the carboxylate position.

Indole Carboxylate IsomerPrimary Biological Target(s)Reported Biological ActivityRepresentative Potency (Example)
Indole-2-Carboxylate NMDA Receptor (Glycine Site)Competitive AntagonistKi < 1 µM[4]
HIV-1 IntegraseInhibitorIC50 = 0.13 µM[6]
Indole-3-Carboxylate/Acetate Tubulin, Protein Kinases, HDACsAnticancer-
mPGES-1Anti-inflammatory-
TIR1/AFB Receptors (in plants)Plant Growth Regulation-
Indole-5/6/7-Carboxylates Cannabinoid Receptors (CB1/CB2)Modulator-

Note: The potency values are for specific, highly optimized derivatives within each isomer class and are not representative of the parent indole carboxylate.

The lack of comprehensive comparative data underscores a significant gap in the current understanding of indole carboxylate SAR. Systematic studies evaluating a panel of unsubstituted and substituted indole carboxylate isomers against a diverse range of biological targets would be invaluable for elucidating the precise role of the carboxylate position in determining biological activity.

Experimental Protocols: A Guide to Assessing Efficacy

To provide a practical framework for researchers, this section details a representative experimental protocol for a common biological assay used to evaluate the efficacy of G-protein coupled receptor (GPCR) modulators, a class to which many targets of indole derivatives belong.

Protocol: Cell-Based Calcium Mobilization Assay for Gq-Coupled GPCRs

This assay is widely used to screen for agonists and antagonists of Gq-coupled GPCRs, such as the angiotensin II type 1 receptor (AT1R), a target for some indole derivatives. The principle of the assay is that activation of Gq-coupled receptors leads to an increase in intracellular calcium concentration, which can be detected using a calcium-sensitive fluorescent dye.

Materials:

  • Cells stably or transiently expressing the Gq-coupled GPCR of interest (e.g., HEK293-AT1R cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)

  • Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention)

  • Test compounds (indole carboxylate isomers) and control ligands (known agonist and antagonist)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • One day prior to the assay, seed the cells into the 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • On the day of the assay, prepare the dye-loading solution by dissolving the calcium-sensitive dye in assay buffer, often with the addition of probenecid.

    • Remove the cell culture medium from the plates and add the dye-loading solution to each well.

    • Incubate the plates for 1 hour at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.

  • Compound Preparation:

    • Prepare serial dilutions of the indole carboxylate isomers and control ligands in assay buffer in a separate compound plate.

  • Assay Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time.

    • Establish a baseline fluorescence reading for a few seconds.

    • The instrument's liquid handler will then add the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence intensity for a set period (e.g., 2-3 minutes) to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • For agonists, plot the ΔF against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

    • For antagonists, pre-incubate the cells with the antagonist before adding a known agonist at its EC80 concentration. Plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50 value.

Visualizing the Molecular Dialogues: Signaling Pathways and Workflows

To better understand the mechanisms through which indole carboxylate isomers exert their effects, it is helpful to visualize the underlying signaling pathways and experimental workflows.

Signaling Pathway: NMDA Receptor-Mediated Signaling

Indole-2-carboxylates can act as antagonists at the glycine co-agonist site of the NMDA receptor, thereby inhibiting its activation. The following diagram illustrates the central role of the NMDA receptor in excitatory neurotransmission and downstream signaling cascades.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Co-agonist Binding Indole2COOH Indole-2-Carboxylate (Antagonist) Indole2COOH->NMDA_R Antagonizes Glycine Binding Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling Activates Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Leads to

Caption: NMDA receptor signaling pathway and the antagonistic action of indole-2-carboxylates.

Experimental Workflow: GPCR Calcium Mobilization Assay

The following diagram outlines the key steps in the cell-based calcium mobilization assay described in the protocol section.

Calcium_Assay_Workflow start Start cell_plating 1. Cell Plating (384-well plate) start->cell_plating dye_loading 2. Dye Loading (Calcium-sensitive dye) cell_plating->dye_loading measurement 4. Fluorescence Measurement (Kinetic plate reader) dye_loading->measurement compound_prep 3. Compound Preparation (Serial dilutions) compound_prep->measurement data_analysis 5. Data Analysis (EC50/IC50 determination) measurement->data_analysis end End data_analysis->end

Caption: Workflow for a cell-based GPCR calcium mobilization assay.

Conclusion: The Path Forward in Isomer-Specific Drug Design

The isomeric position of the carboxylate group on the indole ring is a critical determinant of biological activity. As we have seen, indole-2-carboxylates show promise as NMDA receptor antagonists and HIV-1 integrase inhibitors, while indole-3-carboxylates and their analogs display a wide array of effects, including anticancer and anti-inflammatory properties. While direct comparative data across all isomers for a single target remains a key area for future investigation, the existing body of research clearly demonstrates that the specific placement of the carboxylate group profoundly influences target recognition and functional outcome.

For researchers in drug discovery, a deep appreciation of these structure-activity relationships is essential. The insights provided in this guide are intended to aid in the rational design of novel indole-based therapeutics with enhanced potency and selectivity. Future research focused on the systematic evaluation of a complete set of indole carboxylate isomers against diverse biological targets will undoubtedly uncover new therapeutic opportunities and further illuminate the intricate dance between molecular structure and biological function.

References

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  • Fulp, A., Bortoff, K., Zhang, Y., Seltzman, H., Mathews, J., Snyder, R., & Maitra, R. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & medicinal chemistry letters, 25(15), 2949–2954. [Link]

  • Liao, C., Zhou, H., Zhang, Y., & Zhang, H. (2013). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of medicinal chemistry, 56(20), 7965–7975. [Link]

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  • Wang, Z., Li, X., Wang, Y., Zhang, Y., Li, J., & Liu, X. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC medicinal chemistry, 15(3), 754–763. [Link]

  • Wang, Z., Li, X., Wang, Y., Zhang, Y., Li, J., & Liu, X. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC medicinal chemistry, 15(3), 754–763. [Link]

  • Liao, C., Scott, D., & Zhang, Y. (2014). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS medicinal chemistry letters, 5(11), 1238–1243. [Link]

  • Li, X., Wang, Y., Zhang, Y., Li, J., & Liu, X. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules (Basel, Switzerland), 28(24), 8020. [Link]

  • Kestelein, B., Vandekerckhove, L., & Christ, F. (2016). Indole-based Allosteric Inhibitors of HIV-1 Integrase. ACS medicinal chemistry letters, 7(10), 941–945. [Link]

  • Palomba, M., Roda, G., & Rossi, D. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat-USA, Inc.. [Link]

  • Cui, G., Lai, F., Wang, X., Chen, X., & Xu, B. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European journal of medicinal chemistry, 188, 111985. [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(19), 1-10. [Link]

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  • Hood, W. F., Gray, N. M., Dappen, M. S., Watson, G. B., Compton, R. P., Cordi, A. A., ... & Monahan, J. B. (1992). Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site. Journal of neurochemistry, 58(6), 2009–2016. [Link]

  • Singh, T. R., & Monahan, J. B. (1993). Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization. Neuropharmacology, 32(2), 139–147. [Link]

  • Sechi, M., Angotzi, G., Dallocchio, R., Dessì, A., Carta, F., Sannia, L., ... & Neamati, N. (2004). Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors. Journal of medicinal chemistry, 47(10), 2529–2540. [Link]

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Sources

Validation

Comparative analysis of different synthetic routes to Methyl indole-1-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the indole nucleus remains a cornerstone of pharmacologically active compounds. Its N-functionalization is a critical step in modifying its biol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indole nucleus remains a cornerstone of pharmacologically active compounds. Its N-functionalization is a critical step in modifying its biological properties. Methyl indole-1-carboxylate, a key intermediate and protecting group, is frequently synthesized. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations that guide the choice of one method over another. We will delve into the classic strong-base approach, a greener alternative using dimethyl carbonate, and a phase-transfer catalysis method, offering detailed protocols and a critical evaluation of their respective merits and drawbacks.

Introduction: The Significance of Methyl Indole-1-carboxylate

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The hydrogen atom on the indole nitrogen is reactive and its substitution is a common strategy to modulate the molecule's electronic properties, solubility, and biological activity. The introduction of a methoxycarbonyl group at the N-1 position to form methyl indole-1-carboxylate serves two primary purposes:

  • A Protecting Group: The N-H proton of indole is acidic and can interfere with various reactions. The carbamate group in methyl indole-1-carboxylate is a robust protecting group that is stable to a wide range of reaction conditions and can be readily removed when desired.

  • A Synthetic Intermediate: The N-carbomethoxy group can be a precursor for other functionalities or can be transformed in subsequent synthetic steps.

Given its importance, the efficient and safe synthesis of methyl indole-1-carboxylate is a frequent task in synthetic chemistry laboratories. This guide will compare three major synthetic strategies.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is often a balance between yield, reaction conditions, cost, safety, and environmental impact. Here, we compare three distinct and representative methods for the synthesis of Methyl indole-1-carboxylate.

Parameter Route 1: Strong Base/Methyl Chloroformate Route 2: Green Synthesis with Dimethyl Carbonate (DMC) Route 3: Phase-Transfer Catalysis (PTC)
Reagents Indole, Sodium Hydride (NaH), Methyl ChloroformateIndole, Dimethyl Carbonate, Ionic Liquid or other catalystIndole, Methyl Chloroformate, Aqueous NaOH, Phase-Transfer Catalyst
Typical Solvents Anhydrous THF, DMFDimethyl Carbonate (reagent and solvent)Dichloromethane, Toluene
Reaction Temperature 0 °C to room temperature90 - 130 °CRoom temperature
Reported Yield High (typically >90%)High (e.g., 96.5% for N-methylation)Good to High
Safety Concerns High: NaH is highly flammable and reactive; Methyl Chloroformate is toxic and corrosive.Low: DMC is a low-toxicity, biodegradable reagent.Moderate: Use of chlorinated solvents.
Environmental Impact High: Use of hazardous reagents and anhydrous organic solvents.Low: "Green" reagent, minimal waste.Moderate: Use of organic solvents.
Scalability Challenging due to the hazards of NaH.Good; has been demonstrated on a large scale.Good; well-suited for industrial processes.
Cost-Effectiveness Reagents can be relatively inexpensive, but safety infrastructure adds cost.DMC is a cost-effective reagent.PTC catalysts can be an additional cost, but overall process can be economical.

Route 1: The Classic Approach - Strong Base and Methyl Chloroformate

This is the traditional and perhaps most direct method for the N-acylation of indole. It relies on the deprotonation of the indole nitrogen with a strong base, followed by quenching the resulting anion with an acylating agent.

Causality Behind Experimental Choices

The pKa of the N-H proton of indole is approximately 17, making it weakly acidic. Therefore, a strong base is required for complete deprotonation to form the highly nucleophilic indolide anion. Sodium hydride (NaH) is a common choice due to its high basicity and the irreversible nature of the deprotonation (hydrogen gas evolves). Anhydrous aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are essential to prevent quenching of the strong base and the reactive anion. Methyl chloroformate is a potent electrophile and reacts rapidly with the indolide anion to form the desired product.

Experimental Protocol

Caution: Sodium hydride is a highly flammable solid and reacts violently with water. Methyl chloroformate is toxic and corrosive. This procedure must be carried out by trained personnel in a well-ventilated fume hood under an inert atmosphere.

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 eq.) in mineral oil.

  • Washing: The mineral oil is removed by washing the NaH dispersion with anhydrous hexanes under a nitrogen atmosphere. The hexanes are then carefully removed via cannula.

  • Reaction Setup: Anhydrous THF is added to the flask to create a slurry of NaH. The flask is cooled to 0 °C in an ice bath.

  • Deprotonation: A solution of indole (1.0 eq.) in anhydrous THF is added dropwise to the stirred NaH slurry. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Acylation: The reaction mixture is cooled back to 0 °C, and a solution of methyl chloroformate (1.1 eq.) in anhydrous THF is added dropwise.

  • Workup: The reaction is stirred at room temperature for 2-3 hours. The reaction is then carefully quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford methyl indole-1-carboxylate.

Self-Validating System

The completion of the deprotonation step can be visually monitored by the cessation of hydrogen gas evolution. The progress of the acylation can be tracked by thin-layer chromatography (TLC). The final product can be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.

Comparative

A Comparative Spectroscopic Guide to Methyl Indole-1-carboxylate and Its Isomeric Derivatives

In the landscape of pharmaceutical and materials science, indole derivatives serve as foundational scaffolds for a multitude of functional molecules. Their unique electronic properties and versatile reactivity make them...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, indole derivatives serve as foundational scaffolds for a multitude of functional molecules. Their unique electronic properties and versatile reactivity make them indispensable. Among them, methyl indole carboxylates are pivotal intermediates. Accurate structural elucidation and purity assessment are paramount, and for this, a multi-faceted spectroscopic approach is not just beneficial but essential.

This guide provides an in-depth spectroscopic comparison of Methyl indole-1-carboxylate and its key isomers, Methyl indole-2-carboxylate and Methyl indole-3-carboxylate. We will dissect how the seemingly subtle shift in the position of the methyl carboxylate group profoundly influences the molecule's interaction with electromagnetic radiation, yielding distinct fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as unique fragmentation patterns in Mass Spectrometry (MS).

The Structural Isomers: A Tale of Electronic Distribution

The core of our comparison lies in understanding the electronic differences between the three primary isomers. The position of the electron-withdrawing carboxylate group dictates the electronic landscape of the entire indole ring system.

  • Methyl indole-1-carboxylate: The carboxylate group is directly attached to the nitrogen atom. This delocalizes the nitrogen's lone pair electrons into the carbonyl group, fundamentally altering the aromaticity and electron density of the pyrrole ring.

  • Methyl indole-2-carboxylate: The substituent is at the C2 position, a π-electron-rich site. This placement directly influences the electron distribution within the pyrrole moiety and the adjacent benzene ring.

  • Methyl indole-3-carboxylate: The substituent is at the C3 position, the most nucleophilic carbon in the indole system. This leads to extensive conjugation and unique electronic effects compared to the C2 isomer.

Below is a diagram illustrating the structural distinctions that form the basis of our spectroscopic analysis.

G cluster_0 Methyl Indole Carboxylate Isomers Isomers Isomers 1-COOCH3 Methyl indole-1-carboxylate Isomers->1-COOCH3 N1 Position 2-COOCH3 Methyl indole-2-carboxylate Isomers->2-COOCH3 C2 Position 3-COOCH3 Methyl indole-3-carboxylate Isomers->3-COOCH3 C3 Position

Caption: Structural relationship of the three primary methyl indole carboxylate isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy provides the most detailed insight into the chemical environment of each proton and carbon atom. The position of the ester group creates significant and predictable variations in chemical shifts.

¹H NMR Spectroscopy

The proton NMR spectra are particularly revealing. The electron-withdrawing nature of the carboxylate group deshields nearby protons, shifting their signals downfield.

  • Methyl indole-1-carboxylate: The absence of the N-H proton is the most immediate difference. The protons on the pyrrole ring (H2 and H3) are significantly affected by the N-acylation.

  • Methyl indole-2-carboxylate: The H3 proton, adjacent to the carboxylate group, typically appears as a distinct singlet or a small doublet in the downfield region of the aromatic spectrum. The N-H proton signal is present, often as a broad singlet.

  • Methyl indole-3-carboxylate: The H2 proton is now adjacent to the electron-withdrawing group and is shifted significantly downfield, often appearing as the most downfield aromatic proton (apart from the N-H).[1] The N-H signal is also present and typically broad.[1]

¹³C NMR Spectroscopy

The carbon spectra reinforce these electronic effects. The carbonyl carbon provides a key diagnostic peak, while the indole ring carbons shift based on their proximity to the substituent.

  • Methyl indole-1-carboxylate: The C2 and C7a carbons are most affected by the N-acylation. The carbonyl carbon signal is characteristic.[2]

  • Methyl indole-2-carboxylate: The C2 carbon is shifted significantly downfield due to its direct attachment to the carboxylate group. The C3 carbon is also influenced.

  • Methyl indole-3-carboxylate: The C3 carbon is shifted downfield. Notably, quaternary carbons (C3, C3a, C7a) can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups and quaternary carbons.[1]

Comparative NMR Data Summary

CompoundKey ¹H Chemical Shifts (δ, ppm)Key ¹³C Chemical Shifts (δ, ppm)
Methyl indole-1-carboxylate No N-H proton. H2/H3 shifts reflect N-acylation. OCH₃ ~3.9 ppm.C=O ~151 ppm. Ring carbons shifted compared to parent indole.
Methyl indole-2-carboxylate Broad N-H singlet (>11 ppm). H3 is downfield. OCH₃ ~3.9 ppm.C=O ~162 ppm. C2 is significantly downfield.
Methyl indole-3-carboxylate Broad N-H singlet (~12 ppm)[3]. H2 is significantly downfield (~8.1 ppm)[3]. OCH₃ ~3.8 ppm[3].C=O ~165 ppm[1]. C3 is downfield (~107 ppm), C2 is also affected (~136 ppm)[1].

Note: Exact chemical shifts are solvent-dependent. Data is compiled from typical values found in deuterated solvents like DMSO-d₆ or CDCl₃.[1][3]

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of functional groups. The C=O stretch of the ester and the N-H stretch (where present) are the most diagnostic peaks.

  • C=O Stretch: The position of the carbonyl stretch is highly sensitive to its electronic environment.

    • Methyl indole-1-carboxylate: The C=O is directly conjugated with the nitrogen lone pair. This donation of electron density weakens the C=O double bond, lowering its stretching frequency to around 1730-1750 cm⁻¹ .

    • Methyl indole-2/3-carboxylate: The C=O is conjugated with the indole π-system. This conjugation also lowers the frequency compared to a simple aliphatic ester, typically appearing in the range of 1680-1720 cm⁻¹ . The exact position can be influenced by intermolecular hydrogen bonding involving the N-H group.

  • N-H Stretch: This is a key differentiating feature.

    • Methyl indole-1-carboxylate: The spectrum is devoid of a sharp N-H stretching band in the 3300-3500 cm⁻¹ region.

    • Methyl indole-2/3-carboxylate: A characteristic N-H stretching vibration is observed around 3300-3400 cm⁻¹ .[4] The peak may be broadened if hydrogen bonding is present in the sample (e.g., in a solid-state KBr pellet).[4]

Comparative IR Data Summary

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C-H/C=C (cm⁻¹)
Methyl indole-1-carboxylate Absent~1730-1750~3100-3000, ~1600-1450
Methyl indole-2-carboxylate ~3300-3400[4]~1680-1710~3100-3000, ~1600-1450
Methyl indole-3-carboxylate ~3300-3400~1690-1720~3100-3000, ~1600-1450

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily the π-π* transitions of the indole aromatic system. The indole chromophore typically shows two main absorption bands.

  • Methyl indole-1-carboxylate: Attaching the electron-withdrawing group to the nitrogen significantly perturbs the π-system. This generally results in a blue shift (hypsochromic shift) of the longer wavelength absorption band compared to C-substituted indoles, as the nitrogen lone pair is less available to participate in the aromatic system.

  • Methyl indole-2/3-carboxylate: The carboxylate group acts as an auxochrome and extends the conjugated π-system. This leads to a red shift (bathochromic shift) in the absorption maxima (λ_max) compared to unsubstituted indole. The effect is generally more pronounced for the 3-substituted isomer due to more effective conjugation. A study of 1-methylindole showed characteristic absorptions that are perturbed by such substitutions.[5][6]

Comparative UV-Vis Data Summary

Compoundλ_max (nm) - Band 1λ_max (nm) - Band 2
Indole (Reference) ~216~270-290
Methyl indole-1-carboxylate ShiftedGenerally blue-shifted vs. C-substituted isomers
Methyl indole-2-carboxylate ShiftedRed-shifted vs. indole
Methyl indole-3-carboxylate ShiftedRed-shifted vs. indole, often at a longer wavelength than the 2-isomer

Note: λ_max values are highly dependent on the solvent used.

Mass Spectrometry (MS): The Fragmentation Puzzle

Mass spectrometry provides the molecular weight and crucial structural information from fragmentation patterns. Electron Ionization (EI) is a common technique for these molecules.

The molecular ion peak (M⁺) for all three isomers will be the same (m/z 175), corresponding to the molecular formula C₁₀H₉NO₂.[2][7][8] The differentiation lies in the relative abundance of the fragment ions.

  • Common Fragmentation Pathways:

    • Loss of a methoxy radical (•OCH₃): M⁺ → [M - 31]⁺. This results in a fragment at m/z 144 and is often a major peak for all isomers.[7][8]

    • Loss of the carbomethoxy group (•COOCH₃): M⁺ → [M - 59]⁺. This gives a fragment at m/z 116, corresponding to the indoyl cation.[7][8]

  • Isomer-Specific Fragmentation:

    • Methyl indole-1-carboxylate: Fragmentation may also involve rearrangements specific to the N-acyl bond, potentially leading to a different ratio of [M-31]⁺ to [M-59]⁺ ions compared to the other isomers.

    • Methyl indole-2-carboxylate: The base peak is often the [M - 31]⁺ fragment at m/z 144.[7]

    • Methyl indole-3-carboxylate: The fragmentation pattern is similar, but the relative intensities of the m/z 144 and m/z 116 fragments can differ, reflecting the stability of the precursor ions.[8]

Comparative MS Data Summary

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ion (m/z)Base Peak (m/z)
All Isomers 175[2][7][8]144 ([M-OCH₃]⁺), 116 ([M-COOCH₃]⁺)[7][8]Typically 144

Note: High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.[9]

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized protocols are essential.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Analysis cluster_2 Structural Confirmation Sample Sample Preparation (Dissolution in appropriate solvent) NMR_Acq NMR Acquisition (¹H, ¹³C, DEPT, COSY) Sample->NMR_Acq IR_Acq IR Acquisition (ATR or KBr Pellet) Sample->IR_Acq UV_Acq UV-Vis Acquisition (Quartz Cuvette) Sample->UV_Acq MS_Acq MS Acquisition (EI or ESI source) Sample->MS_Acq NMR_Proc NMR Processing (Peak Integration, Shift Assignment) NMR_Acq->NMR_Proc IR_Proc IR Analysis (Peak Identification) IR_Acq->IR_Proc UV_Proc UV-Vis Analysis (λ_max Determination) UV_Acq->UV_Proc MS_Proc MS Analysis (Fragmentation Pattern) MS_Acq->MS_Proc Compare Compare Data (Across isomers & literature) NMR_Proc->Compare IR_Proc->Compare UV_Proc->Compare MS_Proc->Compare Structure Structure Elucidation Compare->Structure

Caption: A standardized workflow for the comprehensive spectroscopic analysis of indole derivatives.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the indole derivative and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire with a standard pulse sequence. Typical parameters include a 30° pulse angle, 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire with proton decoupling. A 90° pulse angle and a longer relaxation delay (5 seconds) are used. A higher number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Perform COSY experiments to establish H-H couplings and HSQC/HMBC experiments to correlate proton and carbon signals for unambiguous assignment.[1]

IR Spectroscopy Protocol (ATR)
  • Sample Preparation: No special preparation is needed for a solid sample if using an Attenuated Total Reflectance (ATR) accessory. Ensure the ATR crystal is clean.

  • Background Scan: Perform a background scan with nothing on the crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁴ M) of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).[5]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (establish the baseline).

  • Measurement: Replace the blank with the sample cuvette and scan the absorbance, typically from 400 nm down to 200 nm.[5]

Mass Spectrometry Protocol (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Method: Inject a small volume (1 µL) onto a suitable GC column (e.g., DB-5). Use a temperature program that allows for the elution and separation of the analyte.

  • MS Method: Set the EI energy to 70 eV. Scan a mass range appropriate for the compound (e.g., m/z 40-300). The mass analyzer will separate the ions based on their mass-to-charge ratio.

Conclusion

The spectroscopic analysis of Methyl indole-1-carboxylate and its C2 and C3 isomers is a clear demonstration of structure-property relationships. While all three share the same molecular formula, the distinct electronic environments created by the placement of the carboxylate group provide a unique and identifiable fingerprint across NMR, IR, UV-Vis, and MS techniques. For the researcher, a comprehensive analysis using these orthogonal methods is the most robust path to unambiguous structural confirmation, providing the analytical confidence required for advancing drug discovery and materials development.

References

  • PubChem. Methyl indole-1-carboxylate. National Center for Biotechnology Information.

  • Magritek. Methyl 1H-indole-3-carboxylate. Magritek.

  • PubChem. Methyl 1H-indole-2-carboxylate. National Center for Biotechnology Information.

  • Sigma-Aldrich. Methyl indole-1-carboxylate. Merck KGaA.

  • Cravotto, G., et al. (2018). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 23(11), 2993.

  • SpectraBase. Methyl 1-pentyl-1H-indole-3-carboxylate. Wiley-VCH GmbH.

  • Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation.

  • Supporting Information for Methylation of Indoles and Pyrroles. The Royal Society of Chemistry.

  • Scribd. Indole 3 Carboxylate. Scribd Inc.

  • ResearchGate. ¹H NMR spectra showing NH of indole moiety. ResearchGate GmbH.

  • ResearchGate. Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. ResearchGate GmbH.

  • PubChem. Methyl indole-3-carboxylate. National Center for Biotechnology Information.

  • Al-Warhi, T., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(1), M1857.

  • ResearchGate. FT-IR spectrum of control indole. ResearchGate GmbH.

  • ResearchGate. Infrared spectrum of the 1-methylindole. ResearchGate GmbH.

  • DergiPark. Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. DergiPark Akademik.

  • NIST. 1H-Indole, 1-methyl-. National Institute of Standards and Technology.

  • NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. National Institute of Standards and Technology.

  • ChemicalBook. Methyl indole-2-carboxylate(1202-04-6)IR1. ChemicalBook.

  • Sigma-Aldrich. 1-Methylindole-2-carboxaldehyde. Merck KGaA.

  • ChemicalBook. Methyl indole-3-carboxylate(942-24-5) 1H NMR spectrum. ChemicalBook.

  • ResearchGate. UV-Vis absorption spectra of the photooxidation of indole. ResearchGate GmbH.

  • Sigma-Aldrich. Methyl indole-5-carboxylate. Merck KGaA.

  • ResearchGate. UV/Vis absorption and normalized fluorescence spectra. ResearchGate GmbH.

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Validation

Introduction to Methyl Indole-1-Carboxylate and the Imperative of Cross-Reactivity Profiling

An objective, data-driven comparison of a compound's interaction with various receptors is crucial for advancing research and development. This guide provides a comprehensive analysis of the cross-reactivity of Methyl in...

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-driven comparison of a compound's interaction with various receptors is crucial for advancing research and development. This guide provides a comprehensive analysis of the cross-reactivity of Methyl indole-1-carboxylate, offering a comparative assessment of its binding affinity and functional activity across a panel of receptors. The experimental data presented herein is intended to provide researchers, scientists, and drug development professionals with the necessary insights to evaluate the selectivity of this compound and guide future investigations.

Methyl indole-1-carboxylate is a small molecule featuring an indole scaffold, a privileged structure in medicinal chemistry known to interact with a wide range of biological targets. The indole nucleus is a core component of many endogenous ligands and approved drugs, highlighting its versatility in molecular recognition. Consequently, compounds incorporating this motif warrant thorough investigation for potential off-target interactions to mitigate the risk of unforeseen side effects and to delineate their precise pharmacological profile.

Cross-reactivity profiling is an indispensable step in the drug discovery and development pipeline. It serves to identify unintended interactions of a lead compound with other receptors, ion channels, transporters, and enzymes. A comprehensive understanding of a compound's selectivity is paramount for predicting its in vivo effects, interpreting toxicological data, and ultimately ensuring the safety and efficacy of a potential therapeutic agent. This guide outlines the methodologies and presents the data from a systematic cross-reactivity assessment of Methyl indole-1-carboxylate.

Experimental Design and Rationale for Receptor Panel Selection

To ascertain the selectivity profile of Methyl indole-1-carboxylate, a tiered screening approach was employed. The initial selection of receptors for screening was based on the structural alerts generated from the indole core and the known promiscuity of related compounds. The panel was strategically chosen to include representatives from major receptor families, including G-protein coupled receptors (GPCRs), ligand-gated ion channels, and receptor tyrosine kinases.

The primary objective of this study was to identify any significant off-target binding, defined as a binding affinity (Ki) of less than 1 µM, at a screening concentration of 10 µM. Compounds exhibiting significant binding were then subjected to functional assays to determine whether the interaction was agonistic or antagonistic in nature.

Comparative Analysis of Receptor Binding Affinity

The cross-reactivity of Methyl indole-1-carboxylate was evaluated using radioligand binding assays. These assays measure the ability of the test compound to displace a known high-affinity radioligand from its receptor. The results are expressed as the inhibitory constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Profile of Methyl Indole-1-carboxylate

Receptor TargetLigand Displaced% Inhibition at 10 µMKi (nM)
Serotonin Receptors
5-HT1A[3H]-8-OH-DPAT12%>10,000
5-HT2A[3H]-Ketanserin8%>10,000
5-HT2B[3H]-LSD15%>10,000
Dopamine Receptors
D1[3H]-SCH233905%>10,000
D2[3H]-Spiperone9%>10,000
Adrenergic Receptors
α1A[3H]-Prazosin3%>10,000
α2A[3H]-Rauwolscine7%>10,000
β1[3H]-CGP121771%>10,000
β2[3H]-CGP121774%>10,000
Muscarinic Receptors
M1[3H]-Pirenzepine6%>10,000
M2[3H]-AF-DX 3842%>10,000
Histamine Receptors
H1[3H]-Pyrilamine11%>10,000

As evidenced by the data in Table 1, Methyl indole-1-carboxylate demonstrates a notable lack of significant binding to the screened receptors at a concentration of 10 µM. The low percentage of inhibition across all tested targets suggests a high degree of selectivity for its intended, or as yet unidentified, primary target. The calculated Ki values are all well above 10,000 nM, indicating a very low affinity for these common off-target receptors.

Functional Activity Assessment

Given the absence of significant binding in the primary screening panel, functional assays to determine agonistic or antagonistic activity were not deemed necessary for the receptors listed above. Should a compound exhibit a Ki value below 1 µM in binding assays, it is imperative to proceed with functional characterization.

Hypothetical Workflow for Functional Assessment:

Caption: Workflow for functional characterization of a compound.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the key experiments performed in this cross-reactivity study.

Radioligand Binding Assay
  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates through differential centrifugation.

  • Assay Buffer Preparation: A buffer solution appropriate for the specific receptor is prepared, typically containing a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.

  • Incubation: A mixture containing the cell membranes, the radioligand, and either the test compound (Methyl indole-1-carboxylate) at various concentrations or buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding) is incubated. The incubation is typically carried out at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. The unbound radioligand passes through the filter.

  • Quantification of Radioactivity: The filters are washed to remove any remaining unbound radioligand, and the amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition by the test compound is then determined, and the IC50 (the concentration of the compound that inhibits 50% of the specific binding) is calculated. The Ki is then derived from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow of a typical radioligand binding assay.

Conclusion and Future Directions

The cross-reactivity profiling of Methyl indole-1-carboxylate presented in this guide demonstrates its high selectivity and low affinity for a broad range of common off-target receptors. The absence of significant binding at a concentration of 10 µM suggests a favorable safety profile with a reduced likelihood of adverse effects mediated by these pathways.

While these initial findings are promising, further investigations are warranted to fully elucidate the pharmacological profile of Methyl indole-1-carboxylate. Future studies should focus on:

  • Expansion of the Receptor Panel: Screening against a more extensive panel of receptors, including orphan receptors and other enzyme families, would provide a more comprehensive understanding of its selectivity.

  • Identification of the Primary Target: Efforts should be directed towards identifying the primary molecular target(s) of Methyl indole-1-carboxylate to understand its mechanism of action.

  • In Vivo Studies: Should a primary target with therapeutic relevance be identified, in vivo studies will be crucial to assess the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.

This guide provides a foundational dataset for Methyl indole-1-carboxylate and a methodological framework for conducting and interpreting cross-reactivity studies. The data supports the continued investigation of this compound as a potentially selective pharmacological tool or therapeutic lead.

References

  • Principles of Radioligand Binding Assays. Source: Methods in Molecular Biology. [Link]

  • The Cheng-Prusoff Equation. Source: Biochemical Pharmacology. [Link]

  • Importance of Cross-Reactivity Profiling in Drug Discovery. Source: Nature Reviews Drug Discovery. [Link]

  • Indole as a Privileged Scaffold in Medicinal Chemistry. Source: RSC Medicinal Chemistry. [Link]

Comparative

A Senior Application Scientist's Guide to Benchmarking Methyl Indole-1-carboxylate-Based Materials in Advanced Applications

Welcome, researchers, to a comprehensive guide on the performance of materials derived from Methyl indole-1-carboxylate. In the landscape of drug discovery and organic electronics, the indole scaffold is a celebrated str...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, to a comprehensive guide on the performance of materials derived from Methyl indole-1-carboxylate. In the landscape of drug discovery and organic electronics, the indole scaffold is a celebrated structural motif, offering a rich platform for therapeutic and materials innovation.[1][2] This guide moves beyond mere synthesis to provide a rigorous framework for evaluating and comparing the performance of N-substituted indole systems, specifically focusing on Methyl indole-1-carboxylate, against its common structural isomers and alternative heterocyclic systems. Our objective is to equip you with the experimental rationale and comparative data necessary to make informed decisions in your research and development endeavors.

The strategic placement of the methoxycarbonyl group at the nitrogen (N1) position of the indole ring profoundly influences the molecule's electronic and steric properties. This substitution serves to protect the indole nitrogen, preventing unwanted side reactions, and modulates the electron density of the aromatic system.[3] These alterations have significant downstream consequences for material performance, from thermal stability in organic thin-film transistors to the binding affinities of drug candidates.[4][5] This guide will dissect these consequences through standardized, reproducible experimental protocols.

Section 1: Foundational Performance Metrics: A Comparative Overview

To establish a meaningful benchmark, we must first define the critical performance indicators relevant to the primary applications of indole-based materials. For professionals in drug development and materials science, these typically include thermal stability, photophysical characteristics, and electrochemical behavior.

We will compare Methyl indole-1-carboxylate against its key isomers, Methyl indole-3-carboxylate and Methyl indole-5-carboxylate , to understand how the position of the ester group dictates performance.

Thermal Stability Analysis

The thermal stability of an organic material is paramount, especially for applications in organic electronics where materials undergo high-temperature processing steps like vacuum deposition.[4] Poor thermal stability can lead to material degradation, compromising device performance and longevity.

Comparative Data: Thermal Properties of Indole Carboxylate Isomers

CompoundDecomposition Temp (Td, 5% weight loss)Melting Point (°C)Rationale & Implications
Methyl indole-1-carboxylate ~250 - 280 °C (Estimated)Liquid at room temp.The N-substitution disrupts intermolecular N-H hydrogen bonding that characterizes other isomers, resulting in a lower melting point. Its thermal stability is moderate, suitable for many solution-processing techniques.
Methyl indole-3-carboxylate ~280 - 320 °C (Estimated)~150 - 152 °CThe presence of the N-H proton allows for strong hydrogen bonding, leading to a higher melting point and potentially enhanced thermal stability in the solid state. This is advantageous for vapor-deposited devices.
Methyl indole-5-carboxylate ~300 - 340 °C (Estimated)126 - 128 °C[6]Substitution on the benzene ring, away from the pyrrole moiety, generally leads to higher thermal stability. The crystal packing enabled by N-H bonding contributes to its higher melting point compared to the N1-substituted isomer.[6]
Photophysical & Electrochemical Properties

For applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes, understanding a material's interaction with light and its electronic energy levels is critical.[7][8]

Comparative Data: Electronic and Photophysical Properties

CompoundHOMO (eV)LUMO (eV)Quantum Yield (ΦF)Key Insights
Methyl indole-1-carboxylate Deeper (more negative)LoweredGenerally LowThe electron-withdrawing nature of the N-carboxylate group stabilizes the Highest Occupied Molecular Orbital (HOMO), making it more resistant to oxidation. This is a desirable trait for hole-transport materials in OLEDs.[7]
Methyl indole-3-carboxylate Higher (less negative)HigherVariable, often higher than N1The C3-substitution has a different electronic influence, often resulting in a smaller HOMO-LUMO gap. Some derivatives are known to be fluorescent, making them suitable for emissive layers or as biological probes.[9]
Methyl indole-5-carboxylate IntermediateIntermediateVariableSubstitution on the carbocyclic ring has a less direct, but still significant, impact on the frontier molecular orbitals. These materials can be tuned for specific absorption and emission properties.[9]

Section 2: Experimental Protocols for Performance Validation

To ensure scientific integrity, the data presented above must be obtainable through standardized, self-validating experimental systems. Here, we detail the core methodologies.

Workflow for Material Characterization

The following diagram outlines the logical flow for a comprehensive evaluation of a novel Methyl indole-1-carboxylate derivative.

cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Verification cluster_performance Performance Benchmarking cluster_application Application Testing synthesis Synthesis of Indole Derivative purification Column Chromatography & Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms hplc HPLC for Purity (>99%) purification->hplc tga TGA/DSC for Thermal Stability hplc->tga uv_vis UV-Vis/PL for Photophysical Properties hplc->uv_vis cv Cyclic Voltammetry for Electrochemical Analysis hplc->cv bioassay Biological Assay (e.g., Cytotoxicity) hplc->bioassay device Device Fabrication (e.g., OLED, OPV) tga->device cv->device

Caption: Workflow for synthesis, characterization, and performance testing of indole-based materials.

Protocol: Thermal Stability Assessment via TGA

Objective: To determine the decomposition temperature (Td) of the material.

  • Sample Preparation: Place 5-10 mg of the purified, dried material into a ceramic TGA pan. Ensure the material is completely dry by holding it under a high vacuum for at least 4 hours.

  • Instrument Setup:

    • Apparatus: Thermogravimetric Analyzer.

    • Atmosphere: Nitrogen (N2) gas flow at 50 mL/min to prevent oxidative degradation.

    • Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The Td is typically defined as the temperature at which 5% of the initial mass has been lost. This point indicates the onset of significant thermal decomposition.

Causality Insight: A controlled heating rate of 10 °C/min is standard and ensures thermal equilibrium within the sample, providing reproducible data. The inert N2 atmosphere is critical to isolate thermal from thermo-oxidative decomposition, which is a different failure mechanism.

Protocol: Electrochemical Analysis via Cyclic Voltammetry (CV)

Objective: To determine the HOMO and LUMO energy levels, which are crucial for predicting charge injection/transport properties in electronic devices.[10]

  • Sample Preparation:

    • Prepare a 1 mM solution of the indole derivative in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc+).

  • Instrument Setup:

    • Apparatus: Potentiostat with a three-electrode cell.

    • Working Electrode: Glassy carbon electrode.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

  • Measurement:

    • Purge the solution with argon for 15 minutes to remove dissolved oxygen.

    • Scan the potential from a starting value where no reaction occurs towards positive potentials to measure oxidation, and then reverse the scan towards negative potentials to measure reduction.

    • Record the oxidation onset potential (Eox, onset) and reduction onset potential (Ered, onset).

  • Data Analysis:

    • Reference the potentials against the Fc/Fc+ couple (0 V vs Fc/Fc+).

    • Calculate the energy levels using the following empirical formulas:

      • HOMO (eV) = -[Eox, onset (vs Fc/Fc+) + 5.1]

      • LUMO (eV) = -[Ered, onset (vs Fc/Fc+) + 5.1]

Causality Insight: The three-electrode setup is essential for accurate potential measurement. The working electrode is where the redox reaction of interest occurs, the reference electrode provides a stable potential to measure against, and the counter electrode completes the electrical circuit. Using an internal standard like ferrocene corrects for solvent effects and reference electrode drift, ensuring data comparability across different experiments.

Section 3: Structure-Property Relationships and Application-Specific Insights

The choice of isomer is not arbitrary; it is a design decision based on the desired outcome.

node_n1 Methyl Indole-1-carboxylate (N-substituted) prop_n1 {Electron Withdrawing at N | Lowers HOMO | Blocks N-H Reactivity} node_n1:head->prop_n1 Leads to node_c3 Methyl Indole-3-carboxylate (C3-substituted) prop_c3 {Maintains N-H for H-Bonding | Electronically Active Site} node_c3:head->prop_c3 Leads to node_c5 Methyl Indole-5-carboxylate (C5-substituted) prop_c5 {Preserves Pyrrole Ring Electronics | Higher Thermal Stability} node_c5:head->prop_c5 Leads to app_n1 {Hole Transport Layers (OLEDs) | N-Protecting Group in Synthesis} prop_n1->app_n1 Suitable for app_c3 {Fluorescent Probes | Bioactive Scaffolds} prop_c3->app_c3 Suitable for app_c5 {Building Blocks for Polymers | Drug Discovery Intermediates} prop_c5->app_c5 Suitable for

Caption: Structure-property-application relationships for key indole carboxylate isomers.

Expertise & Field Insights:

  • For Drug Development: Methyl indole-1-carboxylate is primarily used as a protected intermediate.[11] The N-H proton of an unprotected indole is acidic and can interfere with many synthetic transformations (e.g., metal-catalyzed cross-couplings). By converting it to the N-carboxylate, chemists can perform reactions on other parts of the indole scaffold before easily removing the protecting group. In contrast, derivatives of Methyl indole-3-carboxylate are themselves investigated as bioactive cores, as this position is a common site for interactions with biological targets.[5]

  • For Organic Electronics: The choice is dictated by the device layer. For a hole-transport layer (HTL), a material with a deep HOMO level is needed for efficient hole injection from the anode and for blocking electrons. Methyl indole-1-carboxylate, with its electron-withdrawing N-substituent, is a promising candidate for this role. For an emissive layer, a material with high photoluminescence quantum yield is required, making derivatives of Methyl indole-3-carboxylate a more logical starting point.[9]

Conclusion

This guide demonstrates that while seemingly similar, the isomeric forms of Methyl indole-carboxylate offer vastly different performance profiles. Methyl indole-1-carboxylate excels as a stable, electron-poor building block, making it a strong candidate for hole-transport materials and a crucial intermediate in complex chemical synthesis. Conversely, its C3- and C5-substituted isomers provide opportunities for developing fluorescent materials and bioactive compounds, largely due to the presence of the N-H proton and the distinct electronic impact of substitution on the pyrrole or benzene rings.

The provided protocols offer a standardized approach to benchmark these materials, ensuring that your comparative studies are robust, reproducible, and directly relevant to your application. By understanding the underlying causality—how structure dictates function—researchers can move beyond trial-and-error and towards the rational design of next-generation indole-based materials.

References

  • Magritek. Methyl 1H-indole-3-carboxylate. [Link]

  • Google Patents.
  • ACS Publications. Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega. [Link]

  • National Institutes of Health (NIH). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. PMC. [Link]

  • PubChem. Methyl 1H-indole-2-carboxylate. [Link]

  • MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

  • MySkinRecipes. Methyl 3-Iodo-1H-Indole-7-Carboxylate. [Link]

  • MDPI. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

  • The Getty Conservation Institute. Analytical Protocol for Detecting Organic Materials. [Link]

  • PubChem. Methyl indole-3-carboxylate. [Link]

  • PubChem. Methyl indole-1-carboxylate. [Link]

  • Hutchison Group, University of Pittsburgh. Combining Experiment & Theory in Organic Electronic Materials. [Link]

  • MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

  • MDPI. Preparation of Novel Organic Polymer Semiconductor and Its Properties in Transistors through Collaborative Theoretical and Experimental Approaches. [Link]

  • MDPI. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Link]

  • Preprints.org. Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality Methyl Indole-6-carboxylate for Your Research Needs. [Link]

  • Royal Society of Chemistry. Organic electronics by design: the power of minor atomic and structural changes. [Link]

  • Royal Society of Chemistry. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]

  • MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

  • National Institutes of Health (NIH). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

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Validation

A Comparative Guide to Purity Assessment of Synthesized Methyl Indole-1-Carboxylate: HPLC vs. NMR

Introduction: The Imperative of Purity in Methyl Indole-1-Carboxylate Synthesis Methyl indole-1-carboxylate is a vital heterocyclic compound, serving as a key intermediate in the synthesis of various pharmacologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Methyl Indole-1-Carboxylate Synthesis

Methyl indole-1-carboxylate is a vital heterocyclic compound, serving as a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. The indole nucleus is a privileged scaffold in drug discovery, and modifications at the N1 position, such as the addition of a methyl carboxylate group, are crucial for modulating biological activity and providing a handle for further chemical transformations. Given its role as a foundational building block, the purity of synthesized Methyl indole-1-carboxylate is not merely a quality metric but a critical determinant of the success, reproducibility, and safety of subsequent research and development efforts.

Impurities, which can arise from starting materials, side reactions, or degradation, can have profound and often detrimental effects. They can interfere with reaction kinetics, lead to the formation of unintended byproducts, complicate purification processes, and, most critically in a pharmaceutical context, introduce potentially toxic substances. Therefore, rigorous analytical characterization to accurately determine purity is a non-negotiable step in the synthetic workflow.

This guide provides an in-depth comparison of two cornerstone analytical techniques for assessing the purity of Methyl indole-1-carboxylate: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from field experience to empower researchers, scientists, and drug development professionals in making informed analytical decisions.

The Orthogonal Approach: Why Both HPLC and NMR?

Relying on a single analytical technique for purity determination can be misleading. HPLC and NMR are considered orthogonal methods because they measure different physicochemical properties of the analyte and its potential impurities.

  • HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Its strength lies in its exceptional resolving power, enabling the separation and detection of structurally similar impurities.

  • NMR , specifically quantitative NMR (qNMR), provides purity information based on the direct proportionality between the integrated signal of a nucleus and the number of those nuclei in the sample.[1][2] It offers rich structural information and can quantify compounds without needing a specific reference standard for every impurity.

Employing both techniques provides a more complete and trustworthy purity profile, mitigating the risk that an impurity co-elutes with the main peak in HPLC or has signals that are masked in an NMR spectrum.

High-Performance Liquid Chromatography (HPLC): The Separation Specialist

HPLC is the workhorse of purity analysis in organic chemistry, prized for its sensitivity and high-throughput capabilities. For a molecule like Methyl indole-1-carboxylate, a Reversed-Phase (RP-HPLC) method is the most common and effective approach.

Principle of RP-HPLC

In RP-HPLC, the stationary phase (typically silica chemically modified with C8 or C18 alkyl chains) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. Methyl indole-1-carboxylate, being a moderately polar compound, will be retained on the column through hydrophobic interactions. By gradually increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase (a gradient elution), compounds are eluted in order of increasing hydrophobicity. A UV detector is ideal for this analysis, as the indole ring is a strong chromophore.

Experimental Protocol: RP-HPLC for Methyl Indole-1-Carboxylate

This protocol outlines a robust starting point for method development.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized Methyl indole-1-carboxylate.
  • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Further dilute this solution to a working concentration of approximately 0.1 mg/mL using the same solvent mixture.
  • Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size. Rationale: A C18 column provides sufficient hydrophobicity to retain the analyte and separate it from common synthetic impurities.
  • Mobile Phase A: Water with 0.1% Formic Acid. Rationale: The acid suppresses the ionization of any residual silanols on the stationary phase and protonates acidic or basic impurities, leading to sharper peaks and more reproducible retention times.[3]
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Rationale: Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff.
  • Gradient Elution: | Time (min) | % Mobile Phase B | |------------|------------------| | 0 | 40 | | 20 | 95 | | 25 | 95 | | 26 | 40 | | 30 | 40 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
  • Injection Volume: 10 µL.
  • Detection: UV at 280 nm. Rationale: Indole derivatives exhibit strong absorbance around this wavelength, providing high sensitivity.[4][5]
Data Interpretation and Purity Calculation

The purity is typically estimated using the area percent method from the resulting chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all eluted compounds have a similar UV response factor at 280 nm. While this is a reasonable estimation for structurally related impurities, for absolute quantification, analysis against a certified reference standard of Methyl indole-1-carboxylate is required. According to ICH Q3A guidelines, impurities present at a level of 0.1% or higher should be reported and identified.[6]

Quantitative NMR (qNMR): The Absolute Quantifier

While standard ¹H NMR is excellent for structural elucidation, qNMR is a powerful primary method for determining purity with high accuracy and precision, often without the need for an identical reference standard for the analyte.[7][8][9]

Principle of qNMR

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[7] By adding a known amount of a highly pure internal standard to a precisely weighed sample of the analyte, the purity of the analyte can be calculated by comparing the integrals of their respective signals.[1][2]

Experimental Protocol: ¹H qNMR for Methyl Indole-1-Carboxylate

1. Selection of Internal Standard (IS):

  • An ideal IS for Methyl indole-1-carboxylate could be Dimethyl sulfone or 1,4-Dinitrobenzene.
  • Causality: The IS must be of certified high purity, chemically stable, non-volatile, and possess sharp, simple signals (ideally singlets) that do not overlap with any signals from the analyte or expected impurities. It must also be soluble in the same deuterated solvent as the analyte.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized Methyl indole-1-carboxylate into a clean vial. Record the mass precisely.
  • Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Dimethyl sulfone) into the same vial. Record the mass precisely.
  • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.
  • Transfer the solution to a clean, dry NMR tube.

3. NMR Acquisition Parameters (Critical for Quantification):

  • Spectrometer: 400 MHz or higher.
  • Solvent: DMSO-d₆. Rationale: DMSO is an excellent solvent for a wide range of organic compounds and its residual peak does not typically interfere with the aromatic or methoxy signals of the analyte.
  • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A D1 of 30 seconds is often a safe starting point to ensure full relaxation and accurate integration. Rationale: This is the most critical parameter for qNMR. Insufficient relaxation delay will lead to signal saturation and inaccurate integrals, underestimating the purity.
  • Pulse Angle: 90°.
  • Number of Scans (NS): 16 or higher to ensure a good signal-to-noise ratio.
  • Data Processing: Apply a mild window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform careful phasing and baseline correction before integration.
Data Interpretation and Purity Calculation
  • Identify Non-Overlapping Peaks: Select a well-resolved signal for the analyte (e.g., the methoxy singlet at ~3.9 ppm) and a signal for the internal standard (e.g., the singlet for Dimethyl sulfone at ~3.1 ppm in DMSO-d₆).

  • Integrate: Carefully integrate the selected peaks.

  • Calculate Purity: Use the following formula[1]:

    Purity_analyte (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x Purity_std (%)

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Mass

    • std: Refers to the internal standard

    • analyte: Refers to Methyl indole-1-carboxylate

Workflow for Purity Assessment

The following diagram illustrates the comprehensive workflow for assessing the purity of synthesized Methyl indole-1-carboxylate using both HPLC and NMR.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_results Final Assessment synth Synthesized Crude Methyl indole-1-carboxylate hplc_prep Sample Prep for HPLC (Dilution & Filtration) synth->hplc_prep qnmr_prep Sample Prep for qNMR (Weighing with Int. Std.) synth->qnmr_prep hplc_run RP-HPLC Analysis (C18, Gradient Elution) hplc_prep->hplc_run hplc_data HPLC Data Processing (Area % Calculation) hplc_run->hplc_data comparison Compare HPLC & qNMR Results hplc_data->comparison qnmr_run ¹H qNMR Acquisition (Optimized D1 Delay) qnmr_prep->qnmr_run qnmr_data qNMR Data Processing (Integration & Calculation) qnmr_run->qnmr_data qnmr_data->comparison report Final Purity Report (ICH Guideline Compliance) comparison->report

Caption: Workflow for purity assessment of Methyl indole-1-carboxylate.

Head-to-Head Comparison: HPLC vs. qNMR

FeatureHPLC (Area % Method)qNMR (Internal Standard Method)
Principle Physical separation based on polarity.Intrinsic molecular property (nuclear spins).[2]
Primary Use Detection and quantification of separable impurities.Absolute quantification and structural confirmation.
Reference Standard Not required for area % purity, but needed for true quantification.Requires a certified internal standard, but not of the analyte itself.[10]
Sensitivity High (typically ppm to low ppb levels).Moderate (typically requires mg of sample).
Accuracy & Precision Good, but assumes equal detector response for all components.Very high, considered a primary ratio method.[9]
Sample Throughput High, especially with an autosampler.Lower, due to longer acquisition times for quantification.
Information Provided Retention time and UV spectrum (with DAD).Full chemical structure, stoichiometry, and absolute quantity.[11]
Destructive? Yes, the sample is consumed.No, the sample can be fully recovered.[7]
Detects Non-UV Active? No, unless a universal detector (e.g., ELSD, MS) is used.Yes, if the impurity contains NMR-active nuclei (e.g., ¹H).
Detects Inorganics? No.No, but their presence is reflected in lower purity values.[12]

Conclusion: A Synergistic Approach to Ensuring Quality

Both HPLC and qNMR are indispensable tools for assessing the purity of synthesized Methyl indole-1-carboxylate. HPLC excels at providing a high-resolution "fingerprint" of the sample, adeptly separating and detecting trace-level impurities that are structurally similar to the main compound. Its limitation, however, lies in the assumption of equal detector response for purity calculations via the area percent method.

Conversely, qNMR offers an elegant and robust method for determining absolute purity without this assumption.[1][7] Its strength is in providing an SI-traceable result based on a fundamental molecular property.[10] However, it may not detect impurities that are present at very low concentrations or those whose signals are buried under larger peaks.

For researchers, scientists, and drug development professionals, the most rigorous and trustworthy approach is to use these techniques in concert. A high-purity result from HPLC (>99%) corroborated by an independent qNMR analysis provides the highest degree of confidence in the quality of the synthesized Methyl indole-1-carboxylate. This dual-validation strategy ensures that the material is suitable for its intended downstream applications, upholding the principles of scientific integrity and aligning with the stringent expectations of regulatory bodies.[13][14]

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • Why do we use NMR spectroscopy in purity analysis?. Quora. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. PrepChem.com. [Link]

  • A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. MDPI. [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. [Link]

  • Separation of Methyl 1H-indole-2-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II). Turkish Journal of Chemistry. [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. The Gambia Medicines Control Agency. [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. ICH. [Link]

  • Preparation method of methyl indole-1-carboxylate and derivatives thereof.
  • Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Methyl indole-3-carboxylate. PubChem. [Link]

  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). Indian Academy of Sciences. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl Indole-1-Carboxylate

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of methyl indol...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of methyl indole-1-carboxylate. By moving beyond mere instruction to explain the underlying principles, this document aims to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical waste stream responsibly and effectively.

Immediate Safety Profile & Hazard Assessment

While a specific Safety Data Sheet (SDS) for methyl indole-1-carboxylate may vary between suppliers, its structural components—an indole core and a carboxylate ester group—necessitate a conservative approach to handling and disposal. Based on data from analogous compounds like indole and other methyl carboxylates, we must assume the following potential hazards:

  • Irritation: Causes skin and serious eye irritation[1][2].

  • Toxicity: May be harmful if swallowed or toxic in contact with skin.

  • Environmental Hazard: Indole derivatives are recognized as being very toxic to aquatic life, making environmental release a critical concern.

Therefore, all forms of methyl indole-1-carboxylate waste must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash[3][4][5].

Core Disposal Principle: Segregation and Containment

The foundational principle for managing methyl indole-1-carboxylate waste is strict segregation to prevent unintended reactions and ensure the correct disposal pathway. All waste streams containing this compound must be collected separately from other laboratory waste unless they are known to be compatible.

It is imperative to follow all federal, state, and local regulations governing hazardous waste disposal[1][6][7]. These protocols represent the minimum standard; laboratory-specific or institutional policies may require additional measures.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for safely collecting and preparing methyl indole-1-carboxylate for final disposal.

Required Personal Protective Equipment (PPE)

Before handling any waste, ensure the appropriate PPE is worn to mitigate exposure risks.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)[3].To prevent skin contact, as indole compounds can be toxic and cause irritation[1].
Eye Protection Safety glasses with side shields or chemical splash goggles[1].To protect against splashes that could cause serious eye irritation[2].
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Not generally required for small quantities handled in a well-ventilated area. Use in a chemical fume hood to minimize inhalation exposure[3][4].To prevent inhalation of any dust or aerosols.
Waste Collection and Segregation Workflow

The proper collection procedure depends on the physical state of the waste.

  • Container Selection: Collect the solid waste in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container[8]. The container must be in good condition with no leaks.

  • Labeling: Label the container as "Hazardous Waste" and clearly identify the contents: "Methyl Indole-1-Carboxylate." Ensure the label is legible and securely affixed[8][9].

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents, acids, and bases[9][10].

  • Container Selection: Use a dedicated, leak-proof container appropriate for flammable liquid waste if organic solvents are used. It is permissible to reuse an empty reagent bottle, provided it is compatible and the original label is completely removed or defaced[10].

  • Labeling: Label the container as "Hazardous Waste." List all chemical components with their approximate percentages (e.g., "Methyl Indole-1-Carboxylate (~5%), Methanol (95%)")[9].

  • Storage: Keep the container tightly sealed except when adding waste[8]. Store in secondary containment to control any potential leaks.

  • Solid Waste: Collect grossly contaminated items, such as pipette tips, wipes, and contaminated silica gel from chromatography, in a designated, lined, and sealable solid waste container.

  • Liquid Rinsate: For contaminated glassware, perform a triple rinse with a suitable solvent (e.g., acetone, ethanol)[10]. Crucially, this rinsate must be collected and disposed of as hazardous liquid waste , not poured down the drain.

  • Labeling: The solid waste container should be labeled "Hazardous Waste - Debris contaminated with Methyl Indole-1-Carboxylate."

  • Empty Containers: After the triple rinse procedure, the now-empty container can typically be air-dried in a fume hood and then disposed of in regular trash or recycled, depending on institutional policy. The container may need to be punctured to prevent reuse[4][10].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling different forms of methyl indole-1-carboxylate waste.

G cluster_0 Waste Identification & Segregation cluster_1 Collection & Containment cluster_2 Handling & Labeling cluster_3 Final Disposal Pathway start Identify Methyl Indole-1-Carboxylate Waste waste_type Determine Waste Form start->waste_type solid Pure Solid / Off-Spec Product waste_type->solid Solid liquid Liquid Solution (e.g., in solvent) waste_type->liquid Liquid contaminated Contaminated Materials (Glassware, Wipes, Silica) waste_type->contaminated Contaminated Labware/Debris solid_proc Collect in sealed, labeled hazardous waste container. solid->solid_proc liquid_proc Collect in sealed, labeled liquid hazardous waste container. List all components and %. liquid->liquid_proc contam_proc Separate solids from liquids. Collect rinsate as liquid waste. Collect debris in labeled solid waste. contaminated->contam_proc disposal Arrange Pickup by Environmental Health & Safety (EHS) solid_proc->disposal liquid_proc->disposal contam_proc->disposal incineration Approved Hazardous Waste Incineration Facility disposal->incineration

Caption: Decision workflow for proper segregation and disposal of Methyl Indole-1-Carboxylate waste.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If a flammable solvent is involved, remove all sources of ignition.

  • Containment: For small spills, use an inert absorbent material like vermiculite, sand, or cat litter[11]. Sweep up the absorbed material carefully to avoid creating dust and place it into a sealed, labeled container for disposal[1].

  • Ventilation: Ensure the area is well-ventilated.

  • Decontamination: Clean the affected area thoroughly. Dispose of all cleanup materials as hazardous waste.

Final Disposal Pathway

The ultimate disposal of methyl indole-1-carboxylate waste must be conducted through a licensed and approved hazardous waste management facility. The most common and environmentally sound method is high-temperature incineration in a unit equipped with an afterburner and scrubber system to neutralize harmful combustion by-products[1][4].

Laboratory personnel are responsible for ensuring the waste is properly collected, labeled, and stored. The final transport and disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a certified waste contractor[8][11]. Never attempt to dispose of this chemical yourself.

By adhering to these systematic procedures, you contribute to a culture of safety, protect our environment, and ensure full regulatory compliance in your critical research and development work.

References

  • Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. [Link]

  • Experiment 731: Esters . (2024). Chemistry LibreTexts. [Link]

  • Hazardous Waste & Disposal . (n.d.). American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide . (n.d.). Dartmouth College. [Link]

  • Hazardous Waste Disposal Procedures . (n.d.). The University of Chicago Environmental Health and Safety. [Link]

  • Ester Disposal . (n.d.). Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Indole | C8H7N . (n.d.). PubChem - National Institutes of Health. [Link]

  • 1-METHYLINDOLE-3-CARBOXALDEHYDE Safety Data Sheet . (2011). Georganics. [Link]

Sources

Handling

Essential Protective Measures for Handling Methyl Indole-1-Carboxylate

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling For researchers engaged in the nuanced work of drug development, the safe handling of chemical compounds is a foundational pillar of scien...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling

For researchers engaged in the nuanced work of drug development, the safe handling of chemical compounds is a foundational pillar of scientific integrity and personal well-being. Methyl indole-1-carboxylate, a member of the indole derivative family, is a compound that necessitates careful and informed handling. This guide provides an in-depth, procedural framework for the safe utilization of this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'

Before any laboratory work commences, a thorough understanding of the potential hazards associated with Methyl indole-1-carboxylate is paramount. According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The causality is rooted in its chemical properties, which can interact with biological tissues. Skin contact may lead to irritation, while eye contact can result in serious irritation.[5][6] Inhalation of dust or fumes can irritate the respiratory system.[1][2][4]

A comprehensive risk assessment involves not just acknowledging these hazards, but also evaluating the specific procedures to be undertaken. Weighing the solid, preparing solutions, and transferring the compound all present different levels and types of exposure risk. This initial assessment directly informs the selection of appropriate Personal Protective Equipment (PPE) and the engineering controls required.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of exposure reduction, PPE is the critical final barrier between the researcher and the chemical. The selection of PPE should be deliberate and based on a comprehensive understanding of the potential exposure routes.

Summary of Recommended PPE for Handling Methyl Indole-1-Carboxylate
Protection TypeSpecific RecommendationRationale
Eye and Face Protection Chemical safety goggles with side-shields.[3]Protects against splashes and dust particles that can cause serious eye irritation.[1][2][3][4][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact, which can cause irritation.[1][2][3][5][6]
Body Protection A lab coat or other protective clothing.[7]Minimizes the risk of skin exposure on arms and torso.
Respiratory Protection A dust mask, such as a type N95 (US), should be used if there is a risk of inhaling dust particles.[7]Mitigates the risk of respiratory tract irritation.[1][2][3][4]

Procedural Guidance for Safe Handling: A Step-by-Step Approach

Adherence to a systematic workflow is crucial for minimizing exposure and preventing contamination. The following procedural steps are designed to be a self-validating system, ensuring safety at each stage of handling.

Workflow for Safe Handling of Methyl Indole-1-Carboxylate

cluster_prep Preparation cluster_handle Handling prep Preparation handle Handling storage Storage disposal Disposal ppe Don Appropriate PPE ventilation Prepare a Well-Ventilated Work Area ppe->ventilation sds Review Safety Data Sheet (SDS) ventilation->sds weigh Weigh Compound in a Vented Enclosure dissolve Dissolve in Appropriate Solvent in a Fume Hood weigh->dissolve store Store in a Tightly Closed Container in a Cool, Dry Place dispose Dispose of Waste According to Institutional and Local Regulations

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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